Product packaging for Doxylamine, (S)-(Cat. No.:CAS No. 76210-47-4)

Doxylamine, (S)-

Cat. No.: B10761699
CAS No.: 76210-47-4
M. Wt: 270.37 g/mol
InChI Key: HCFDWZZGGLSKEP-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Doxylamine is a clear colorless liquid. (NTP, 1992)
Doxylamine is a member of pyridines and a tertiary amine. It has a role as a histamine antagonist, a cholinergic antagonist, a sedative, an antiemetic, a H1-receptor antagonist, an anti-allergic agent and an antitussive.
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in parkinsonism.
Doxylamine is an Antihistamine. The mechanism of action of doxylamine is as a Histamine Receptor Antagonist.
Doxylamine is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold and as a short acting sedative. Doxylamine has not been linked to instances of clinically apparent acute liver injury.
Doxylamine is a first generation ethanolamine with antiinflammatory, sedative and antihistamine properties. Doxylamine competitively inhibits the histamine 1 (H1) receptor, thereby preventing the action of endogenous histamine as well as the subsequent release of pro-inflammatory mediators from basophils and mast cells. This agent acts as an inverse agonist that combines with, and stabilizes the inactive form of the H1-receptor, shifting the H1 receptor equilibrium toward the inactive state. This results in downregulation of nuclear factor-kappaB (NF-kappaB) and NF-kappaB dependent antigen presentation, chemotaxis, as well as expression of cell-adhesion molecules and pro-inflammatory cytokines.
DOXYLAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1948 and is indicated for allergic disease and has 3 investigational indications.
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in parkinsonism. [PubChem]
Histamine H1 antagonist with pronounced sedative properties. It is used in allergies and as an antitussive, antiemetic, and hypnotic. Doxylamine has also been administered in veterinary applications and was formerly used in PARKINSONISM.
See also: Pheniramine (related);  Triprolidine (related).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O B10761699 Doxylamine, (S)- CAS No. 76210-47-4

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects.

CAS No.

76210-47-4

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine

InChI

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m0/s1

InChI Key

HCFDWZZGGLSKEP-KRWDZBQOSA-N

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C

boiling_point

279 to 286 °F at 0.5 mmHg (NTP, 1992)
137-141 °C @ 0.5 MM HG

Color/Form

LIQ

melting_point

25 °C
CRYSTALS;  MP: 100-104 °C;  1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/

physical_description

Doxylamine is a clear colorless liquid. (NTP, 1992)
Solid

solubility

1 G DISSOLVES IN 1 ML WATER;  1 G DISSOLVES IN 2 ML ALCOHOL;  SLIGHTLY SOL IN BENZENE & ETHER;  1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/
Soluble in acids.

vapor_pressure

Slightly volatile

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Stereochemistry of (S)-Doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884), a first-generation ethanolamine (B43304) antihistamine, is a chiral molecule that is widely used in its racemic form for the treatment of insomnia and as an anti-nausea agent.[1] However, as with many chiral drugs, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] This technical guide provides an in-depth exploration of the synthesis and stereochemistry of the (S)-enantiomer of doxylamine. It covers both asymmetric synthesis and chiral resolution of the racemate, presenting detailed experimental protocols and quantitative data. Furthermore, this document elucidates the stereochemical aspects of doxylamine and their implications for its biological activity.

Introduction to Doxylamine and its Stereochemistry

Doxylamine possesses a single stereocenter at the carbon atom bearing the phenyl, pyridyl, and ethoxy groups, leading to the existence of two enantiomers: (R)-(+)-Doxylamine and (S)-(-)-Doxylamine.[3] While the racemic mixture is commonly used, studies have shown that the antihistaminic activity primarily resides in the (R)-(+)-enantiomer.[2][4] The (d) or (+) form of doxylamine has demonstrated a higher binding affinity for histamine (B1213489) H1 receptors compared to its antipode.[5][6] This stereoselectivity in pharmacological action underscores the importance of enantiomerically pure forms of the drug for potentially improved therapeutic efficacy and reduced side effects.[2]

Synthesis of Racemic Doxylamine

The synthesis of racemic doxylamine typically commences with the preparation of 2-pyridyl phenyl methyl carbinol. This is achieved through a Grignard reaction between 2-acetylpyridine (B122185) and a Grignard reagent prepared from bromobenzene (B47551) and magnesium.[7][8] The resulting carbinol is then reacted with a 2-dimethylaminoethyl halide in the presence of a strong base, such as sodium amide, to yield racemic doxylamine.[7][8] The doxylamine base is subsequently converted to its succinate (B1194679) salt for pharmaceutical use.[9][10]

General Synthetic Pathway

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Etherification cluster_2 Step 3: Salt Formation 2-Acetylpyridine 2-Acetylpyridine Carbinol 2-Pyridyl phenyl methyl carbinol 2-Acetylpyridine->Carbinol Bromobenzene + Mg Bromobenzene + Mg Grignard_Reagent Phenylmagnesium bromide Bromobenzene + Mg->Grignard_Reagent Grignard_Reagent->Carbinol Carbinol_2 2-Pyridyl phenyl methyl carbinol Doxylamine_Base Racemic Doxylamine Carbinol_2->Doxylamine_Base Reagents 1. Sodium Amide 2. 2-Dimethylaminoethyl chloride Reagents->Doxylamine_Base Doxylamine_Base_2 Racemic Doxylamine Doxylamine_Succinate Racemic Doxylamine Succinate Doxylamine_Base_2->Doxylamine_Succinate Succinic_Acid Succinic_Acid Succinic_Acid->Doxylamine_Succinate

General Synthetic Pathway for Racemic Doxylamine Succinate.

Chiral Resolution of (S)-Doxylamine

A common and scalable method for obtaining enantiomerically pure doxylamine is through the chiral resolution of the racemate.[4] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly L-(+)-tartaric acid.[4][11] The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol for Chiral Resolution

Step 1: Formation of Diastereomeric Salts Racemic doxylamine succinate is treated with L-(+)-tartaric acid in a suitable solvent, such as methanol, to form doxylamine tartrate diastereomers.[4][11]

Step 2: Fractional Crystallization The solution of diastereomeric salts is then subjected to fractional crystallization. A mixture of acetone (B3395972) and water (e.g., 90:10) is often used for this purpose.[4][11] Over time, the less soluble diastereomer, typically the salt of the (S)-(-)-enantiomer with L-(+)-tartaric acid, crystallizes out of the solution. The more soluble diastereomer remains in the mother liquor.

Step 3: Liberation of the Free Base The separated diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free (S)-(-)-doxylamine base.[4][11] The base is then extracted into an organic solvent like toluene.

Step 4: Formation of the Succinate Salt The purified (S)-(-)-doxylamine base is reacted with succinic acid in a solvent like acetone to precipitate the final (S)-(-)-doxylamine succinate salt.[4][11]

Workflow for Chiral Resolution

G Racemic_Doxylamine Racemic Doxylamine Diastereomeric_Salts Diastereomeric Tartrate Salts in Solution Racemic_Doxylamine->Diastereomeric_Salts L_Tartaric_Acid L-(+)-Tartaric Acid L_Tartaric_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization (Acetone/Water) Diastereomeric_Salts->Crystallization S_Salt_Crystals Crystals of (S)-Doxylamine-L-Tartrate Crystallization->S_Salt_Crystals R_Salt_Mother_Liquor Mother Liquor with (R)-Doxylamine-L-Tartrate Crystallization->R_Salt_Mother_Liquor Basification_S Basification (NaOH) & Toluene Extraction S_Salt_Crystals->Basification_S S_Doxylamine_Base (S)-Doxylamine Base Basification_S->S_Doxylamine_Base S_Doxylamine_Succinate (S)-Doxylamine Succinate S_Doxylamine_Base->S_Doxylamine_Succinate Succinic_Acid_S Succinic Acid Succinic_Acid_S->S_Doxylamine_Succinate

Workflow for the Chiral Resolution of (S)-Doxylamine.

Asymmetric Synthesis of (S)-Doxylamine

While chiral resolution is a robust method, asymmetric synthesis offers a more direct route to the desired enantiomer, potentially with higher overall yields. One reported approach involves the use of optically active diols synthesized from a novel chiral auxiliary.[12] This method has been shown to achieve superior enantiomeric excess and good yields.[9][12] Another potential, though more complex, route involves the reaction of 2-acetylpyridine with phenylboronic acid in the presence of a chiral ligand, diethylzinc, and Ti(iPO)4, followed by reaction with 2-dimethylaminoethyl chloride.[9][10]

Quantitative Data

The following tables summarize key quantitative data from the literature regarding the properties and synthesis of doxylamine enantiomers.

Table 1: Physicochemical Properties of Doxylamine Enantiomers

Property(S)-(-)-Doxylamine Tartrate(R)-(+)-Doxylamine TartrateRacemic Doxylamine Tartrate
Specific Rotation -41°[4]+13°[4]Near-zero[4]

Table 2: Yields from Chiral Resolution

StepProductYield
Basification of (S)-Doxylamine Tartrate (S)-Doxylamine Base93%[4][11]
Succinate Salt Formation (S)-Doxylamine Succinate91%[4][11]
Basification of (R)-Doxylamine Tartrate (R)-Doxylamine Base93%[4]
Succinate Salt Formation (R)-Doxylamine Succinate92.7%[4]

Table 3: Pharmacological Activity of Doxylamine Enantiomers

CompoundAntihistaminic Activity (% Inhibition of Histamine)
(R)-(+)-Doxylamine Succinate 95.83%[2][4]
Racemic Doxylamine Succinate 91.66%[2][4]
(S)-(-)-Doxylamine Succinate 87.5%[2][4]

Stereochemistry and Pharmacological Implications

The stereochemistry of doxylamine is crucial to its biological activity. The differential binding of the enantiomers to the histamine H1 receptor highlights the three-dimensional nature of drug-receptor interactions. The higher antihistaminic activity of the (R)-(+)-enantiomer suggests that its spatial arrangement allows for a more favorable interaction with the receptor's binding site.[2][4] The development of enantiopure (R)-(+)-doxylamine could, therefore, offer a therapeutic advantage over the racemic mixture by potentially providing the same or greater efficacy at a lower dose, thereby reducing the metabolic load and the risk of off-target side effects that might be associated with the less active (S)-(-)-enantiomer.

Conclusion

This technical guide has provided a detailed overview of the synthesis and stereochemistry of (S)-Doxylamine. While classical resolution via diastereomeric salt formation with L-(+)-tartaric acid remains a practical and scalable method for obtaining the individual enantiomers, asymmetric synthesis routes present an ongoing area of research with the potential for more efficient production. The pronounced difference in pharmacological activity between the (R) and (S) enantiomers underscores the importance of stereochemistry in drug design and development. Further investigation into the distinct properties of each enantiomer will be crucial for the development of safer and more effective antihistamine therapies.

References

An In-depth Technical Guide to the Mechanism of Action of (S)-Doxylamine as a Histamine H1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of (S)-Doxylamine, a first-generation antihistamine, focusing on its role as a histamine (B1213489) H1 receptor antagonist. This document details its interaction with the H1 receptor, the subsequent impact on intracellular signaling cascades, and the established experimental protocols for its characterization.

Core Mechanism of Action: Inverse Agonism

Doxylamine (B195884), a member of the ethanolamine (B43304) class of antihistamines, functions not as a simple competitive antagonist but as an inverse agonist at the histamine H1 receptor (H1R).[1][2] The H1R, a G-protein-coupled receptor (GPCR), exists in a conformational equilibrium between an inactive (R) and an active (R) state.[1] Even in the absence of an agonist like histamine, a fraction of H1 receptors spontaneously adopts the active R conformation, leading to a basal level of constitutive activity.[1][3]

Histamine acts as an agonist by binding to and stabilizing the active R* state, shifting the equilibrium towards activation and initiating a downstream signaling cascade.[1] In contrast, (S)-Doxylamine preferentially binds to and stabilizes the inactive (R) conformation of the H1 receptor.[1][4] This action has two key consequences:

  • It competitively blocks histamine from binding to the receptor, thereby preventing agonist-induced signaling.[5][6]

  • It reduces the receptor's basal, constitutive activity by shifting the conformational equilibrium away from the active R* state.[1]

This stabilization of the inactive state is the defining characteristic of an inverse agonist and is the primary mechanism by which doxylamine and other first-generation antihistamines exert their effects.[1][2]

Downstream Signaling Pathways

The histamine H1 receptor is canonically coupled to the Gq/11 family of heterotrimeric G proteins.[6][7] The binding of an agonist triggers a cascade that is effectively inhibited by (S)-Doxylamine.

The sequence of events in H1R activation is as follows:

  • Gq/11 Activation: The agonist-stabilized R* state of H1R acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.[8]

  • Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit dissociates and activates phospholipase C-β (PLC-β).[8][9]

  • Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8][9]

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][10]

  • Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[6][8]

This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.[2][11] Furthermore, this pathway can influence the activation of the transcription factor NF-κB , a key regulator of inflammatory responses.[1][3]

(S)-Doxylamine, by stabilizing the inactive state of the H1R, prevents the initial activation of Gq/11, thereby blocking the entire downstream cascade.

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R_inactive (S)-Doxylamine Stabilized Inactive H1R (R) H1R_active Histamine Stabilized Active H1R (R*) Gq Gq/11 H1R_active->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 Forms PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum Ca²⁺ Store IP3->ER Binds to Receptor Ca ↑ Intracellular Ca²⁺ ER->Ca Release Ca->PKC Activates NFkB NF-κB Activation PKC->NFkB Response Cellular Responses (Inflammation, etc.) NFkB->Response Histamine Histamine Histamine->H1R_active Doxylamine (S)-Doxylamine Doxylamine->H1R_inactive Doxylamine->H1R_active

Caption: H1R Gq/11 signaling pathway and its inhibition by (S)-Doxylamine.

Quantitative Analysis of Receptor Binding

Doxylamine is a chiral molecule, and its enantiomers exhibit different pharmacological activities.[1] Studies on isolated guinea pig ileum and tracheal chain models have demonstrated that the R(+)-enantiomer possesses superior antihistaminic activity compared to the S(–)-enantiomer and the racemic mixture.[1]

CompoundAntihistaminic Activity (% Inhibition of Histamine)
(R)-(+)-Doxylamine Succinate (B1194679) 95.83%
Racemic Doxylamine Succinate91.66%
(S)-(–)-Doxylamine Succinate 87.5%

This quantitative data underscores the stereospecificity of the interaction with the H1 receptor, with the R(+) form being the more potent eutomer.

Experimental Protocols

The characterization of (S)-Doxylamine's activity at the H1 receptor involves both binding and functional assays.

Radioligand Binding Assay (for Affinity Determination)

This assay quantifies the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor. A common method uses [³H]-mepyramine as the radioligand.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the H1 receptor (e.g., HEK293 cells, guinea pig cerebellum) in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Perform differential centrifugation to pellet the membranes containing the receptor.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration. Store aliquots at -80°C.

  • Assay Incubation:

    • In a 96-well plate, set up triplicate reactions:

      • Total Binding: Membranes + [³H]-mepyramine (at a concentration near its Kd, e.g., 1-5 nM).

      • Non-specific Binding: Membranes + [³H]-mepyramine + a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

      • Competition Binding: Membranes + [³H]-mepyramine + serial dilutions of (S)-Doxylamine.

    • Incubate the plate at room temperature (25°C) for 60-240 minutes to reach equilibrium.

  • Separation and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membrane-bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of (S)-Doxylamine to generate a competition curve.

    • Determine the IC50 (concentration of (S)-Doxylamine that inhibits 50% of specific [³H]-mepyramine binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Radioligand_Binding_Workflow cluster_separate cluster_analyze prep 1. Preparation incubate 2. Assay Incubation prep->incubate separate 3. Separation incubate->separate analyze 4. Data Analysis separate->analyze membranes Membrane Prep (H1R-expressing cells) reagents Reagent Prep ([³H]-mepyramine, (S)-Doxylamine, Buffers) total_binding Total Binding: Membranes + [³H]-mepyramine nsb Non-specific Binding: + excess unlabeled ligand competition Competition: + serial dilutions of (S)-Doxylamine filtration Rapid Vacuum Filtration counting Scintillation Counting filtration->counting ic50 Calculate IC₅₀ ki Calculate Ki via Cheng-Prusoff ic50->ki

Caption: Experimental workflow for a competitive radioligand binding assay.
Functional Assays (for Efficacy Determination)

Functional assays measure the cellular response to receptor modulation, confirming the antagonistic/inverse agonistic properties of a compound.

A. Inositol Phosphate (IP) Accumulation Assay:

This assay directly measures the product of PLC activation, providing a robust readout of Gq/11 pathway engagement.

Methodology:

  • Cell Culture and Labeling: Culture H1R-expressing cells (e.g., HEK293T, CHO) and label them by incubating with [³H]-myo-inositol overnight. This incorporates the radiolabel into the cellular phosphoinositide pool, including PIP2.

  • Pre-incubation: Wash cells and pre-incubate them with (S)-Doxylamine at various concentrations.

  • Stimulation: Stimulate the cells with histamine. Include a control with no histamine to measure basal activity. The presence of LiCl is often required to inhibit inositol monophosphatases, allowing the accumulation of labeled IPs.

  • Extraction: Terminate the reaction and lyse the cells to extract the soluble inositol phosphates.

  • Separation and Quantification: Separate the [³H]-inositol phosphates from other labeled components using anion-exchange chromatography.

  • Analysis: Quantify the radioactivity of the IP fraction using scintillation counting. (S)-Doxylamine's potency as an antagonist/inverse agonist is determined by its ability to inhibit the histamine-induced (and basal) accumulation of [³H]-IPs.

B. Calcium Mobilization Assay:

This assay measures the transient increase in intracellular calcium concentration following H1R activation.[10]

Methodology:

  • Cell Culture and Loading: Plate H1R-expressing cells in a microplate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Antagonist Addition: Add varying concentrations of (S)-Doxylamine to the wells.

  • Agonist Injection and Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a suitable fluorometer. Inject a solution of histamine and immediately measure the change in fluorescence over time.

  • Data Analysis: The peak fluorescent signal corresponds to the maximum intracellular calcium concentration. The ability of (S)-Doxylamine to reduce the histamine-induced fluorescence peak is used to calculate its IC50 value, indicating its functional potency.

References

An In-depth Technical Guide to (S)-Doxylamine Succinate: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical, physical, and pharmacological properties of (S)-Doxylamine succinate (B1194679), along with detailed methodologies for its synthesis. The information is curated for professionals in the fields of pharmaceutical research and development.

Core Properties of (S)-Doxylamine Succinate

(S)-Doxylamine succinate is the succinate salt of the (S)-enantiomer of doxylamine (B195884). Doxylamine is a first-generation antihistamine of the ethanolamine (B43304) class, known for its sedative properties.[1][2] The pharmacological activity of chiral drugs can vary significantly between enantiomers.[3] In the case of doxylamine, the (d) or (+) form, which corresponds to the R-enantiomer, has been shown to have a higher binding affinity for histamine (B1213489) H1 receptors compared to its antipode.[3][4][5]

A summary of the key chemical and physical properties of (S)-Doxylamine succinate is presented in the table below. It is important to note that while data for the racemic mixture is widely available, specific experimental data for the individual enantiomers is less common.

PropertyValueReference
IUPAC Name butanedioic acid;N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine[PubChem CID: 57469151][6]
Molecular Formula C₂₁H₂₈N₂O₅[PubChem CID: 57469151][6]
Molecular Weight 388.5 g/mol [PubChem CID: 57469151][6]
Appearance White to light cream powder[ChemicalBook: 562-10-7][7][8]
Melting Point 95-98 °C (for racemic doxylamine succinate)[ChemicalBook: 562-10-7][7]
Solubility Very soluble in water; freely soluble in ethanol (B145695) (96%)[ChemicalBook: 562-10-7][7]
Hydrogen Bond Donor Count 2[PubChem CID: 57469151][6]
Hydrogen Bond Acceptor Count 7[PubChem CID: 57469151][6]
Rotatable Bond Count 9[PubChem CID: 57469151][6]
Exact Mass 388.19982200 Da[PubChem CID: 57469151][6]

(S)-Doxylamine succinate is a histamine H1 receptor antagonist.[1] Its primary mechanism of action involves competitively blocking histamine H1 receptors in the brain and other tissues.[9][10] This blockade of H1 receptors leads to its antihistaminic and sedative effects.[9][10] Doxylamine also possesses anticholinergic properties, which contribute to its sedative effects and some of its side effects.[9]

The sedative properties of doxylamine make it a common ingredient in over-the-counter sleep aids.[2] It is also used in combination with pyridoxine (B80251) (vitamin B6) for the treatment of nausea and vomiting during pregnancy.[2][11]

The biotransformation of doxylamine in the human body occurs through successive dealkylation at the nitrogen atom and cleavage of the benzhydryl ether function.[12]

Synthesis of (S)-Doxylamine Succinate

The synthesis of enantiomerically pure (S)-doxylamine can be approached in two primary ways: chiral resolution of a racemic mixture or asymmetric synthesis. The succinate salt is then formed in a final step.

The common industrial synthesis of doxylamine produces a racemic mixture. This process typically starts with 2-acetylpyridine (B122185).[13][14]

G General Synthesis of Racemic Doxylamine cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Etherification cluster_2 Step 3: Salt Formation 2-Acetylpyridine 2-Acetylpyridine 2-Pyridylphenylmethyl_carbinol 2-Pyridylphenylmethyl carbinol 2-Acetylpyridine->2-Pyridylphenylmethyl_carbinol Grignard Reagent Bromobenzene_Mg Bromobenzene (B47551) + Mg Bromobenzene_Mg->2-Pyridylphenylmethyl_carbinol 2-Pyridylphenylmethyl_carbinol_2 2-Pyridylphenylmethyl carbinol Doxylamine_base Doxylamine (racemic base) 2-Pyridylphenylmethyl_carbinol_2->Doxylamine_base Strong Base (e.g., Sodamide) 2-Dimethylaminoethyl_chloride 2-Dimethylaminoethyl chloride 2-Dimethylaminoethyl_chloride->Doxylamine_base Doxylamine_base_2 Doxylamine (racemic base) Doxylamine_succinate Doxylamine Succinate (racemic) Doxylamine_base_2->Doxylamine_succinate Succinic_acid Succinic Acid Succinic_acid->Doxylamine_succinate

Caption: General Synthesis of Racemic Doxylamine.

Experimental Protocol for Racemic Doxylamine Succinate Synthesis:

  • Step 1: Synthesis of 2-Pyridylphenylmethyl carbinol: 2-Acetylpyridine is reacted with a Grignard reagent prepared from bromobenzene and magnesium in a suitable solvent like tetrahydrofuran (B95107) and toluene.[15][16]

  • Step 2: Synthesis of Doxylamine Base: The resulting 2-pyridylphenylmethyl carbinol is then reacted with 2-dimethylaminoethyl chloride hydrochloride in the presence of a strong base such as potassium hydroxide (B78521) or sodamide in a solvent like toluene.[15][16]

  • Step 3: Formation of Doxylamine Succinate: The doxylamine base is treated with succinic acid in a solvent like acetone. The doxylamine succinate salt precipitates and can be collected by filtration.[15][16]

The enantiomers of racemic doxylamine can be separated by forming diastereomeric salts with a chiral resolving agent, such as L(+)-tartaric acid.[3][5]

G Chiral Resolution of Doxylamine Racemic_Doxylamine Racemic Doxylamine Diastereomeric_Salts Diastereomeric Salts (R-Doxylamine-L-Tartrate and S-Doxylamine-L-Tartrate) Racemic_Doxylamine->Diastereomeric_Salts L_Tartaric_Acid L(+)-Tartaric Acid L_Tartaric_Acid->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization S_Doxylamine_Tartrate (S)-Doxylamine Tartrate (less soluble) Fractional_Crystallization->S_Doxylamine_Tartrate R_Doxylamine_Tartrate_ML (R)-Doxylamine Tartrate (in mother liquor) Fractional_Crystallization->R_Doxylamine_Tartrate_ML Basification_S Basification (e.g., NaOH) S_Doxylamine_Tartrate->Basification_S S_Doxylamine_Base (S)-Doxylamine Base Basification_S->S_Doxylamine_Base S_Doxylamine_Succinate (S)-Doxylamine Succinate S_Doxylamine_Base->S_Doxylamine_Succinate Succinic_Acid_S Succinic Acid Succinic_Acid_S->S_Doxylamine_Succinate

Caption: Chiral Resolution of Doxylamine Workflow.

Experimental Protocol for Chiral Resolution:

  • Diastereomeric Salt Formation: Racemic doxylamine is reacted with L(+)-tartaric acid in a solvent such as methanol.[5]

  • Fractional Crystallization: The resulting diastereomeric salts are separated by fractional crystallization. One of the diastereomers will be less soluble and will crystallize out of the solution. For instance, crystallization from an acetone/water mixture can yield the S(–)-isomer salt.[5]

  • Liberation of the Free Base: The separated diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiopure doxylamine base.[5]

  • Succinate Salt Formation: The enantiopure doxylamine base is then reacted with succinic acid to form the desired (S)-Doxylamine succinate salt.[5]

While less detailed in the available literature, asymmetric synthesis offers a more direct route to a specific enantiomer. One reported method involves the reaction of 2-acetylpyridine with phenylboronic acid in the presence of a chiral ligand, diethylzinc, and Ti(iPrO)₄, followed by reaction with 2-dimethylaminoethyl chloride.[15] This approach, however, can be complex and costly due to the use of chiral reagents.[15] Another study aimed to synthesize enantiopure (d)-doxylamine using optically active diols derived from a novel chiral auxiliary.[15][17]

Analytical Methods

The separation and quantification of doxylamine enantiomers are crucial for pharmacokinetic studies and quality control. A validated method using chiral ultra-fast liquid chromatography with a diode array detector (UFLC-DAD) has been reported.[4]

G Enantioselective Analysis Workflow Sample_Preparation Sample Preparation (e.g., Plasma Extraction) Chiral_UFLC Chiral UFLC System Sample_Preparation->Chiral_UFLC DAD_Detection Diode Array Detection (DAD) Chiral_UFLC->DAD_Detection Quantification Quantification of Enantiomers DAD_Detection->Quantification

Caption: Enantioselective Analysis Workflow.

Experimental Protocol for Chiral UFLC-DAD Analysis:

  • Sample Preparation: Extraction of doxylamine from the matrix (e.g., plasma) using a suitable solvent like acetonitrile.[4]

  • Chromatographic Separation:

    • Column: Cellulose Tris (4-chloro,3-methylphenylcarbamate) column.[4]

    • Mobile Phase: 20 mM ammonium (B1175870) bicarbonate buffer–acetonitrile (65:35 v/v) with 0.15% diethylamine (B46881) in the buffer.[4]

    • Flow Rate: 1.0 mL/min.[4]

  • Detection: Diode array detector set at 220 nm.[4]

This method allows for the baseline separation and accurate quantification of the (d)- and (l)-enantiomers of doxylamine.[4]

Conclusion

This technical guide has provided a detailed overview of the properties, synthesis, and analysis of (S)-Doxylamine succinate. The synthesis of the enantiomerically pure form is achievable through both chiral resolution of the racemic mixture and asymmetric synthesis, with chiral resolution being a well-documented and scalable method. The pharmacological basis of its action as a sedative and antihistamine lies in its potent H1 receptor antagonism. The analytical methods outlined are essential for the quality control and further research into the stereospecific effects of this compound. This information serves as a valuable resource for researchers and professionals involved in the development and study of pharmaceutical agents.

References

The Genesis of a First-Generation Antihistamine: A Technical History of Doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide to the discovery and developmental history of doxylamine (B195884), a first-generation ethanolamine (B43304) antihistamine. Tailored for researchers, scientists, and drug development professionals, this document details the initial synthesis, key experimental evaluations, and the evolution of its clinical applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism and development workflows.

Discovery and Initial Synthesis

Method of Synthesis

The initial synthesis, and subsequent refinements, involves a multi-step process. A common synthetic route is a Grignard reaction followed by etherification.

Experimental Protocol: Synthesis of Doxylamine

  • Step 1: Grignard Reaction. 2-acetylpyridine (B122185) is reacted with a Grignard reagent, such as phenylmagnesium bromide (prepared from bromobenzene (B47551) and magnesium), in a suitable solvent like a mixture of tetrahydrofuran (B95107) and toluene (B28343). This reaction forms the intermediate 2-pyridylphenylmethyl carbinol.

  • Step 2: Etherification. The carbinol intermediate is then reacted with 2-dimethylaminoethyl chloride in the presence of a strong base, such as potassium hydroxide, in a toluene solvent. This step forms the doxylamine base.

  • Step 3: Salt Formation. To improve stability and facilitate formulation, the doxylamine base is reacted with succinic acid in a solvent like acetone (B3395972) to precipitate doxylamine succinate (B1194679), the commonly used salt form.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Etherification cluster_2 Step 3: Salt Formation 2-acetylpyridine 2-acetylpyridine Grignard Reaction Grignard Reaction 2-acetylpyridine->Grignard Reaction Phenylmagnesium bromide Phenylmagnesium bromide Phenylmagnesium bromide->Grignard Reaction 2-pyridylphenylmethyl carbinol 2-pyridylphenylmethyl carbinol Grignard Reaction->2-pyridylphenylmethyl carbinol Etherification Etherification 2-pyridylphenylmethyl carbinol->Etherification 2-dimethylaminoethyl chloride 2-dimethylaminoethyl chloride 2-dimethylaminoethyl chloride->Etherification Potassium hydroxide Potassium hydroxide Potassium hydroxide->Etherification Doxylamine (base) Doxylamine (base) Salt Formation Salt Formation Doxylamine (base)->Salt Formation Succinic acid Succinic acid Succinic acid->Salt Formation Acetone Acetone Acetone->Salt Formation Doxylamine Succinate Doxylamine Succinate Salt Formation->Doxylamine Succinate

Figure 1: Synthesis Workflow of Doxylamine Succinate.

Pharmacodynamics: Mechanism of Action

Doxylamine is a potent antagonist, or more accurately, an inverse agonist, at the histamine (B1213489) H1 receptor.[2][3] This action is responsible for its antihistaminic and sedative properties. Additionally, doxylamine exhibits antagonism at muscarinic acetylcholine (B1216132) receptors, which accounts for its anticholinergic side effects.[2][4]

Receptor Binding Affinity
ReceptorAffinity (Ki) in nMReference
Histamine H1Data not found
Muscarinic M1Data not found
Muscarinic M2Data not found
Muscarinic M3Data not found
Muscarinic M4Data not found
Muscarinic M5Data not found

Note: While quantitative data for doxylamine is sparse in the literature, its potent H1 antagonism and notable anticholinergic effects are consistently reported.

H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Doxylamine, as an inverse agonist, binds to the H1 receptor and stabilizes it in an inactive conformation, thus blocking this signaling cascade.

G cluster_pathway H1 Receptor Signaling Pathway Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor activates Doxylamine Doxylamine Doxylamine->H1 Receptor inhibits Gq/11 Gq/11 H1 Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release stimulates PKC activation PKC activation DAG->PKC activation activates

Figure 2: Doxylamine's Inhibition of the H1 Receptor Signaling Pathway.

Preclinical Evaluation: The Guinea Pig Ileum Assay

A classic in vitro experiment to determine the antihistaminic activity of a compound is the guinea pig ileum assay. This bioassay measures the ability of a drug to inhibit histamine-induced contractions of the isolated guinea pig ileum, a smooth muscle tissue rich in H1 receptors.

Experimental Protocol: Guinea Pig Ileum Assay
  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in a bath containing Tyrode's solution, a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Tissue Mounting: The ileum segment is suspended in an organ bath, with one end attached to a fixed point and the other to an isotonic force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.

  • Histamine-Induced Contraction: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting contractions.

  • Antagonist Incubation: The tissue is washed to remove the histamine. A known concentration of the antagonist (doxylamine) is then added to the bath and allowed to incubate for a predetermined period.

  • Inhibition of Contraction: In the presence of the antagonist, the histamine concentration-response curve is re-established. The degree of rightward shift in the curve indicates the potency of the antagonist.

G Isolate Guinea Pig Ileum Isolate Guinea Pig Ileum Mount in Organ Bath Mount in Organ Bath Isolate Guinea Pig Ileum->Mount in Organ Bath Equilibrate Equilibrate Mount in Organ Bath->Equilibrate Generate Histamine CRC (Control) Generate Histamine CRC (Control) Equilibrate->Generate Histamine CRC (Control) Wash Tissue Wash Tissue Generate Histamine CRC (Control)->Wash Tissue Incubate with Doxylamine Incubate with Doxylamine Wash Tissue->Incubate with Doxylamine Generate Histamine CRC (with Doxylamine) Generate Histamine CRC (with Doxylamine) Incubate with Doxylamine->Generate Histamine CRC (with Doxylamine) Analyze Data (pA2 value) Analyze Data (pA2 value) Generate Histamine CRC (with Doxylamine)->Analyze Data (pA2 value)

Figure 3: Experimental Workflow for the Guinea Pig Ileum Assay.

Studies have shown that the R(+)-enantiomer of doxylamine possesses greater antihistaminic activity than the S(-)-enantiomer.[6][7][8]

CompoundAntihistaminic Activity (% Inhibition of Histamine)
R(+)-Doxylamine succinate95.83%
Racemic Doxylamine succinate91.66%
S(-)-Doxylamine succinate87.5%

Clinical Development and Applications

Doxylamine's development has led to its use in several clinical applications, primarily as a hypnotic and in combination with pyridoxine (B80251) for the treatment of nausea and vomiting of pregnancy (NVP).

Use as a Hypnotic for Insomnia

Doxylamine is widely available as an over-the-counter sleep aid.[4] Its sedative effects are a direct consequence of its H1 receptor antagonism in the central nervous system. Clinical studies have demonstrated its superiority over placebo in promoting sleep induction and duration.[9] However, robust, large-scale, placebo-controlled trials with polysomnography data are limited for doxylamine compared to newer hypnotics.[10] A study by Sjöqvist and Lasagna in 1967 showed its hypnotic efficacy.[11] More recent guidelines from the American Academy of Sleep Medicine do not recommend antihistamines for the chronic treatment of insomnia due to a lack of long-term efficacy and safety data.[12]

StudyPopulationInterventionOutcome MeasureResult
Sjöqvist & Lasagna, 1967Subjects accustomed to nighttime sleep medicationDoxylamine 25mg and 50mg vs. PlaceboSleep induction and durationDoxylamine was superior to placebo.[9]
Doxepin (B10761459) Pooled AnalysisAdults with primary insomniaDoxepin 3mg vs. PlaceboLatency to Persistent Sleep (LPS)6.41-minute reduction in LPS relative to placebo.[13]

Note: Data for doxepin, another H1 antagonist, is provided for context due to the limited recent polysomnography data for doxylamine.

Use for Nausea and Vomiting of Pregnancy (NVP)

The combination of doxylamine succinate and pyridoxine hydrochloride (vitamin B6) has a long and complex history in the treatment of NVP. Initially marketed as Bendectin, it was voluntarily withdrawn from the U.S. market in 1983 due to litigation concerning alleged birth defects, despite a lack of scientific evidence to support these claims. The FDA later reaffirmed its safety and efficacy, and a delayed-release combination (Diclegis®) was approved in 2013.

Experimental Protocol: Doxylamine/Pyridoxine for NVP Clinical Trial

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Pregnant women between 7 and 14 weeks of gestation with NVP.

  • Intervention: Participants receive either a combination tablet of 10 mg doxylamine succinate and 10 mg pyridoxine hydrochloride or a placebo for 14 days. The dosing regimen is titrated based on symptom severity, from two to four tablets daily.

  • Primary Endpoint: The change from baseline in the Pregnancy-Unique Quantification of Emesis (PUQE) score at day 15. The PUQE score is a validated tool that assesses the severity of nausea, vomiting, and retching.

Clinical trials have demonstrated the efficacy of the doxylamine/pyridoxine combination in reducing the symptoms of NVP.

StudyInterventionChange in PUQE Score from Baseline (Day 15)p-value vs. Placebo
Koren et al.Doxylamine/Pyridoxine-4.8 ± 2.70.006
Placebo-3.9 ± 2.6

Pharmacokinetics

Doxylamine is administered orally and is well-absorbed, although its bioavailability is moderate. It is metabolized in the liver and excreted in the urine.

Pharmacokinetic ParameterValue
Bioavailability (Oral)24.7%
Time to Peak Plasma Concentration (Tmax)1.5 - 2.5 hours
Elimination Half-Life10 - 12 hours
MetabolismHepatic (CYP2D6, CYP1A2, CYP2C9)
Excretion60% urine, 40% feces

Conclusion

From its initial synthesis in the late 1940s, doxylamine has established itself as a significant first-generation antihistamine. Its potent H1 receptor antagonism underpins its enduring use as a sedative and an effective component in the management of nausea and vomiting of pregnancy. While newer generations of antihistamines offer improved selectivity and reduced side effect profiles, doxylamine remains a valuable therapeutic agent in specific clinical contexts. Further research to fully characterize its binding affinities at various receptors and to conduct modern, large-scale clinical trials for its hypnotic effects would provide a more complete understanding of this foundational antihistamine.

References

(S)-Doxylamine: A Comprehensive Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884), a first-generation antihistamine of the ethanolamine (B43304) class, is widely recognized for its sedative and anticholinergic properties. It is a chiral compound, existing as two enantiomers: (S)-Doxylamine and (R)-Doxylamine. While the racemic mixture is commonly used in over-the-counter sleep aids and antiemetics, there is a growing interest in the pharmacological profiles of the individual enantiomers. This technical guide provides an in-depth overview of the available in vitro and in vivo data for (S)-Doxylamine, with a focus on its pharmacodynamics, pharmacokinetics, and toxicological profile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacodynamics: Unraveling the Mechanism of Action

(S)-Doxylamine, like its racemate, primarily exerts its effects as an antagonist at the histamine (B1213489) H1 receptor.[1] This action competitively inhibits the binding of histamine, a key mediator in allergic and inflammatory responses.[1]

In Vitro Antihistaminic Activity

Studies on isolated guinea pig ileum have been instrumental in elucidating the differential activity of doxylamine enantiomers. In this classic pharmacological preparation, histamine induces smooth muscle contraction. The antihistaminic activity of a compound is determined by its ability to inhibit this contraction.

One study demonstrated that the R(+)-enantiomer of doxylamine possesses greater antihistaminic activity than the S(-)-enantiomer.[2] The R(+)-isomer exhibited a 95.83% inhibition of histamine-induced contractions, compared to 87.5% for the S(–)-isomer and 91.66% for the racemic mixture.[2] This suggests that the R-enantiomer is the more potent antihistamine of the two.

Table 1: In Vitro Antihistaminic Activity of Doxylamine Enantiomers

CompoundPercentage Inhibition of Histamine-Induced Contraction in Guinea Pig Ileum
(S)-Doxylamine87.5%[2]
(R)-Doxylamine95.83%[2]
Racemic Doxylamine91.66%[2]
Signaling Pathway of the Histamine H1 Receptor

Doxylamine's antagonism of the H1 receptor interrupts a complex signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a series of intracellular events.[1][3]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Gq Gq protein H1R->Gq Activates Doxylamine (S)-Doxylamine Doxylamine->H1R Binds & Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Inflammatory Response Ca2_ER->Inflammation NFkB NF-κB Activation PKC->NFkB Leads to NFkB->Inflammation

Figure 1: Histamine H1 Receptor Signaling Pathway and Inhibition by (S)-Doxylamine.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific in vivo pharmacokinetic data for (S)-Doxylamine is limited, studies on the racemic mixture in rats provide valuable insights into its overall ADME profile. Chiral separation methods have been developed to quantify the individual enantiomers in plasma, which is a critical step for future enantiomer-specific pharmacokinetic studies.[4]

In Vivo Pharmacokinetics in Rats (Racemic Doxylamine)

A study in Sprague-Dawley rats investigated the pharmacokinetics of a single 2 mg oral dose of doxylamine succinate (B1194679).[5] While this study did not differentiate between the enantiomers in its final analysis, it provides a foundational understanding of the drug's behavior in vivo.

Table 2: Pharmacokinetic Parameters of Racemic Doxylamine in Rats (Oral Administration)

ParameterValue
Dose2 mg[5]
Cmax (Peak Plasma Concentration)281.4 ng/mL (S.D. 24.6)[5]
Tmax (Time to Peak Concentration)1.5 h[5]
Bioavailability24.7%[5]

Note: These values represent the racemic mixture.

In Vitro Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (S)-Doxylamine.

In Vitro Antihistaminic Activity: Isolated Guinea Pig Ileum Assay

This assay is a cornerstone for evaluating the potency of H1 receptor antagonists.

Protocol:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in a bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).[9][10]

  • Mounting: The ileum segment is suspended in the organ bath, with one end attached to a fixed point and the other to an isotonic force transducer to record contractions.[9][10]

  • Equilibration: The tissue is allowed to equilibrate for at least 30-60 minutes, with the Tyrode's solution being replaced every 15 minutes.[11]

  • Histamine Concentration-Response Curve: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the bath and recording the resulting contractions.[11]

  • Antagonist Incubation: The tissue is washed, and then incubated with a known concentration of (S)-Doxylamine for a predetermined period (e.g., 20-30 minutes).[11]

  • Post-Antagonist Histamine Curve: In the presence of (S)-Doxylamine, a second histamine concentration-response curve is generated.[11]

  • Data Analysis: The antagonistic effect of (S)-Doxylamine is quantified by the rightward shift of the histamine concentration-response curve. The percentage inhibition of the maximum histamine response can also be calculated.

Guinea_Pig_Ileum_Workflow Start Start Isolate Isolate Guinea Pig Ileum Start->Isolate Mount Mount in Organ Bath Isolate->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Histamine_CRC Generate Histamine Concentration-Response Curve Equilibrate->Histamine_CRC Wash Wash Tissue Histamine_CRC->Wash Incubate Incubate with (S)-Doxylamine Wash->Incubate Post_Histamine_CRC Generate Post-Antagonist Histamine Curve Incubate->Post_Histamine_CRC Analyze Analyze Data Post_Histamine_CRC->Analyze End End Analyze->End

Figure 2: Experimental Workflow for the Isolated Guinea Pig Ileum Assay.

In Vitro Metabolism: Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound.

Protocol:

  • Microsome Preparation: Liver microsomes from the species of interest (e.g., human, rat) are thawed on ice.[12]

  • Reaction Mixture: A reaction mixture is prepared containing buffer, microsomes, and the test compound ((S)-Doxylamine).[7]

  • Initiation: The metabolic reaction is initiated by the addition of NADPH.[12]

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]

  • Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).[12]

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[7]

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as half-life and intrinsic clearance.

Microsome_Stability_Workflow Start Start Prepare Prepare Reaction Mixture (Microsomes, Buffer, (S)-Doxylamine) Start->Prepare Initiate Initiate Reaction with NADPH Prepare->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Take Aliquots at Time Points Incubate->Sample Terminate Terminate Reaction Sample->Terminate Analyze Analyze by LC-MS/MS Terminate->Analyze Calculate Calculate Metabolic Stability Analyze->Calculate End End Calculate->End

References

(S)-Doxylamine: A Technical Whitepaper on Muscarinic and Histamine Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884), a first-generation antihistamine of the ethanolamine (B43304) class, is a chiral molecule that exists as two enantiomers: (R)-(+)-doxylamine and (S)-(-)-doxylamine. While widely recognized for its potent antagonism of the histamine (B1213489) H1 receptor, doxylamine also exhibits clinically relevant anticholinergic effects through its interaction with muscarinic acetylcholine (B1216132) receptors. This technical guide provides a comprehensive overview of the binding affinity of the (S)-enantiomer of doxylamine to both histamine and muscarinic receptors. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a resource for researchers and professionals in drug development and pharmacology.

Introduction

(S)-Doxylamine is one of the two stereoisomers of the doxylamine molecule. The differential pharmacological activity of enantiomers is a critical consideration in drug development, as stereochemistry can significantly influence potency, selectivity, and adverse effect profiles. Doxylamine's therapeutic efficacy as a hypnotic and antiemetic is primarily attributed to its central nervous system penetration and high affinity for the histamine H1 receptor. Concurrently, its anticholinergic side effects, such as dry mouth and blurred vision, stem from its activity at muscarinic acetylcholine receptors. A thorough understanding of the binding characteristics of each enantiomer is essential for optimizing therapeutic applications and minimizing off-target effects.

Binding Affinity of (S)-Doxylamine

Histamine H1 Receptor

Doxylamine is a potent antagonist of the histamine H1 receptor. Studies have demonstrated stereoselectivity in the binding of doxylamine enantiomers to this receptor, with the (R)-(+)-enantiomer generally exhibiting higher antihistaminic activity compared to the (S)-(-)-enantiomer. One study reported that R(+)-Doxylamine succinate (B1194679) possessed the highest antihistaminic activity (95.83% inhibition) compared to both the racemic mixture (91.66%) and the S(–)-isomer (87.5%) in isolated guinea pig ileum and tracheal chain models[1]. Another source also indicates that the (d) or (+) form of doxylamine has a greater binding affinity than its antipode[2][3].

Table 1: Comparative Antihistaminic Activity of Doxylamine Enantiomers

Enantiomer/MixtureAntihistaminic Activity (% Inhibition)[1]
(R)-(+)-Doxylamine95.83
Racemic Doxylamine91.66
(S)-(-)-Doxylamine87.5

Note: This data reflects functional antihistaminic activity, which is a consequence of binding affinity.

Muscarinic Acetylcholine Receptors (M1-M5)

Signaling Pathways

Histamine H1 Receptor Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 family of G-proteins. Upon agonist binding, this initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gαq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 Inositol Trisphosphate (IP₃) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Histamine Histamine (Agonist) Histamine->H1R Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation

Histamine H1 Receptor Signaling Pathway
Muscarinic Acetylcholine Receptor Signaling

The five muscarinic acetylcholine receptor subtypes (M1-M5) couple to different G-protein families, leading to distinct downstream signaling events.

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gαq/11 proteins, activating the same phospholipase C pathway as the H1 receptor, resulting in increased intracellular calcium and protein kinase C activation.

  • M2 and M4 Receptors: These subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Muscarinic_Signaling_Pathways cluster_M1M3M5 M1, M3, M5 Receptor Pathway cluster_M2M4 M2, M4 Receptor Pathway Acetylcholine Acetylcholine (Agonist) M1M3M5 M1, M3, M5 Receptors Acetylcholine->M1M3M5 M2M4 M2, M4 Receptors Acetylcholine->M2M4 Gq11 Gαq/11 M1M3M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Cellular_Response1 ↑ Intracellular Ca²⁺ ↑ PKC Activation IP3_DAG->Cellular_Response1 Gio Gαi/o M2M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is typically used to determine the inhibition constant (Kᵢ) of an unlabeled compound, such as (S)-Doxylamine.

General Principles

In a competitive binding assay, a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors or [³H]-pyrilamine for histamine H1 receptors) is incubated with a preparation of cells or membranes expressing the target receptor. This incubation is performed in the presence of varying concentrations of the unlabeled competitor drug ((S)-Doxylamine). The ability of the unlabeled drug to displace the radioligand from the receptor is measured, and from this, the IC₅₀ (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Generalized Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_wells Well Components Membrane_Prep 1. Membrane Preparation (from cells expressing target receptor) Assay_Setup 2. Assay Setup in 96-well Plate (Triplicate wells) Membrane_Prep->Assay_Setup Incubation 3. Incubation (e.g., 60 min at 25°C) Assay_Setup->Incubation Filtration 4. Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing 5. Washing (Removes non-specifically bound radioligand) Filtration->Washing Counting 6. Scintillation Counting (Measures radioactivity) Washing->Counting Analysis 7. Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis Membranes Receptor Membranes Membranes->Assay_Setup Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Assay_Setup Competitor (S)-Doxylamine (Varying concentrations) Competitor->Assay_Setup

Workflow for a Competitive Radioligand Binding Assay

Conclusion

(S)-Doxylamine is a pharmacologically active molecule that demonstrates significant interaction with the histamine H1 receptor, with evidence suggesting lower antihistaminic activity compared to its (R)-(+)-enantiomer. While its anticholinergic effects are well-documented and attributed to antagonism at muscarinic acetylcholine receptors, a detailed, publicly available quantitative binding profile of (S)-Doxylamine at the individual M1 through M5 receptor subtypes is currently lacking. Further research employing methodologies such as competitive radioligand binding assays is necessary to fully characterize the muscarinic receptor binding affinity of (S)-Doxylamine. Such data would be invaluable for a more complete understanding of its pharmacological profile, aiding in the development of more selective therapeutic agents and providing a clearer rationale for its observed side-effect profile. This guide provides the foundational knowledge of the relevant signaling pathways and experimental procedures to facilitate such future investigations.

References

Exploring the sedative and anticholinergic effects of (S)-Doxylamine at a molecular level

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884), a first-generation ethanolamine (B43304) antihistamine, is widely recognized for its potent sedative and anticholinergic properties. It is commonly available over-the-counter as a sleep aid and is also used in combination with pyridoxine (B80251) for the treatment of nausea and vomiting during pregnancy.[1] Doxylamine is a chiral molecule and is administered as a racemic mixture of two enantiomers: (S)-Doxylamine and (R)-Doxylamine. While the therapeutic effects are often attributed to the racemic mixture, there is growing interest in understanding the specific contributions of each enantiomer to the overall pharmacological profile. This technical guide delves into the molecular mechanisms underlying the sedative and anticholinergic effects of the (S)-enantiomer of doxylamine, providing a comprehensive overview for researchers and drug development professionals.

Doxylamine, like other first-generation antihistamines, exerts its effects by competitively antagonizing histamine (B1213489) at H1 receptors.[2] Its sedative properties are largely attributed to its ability to cross the blood-brain barrier and block H1 receptors in the central nervous system (CNS).[1] Additionally, doxylamine exhibits significant anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4]

While research has indicated that the (R)-enantiomer of doxylamine possesses greater antihistaminic activity, a detailed understanding of the specific molecular interactions of (S)-Doxylamine is crucial for a complete pharmacological picture.[5] This guide will explore the available data on (S)-Doxylamine, including its receptor binding, signaling pathways, and the experimental methodologies used to elucidate these properties.

Data Presentation: Receptor Binding and Functional Activity

CompoundTargetAssay TypeResult
(S)-Doxylamine Succinate Histamine H1 ReceptorHistamine-induced guinea pig ileum contraction87.5% inhibition[5]
(R)-Doxylamine Succinate Histamine H1 ReceptorHistamine-induced guinea pig ileum contraction95.83% inhibition[5]
Racemic Doxylamine Succinate Histamine H1 ReceptorHistamine-induced guinea pig ileum contraction91.66% inhibition[5]

Table 1: Functional Antihistaminic Activity of Doxylamine Enantiomers. This table summarizes the percentage inhibition of histamine-induced contractions in isolated guinea pig ileum, a functional measure of H1 receptor antagonism.

Molecular Mechanisms and Signaling Pathways

The sedative and anticholinergic effects of (S)-Doxylamine are mediated through its interaction with specific G protein-coupled receptors (GPCRs) in the central and peripheral nervous systems.

Sedative Effects: Histamine H1 Receptor Antagonism

The sedative properties of (S)-Doxylamine arise from its ability to cross the blood-brain barrier and act as an inverse agonist at histamine H1 receptors in the CNS. Histamine is a key neurotransmitter involved in promoting wakefulness. By blocking the action of histamine at H1 receptors, (S)-Doxylamine suppresses neuronal activity, leading to drowsiness and sedation.

The signaling pathway for the histamine H1 receptor typically involves the activation of the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). (S)-Doxylamine, by blocking the H1 receptor, inhibits this entire cascade.

H1_Signaling_Pathway S_Doxylamine (S)-Doxylamine H1_Receptor Histamine H1 Receptor (H1R) S_Doxylamine->H1_Receptor Blocks Gq_11 Gq/11 Protein H1_Receptor->Gq_11 Activates Histamine Histamine Histamine->H1_Receptor Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Sedation Sedation Ca_Release->Sedation PKC_Activation->Sedation

Figure 1: (S)-Doxylamine's antagonism of the H1 receptor signaling pathway.
Anticholinergic Effects: Muscarinic Acetylcholine Receptor Antagonism

The anticholinergic effects of (S)-Doxylamine, such as dry mouth and urinary retention, result from its antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), and first-generation antihistamines like doxylamine are generally non-selective antagonists.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, and their signaling cascade is similar to that of the H1 receptor, involving PLC, IP3, and DAG. Antagonism of these receptors by (S)-Doxylamine in peripheral tissues contributes to its anticholinergic side effects.

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, (S)-Doxylamine can lead to an increase in heart rate and other effects.

Muscarinic_Signaling_Pathways cluster_gq Gq-Coupled Pathway (M1, M3, M5) cluster_gi Gi-Coupled Pathway (M2, M4) M_Gq M1, M3, M5 Receptors Gq Gq/11 Protein M_Gq->Gq PLC_Gq Phospholipase C Gq->PLC_Gq IP3_DAG IP3 & DAG Production PLC_Gq->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Anticholinergic_Effects Anticholinergic Effects Ca_PKC->Anticholinergic_Effects M_Gi M2, M4 Receptors Gi Gi/o Protein M_Gi->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Anticholinergic_Effects S_Doxylamine (S)-Doxylamine S_Doxylamine->M_Gq Blocks S_Doxylamine->M_Gi Blocks Acetylcholine Acetylcholine Acetylcholine->M_Gq Activates Acetylcholine->M_Gi Activates

Figure 2: (S)-Doxylamine's antagonism of muscarinic receptor signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of (S)-Doxylamine's sedative and anticholinergic effects.

Histamine H1 Receptor Functional Assay (Guinea Pig Ileum Contraction)

This protocol is based on the methodology used to determine the functional antihistaminic activity of doxylamine enantiomers.[5]

Objective: To assess the H1 receptor antagonist activity of (S)-Doxylamine by measuring its ability to inhibit histamine-induced contractions of isolated guinea pig ileum.

Materials:

  • Male guinea pigs (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, glucose 5.5)

  • Histamine dihydrochloride

  • (S)-Doxylamine succinate

  • Organ bath with an isometric force transducer

  • Data acquisition system

Procedure:

  • Guinea pigs are euthanized, and a segment of the terminal ileum is excised and placed in Tyrode's solution.

  • The ileum is cleaned of mesenteric attachments and cut into segments of approximately 2-3 cm.

  • Each segment is mounted vertically in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2.

  • The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

  • Cumulative concentration-response curves to histamine (e.g., 10⁻⁹ M to 10⁻⁵ M) are obtained to establish a baseline contractile response.

  • The tissue is then washed and allowed to recover to baseline.

  • The ileum segments are incubated with a specific concentration of (S)-Doxylamine for a predetermined period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to histamine is then generated in the presence of (S)-Doxylamine.

  • The percentage inhibition of the maximum histamine-induced contraction by (S)-Doxylamine is calculated.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This is a generalized protocol for determining the binding affinity of a compound like (S)-Doxylamine to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of (S)-Doxylamine for muscarinic acetylcholine receptor subtypes (M1-M5) using a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hM1).

  • Radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Unlabeled antagonist for non-specific binding determination (e.g., atropine).

  • (S)-Doxylamine succinate.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of (S)-Doxylamine.

  • In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Unlabeled antagonist (e.g., 1 µM atropine), radioligand, and cell membranes.

    • Competition: (S)-Doxylamine at various concentrations, radioligand, and cell membranes.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of (S)-Doxylamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Experimental_Workflow cluster_0 Receptor Binding Assay cluster_1 Functional Assay (e.g., Tissue Contraction) A1 Prepare Receptor Membranes A2 Incubate with Radioligand & (S)-Doxylamine A1->A2 A3 Separate Bound/ Unbound Ligand A2->A3 A4 Quantify Radioactivity A3->A4 A5 Calculate Ki A4->A5 B1 Prepare Isolated Tissue B2 Establish Baseline Agonist Response B1->B2 B3 Incubate with (S)-Doxylamine B2->B3 B4 Measure Agonist Response B3->B4 B5 Determine % Inhibition B4->B5

Figure 3: General experimental workflows for in vitro characterization.

Conclusion

(S)-Doxylamine contributes to the sedative and anticholinergic effects of the racemic mixture, primarily through its action as an antagonist at histamine H1 and muscarinic acetylcholine receptors, respectively. Functional data indicates that it is a less potent antihistamine than its (R)-enantiomer.[5] The sedative effects are a direct consequence of central H1 receptor blockade, while the anticholinergic profile arises from its interaction with multiple muscarinic receptor subtypes.

Further research, particularly the determination of specific binding affinities (Ki values) for (S)-Doxylamine at H1 and the various muscarinic receptor subtypes, is necessary to fully quantify its contribution to the overall pharmacological profile of doxylamine. A more detailed understanding of the stereoselective pharmacology of doxylamine could inform the development of future medications with improved efficacy and reduced side effect profiles. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Potential Therapeutic Applications of (S)-Doxylamine Beyond Insomnia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884), a first-generation antihistamine, is well-established for its sedative effects in the management of insomnia and its antiemetic properties in combination with pyridoxine (B80251) for nausea and vomiting of pregnancy. As a racemic mixture of (R)- and (S)-enantiomers, the pharmacological activity is not equally distributed. This technical guide explores the therapeutic potential of the (S)-enantiomer of doxylamine beyond its current applications. Emerging preclinical evidence suggests that (S)-Doxylamine may possess antiviral and anticancer properties. This document provides a comprehensive overview of the current state of research, including quantitative data, detailed experimental protocols, and an examination of the underlying signaling pathways.

Introduction

Doxylamine is a potent histamine (B1213489) H1 receptor antagonist with additional anticholinergic properties.[1][2] While the racemic mixture has been widely used, there is growing interest in the specific pharmacological profiles of its individual enantiomers. The (R)-enantiomer has been shown to possess greater antihistaminic activity.[3][4] This guide focuses on the potential therapeutic applications of the (S)-enantiomer, which may offer a differentiated profile with novel therapeutic benefits. We will delve into the preclinical findings supporting its exploration in virology and oncology, providing the technical details necessary for researchers and drug developers to evaluate and potentially pursue these avenues.

Pharmacological Profile of Doxylamine Enantiomers

The differential pharmacological activities of doxylamine's enantiomers are critical to understanding their therapeutic potential. While specific Ki values for the (S)-enantiomer are not widely published, studies on the racemic mixture and comparative activity assays provide valuable insights.

Table 1: Antihistaminic Activity of Doxylamine Enantiomers

CompoundHistamine Inhibition (%) on Guinea Pig IleumReference
(R)-(+)-Doxylamine95.83[3][4]
Racemic Doxylamine91.66[3][4]
(S)-(-)-Doxylamine87.5[3][4]

Note: The data indicates that while the (R)-enantiomer is more potent in its antihistaminic activity, the (S)-enantiomer still retains a significant level of histamine H1 receptor antagonism.

Potential Therapeutic Application: Antiviral Activity

Preclinical research has indicated that doxylamine succinate (B1194679) exhibits broad-spectrum antiviral activity, particularly against influenza viruses.

In Vitro Efficacy Against Influenza Viruses

A patent application has disclosed the antiviral activity of doxylamine succinate against several strains of influenza virus.[5] The compound was shown to inhibit viral replication in a dose-dependent manner.[5]

Table 2: Antiviral Activity of Doxylamine Succinate

ParameterValueVirus StrainsReference
EC5019.21 µMInfluenza A (H1N1, H3N2), Influenza B[5]
CC502.08 mMMDCK cells[5]
Therapeutic Index~108[5]
Experimental Protocol: Neuraminidase Inhibition Assay

The following is a general protocol for assessing the neuraminidase inhibitory activity of a compound like doxylamine, based on standard methodologies.[6][7][8]

Objective: To determine the concentration of doxylamine required to inhibit 50% of the influenza neuraminidase enzyme activity.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus strains (e.g., A/H1N1, A/H3N2, Influenza B)

  • Doxylamine succinate

  • Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)

  • Assay buffer

  • Stop solution

  • 96-well plates

  • Fluorometer

Procedure:

  • Cell Culture: Culture MDCK cells in 96-well plates until a confluent monolayer is formed.

  • Viral Infection: Infect the MDCK cells with the desired influenza virus strain at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Treat the infected cells with serial dilutions of doxylamine succinate.

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours) to allow for viral replication.

  • Neuraminidase Activity Measurement: a. Lyse the cells to release the viral neuraminidase. b. Add the neuraminidase substrate (MUNANA) to each well. c. Incubate to allow the enzyme to cleave the substrate, producing a fluorescent product. d. Stop the reaction using a stop solution.

  • Data Acquisition: Measure the fluorescence intensity in each well using a fluorometer.

  • Data Analysis: Calculate the EC50 value by plotting the fluorescence intensity against the concentration of doxylamine succinate.

Signaling Pathways in Viral Infection

The antiviral mechanism of doxylamine may be linked to its interaction with host cell signaling pathways that are crucial for viral replication. As a histamine H1 receptor antagonist, doxylamine could modulate pathways such as the NF-κB pathway, which is known to be activated upon viral infection.

antiviral_signaling Virus Virus HostCell Host Cell Virus->HostCell Infection H1R H1 Receptor PLC PLC H1R->PLC Activation Doxylamine (S)-Doxylamine Doxylamine->H1R Antagonism NFkB NF-κB Doxylamine->NFkB Inhibition (potential) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Release PKC PKC DAG->PKC Activation PKC->NFkB Activation ViralReplication Viral Replication NFkB->ViralReplication Promotion InflammatoryResponse Inflammatory Response NFkB->InflammatoryResponse Promotion

Potential antiviral signaling pathway of (S)-Doxylamine.

Potential Therapeutic Application: Anticancer Activity

Recent in vitro studies have highlighted the potential of doxylamine as an anticancer agent, particularly against glioblastoma multiforme (GBM).

In Vitro Efficacy Against Glioblastoma Cells

A study investigating the repurposing of FDA-approved drugs for glioblastoma treatment found that doxylamine exhibited cytotoxic effects on glioblastoma cell lines.[9][10]

Table 3: Cytotoxicity of Doxylamine in Glioblastoma Cell Lines

Cell LineIC50 (µM)Reference
U87~750[9][10]
LN229Not specified in abstract[9][10]

Note: The study also found that a solid lipid nanoparticle (SLN) formulation of doxylamine reduced the IC50 value, indicating enhanced potency.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The following is a detailed protocol for assessing the cytotoxicity of doxylamine using the MTT assay, based on the methodology described in the glioblastoma study.[9][10]

Objective: To determine the concentration of doxylamine that inhibits the metabolic activity of glioblastoma cells by 50% (IC50).

Materials:

  • Glioblastoma cell lines (U87, LN229)

  • Doxylamine succinate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the glioblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of doxylamine succinate.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a period (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of doxylamine relative to the untreated control and determine the IC50 value.

Signaling Pathways in Cancer

The anticancer effects of doxylamine may be attributed to its modulation of signaling pathways involved in cell proliferation, survival, and apoptosis. The antagonism of the histamine H1 receptor can influence these pathways.

anticancer_signaling cluster_cell Cancer Cell H1R H1 Receptor Gq Gq H1R->Gq Activation Doxylamine (S)-Doxylamine Doxylamine->H1R Antagonism Proliferation Cell Proliferation Doxylamine->Proliferation Inhibition (potential) Apoptosis Apoptosis Doxylamine->Apoptosis Induction (potential) PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Release PKC PKC DAG->PKC Activation PKC->Proliferation Promotion

Potential anticancer signaling pathway of (S)-Doxylamine.

Potential Therapeutic Application: Psychiatric Disorders

While primarily known for its sedative effects, the broader impact of doxylamine on the central nervous system suggests potential applications in psychiatric disorders beyond insomnia. However, preclinical and clinical data in this area are currently limited.

Anecdotal reports and some studies on antihistamines suggest potential anxiolytic and mood-influencing effects, possibly through interactions with dopaminergic and serotonergic systems. Further dedicated preclinical studies using established animal models of anxiety and depression are warranted to explore this potential.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that (S)-Doxylamine has therapeutic potential beyond its current uses for insomnia and nausea. The observed in vitro antiviral and anticancer activities, while preliminary, are promising and warrant further investigation.

Future research should focus on:

  • Enantiomer-Specific Activity: Conducting head-to-head studies of the (R)- and (S)-enantiomers in antiviral and anticancer assays to elucidate their specific contributions.

  • Mechanism of Action: In-depth studies to fully characterize the signaling pathways modulated by (S)-Doxylamine in viral and cancer models.

  • In Vivo Studies: Progressing to animal models to evaluate the efficacy and safety of (S)-Doxylamine for these novel applications.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing the PK/PD relationship for the (S)-enantiomer to guide dose selection for future studies.

  • Psychiatric Applications: Initiating preclinical studies to systematically evaluate the anxiolytic and antidepressant potential of (S)-Doxylamine.

The repurposing of existing drugs with well-established safety profiles, such as doxylamine, offers an accelerated path to new therapeutic options. The findings summarized in this technical guide provide a strong rationale for the continued exploration of (S)-Doxylamine in these new therapeutic areas.

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of (S)-Doxylamine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Doxylamine is a first-generation antihistamine widely used for the treatment of insomnia and, in combination with pyridoxine, for nausea and vomiting during pregnancy.[1] Understanding the metabolic fate of (S)-Doxylamine is crucial for comprehensive pharmacokinetic assessment and drug safety evaluation. The primary metabolic pathways involve N-demethylation and N-oxidation, leading to the formation of key metabolites: (S)-N-desmethyldoxylamine, (S)-N,N-didesmethyldoxylamine, and (S)-Doxylamine N-oxide.[2] This document provides detailed application notes and protocols for the simultaneous quantification of (S)-Doxylamine and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[3]

Metabolic Pathway of (S)-Doxylamine

(S)-Doxylamine is metabolized in the liver primarily by cytochrome P450 enzymes.[2] The metabolic cascade involves sequential demethylation of the terminal amine group and oxidation of the tertiary amine.

G cluster_0 Metabolic Pathway of (S)-Doxylamine Doxylamine (B195884) (S)-Doxylamine Desmethyl (S)-N-desmethyldoxylamine Doxylamine->Desmethyl N-demethylation Noxide (S)-Doxylamine N-oxide Doxylamine->Noxide N-oxidation Didesmethyl (S)-N,N-didesmethyldoxylamine Desmethyl->Didesmethyl N-demethylation

Figure 1: Metabolic Pathway of (S)-Doxylamine

Quantitative LC-MS/MS Analysis

This section outlines the protocol for the simultaneous quantification of (S)-Doxylamine and its metabolites.

Materials and Reagents
  • (S)-Doxylamine succinate (B1194679) reference standard

  • (S)-N-desmethyldoxylamine reference standard

  • (S)-N,N-didesmethyldoxylamine reference standard

  • (S)-Doxylamine N-oxide reference standard

  • (S)-Doxylamine-d5 succinate (Internal Standard, IS)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Instrumentation
  • A validated LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Prepare stock solutions of (S)-Doxylamine, its metabolites, and the internal standard in methanol at a concentration of 1 mg/mL. Subsequent working solutions for calibration curves and quality control (QC) samples are prepared by serial dilution in a mixture of methanol and water (1:1 v/v).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting (S)-Doxylamine and its metabolites from plasma samples.[4]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_1 Sample Preparation Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex1 Vortex Add_ACN->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 2: Protein Precipitation Workflow
LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V

MRM Transitions:

The following table summarizes the optimized MRM transitions for the quantification and confirmation of each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(S)-Doxylamine 271.2182.115
271.2167.125
(S)-N-desmethyldoxylamine 257.2182.115
257.2167.125
(S)-N,N-didesmethyldoxylamine 243.2182.115
243.2167.125
(S)-Doxylamine N-oxide 287.2182.120
287.2228.115
(S)-Doxylamine-d5 (IS) 276.2187.115
Data Presentation

The following table summarizes the expected retention times and quantitative performance of the method.

AnalyteRetention Time (min)LLOQ (ng/mL)Linear Range (ng/mL)
(S)-Doxylamine~4.20.50.5 - 200
(S)-N-desmethyldoxylamine~3.81.01.0 - 200
(S)-N,N-didesmethyldoxylamine~3.51.01.0 - 200
(S)-Doxylamine N-oxide~3.21.01.0 - 200

Experimental Protocols

Detailed Sample Preparation Protocol (Liquid-Liquid Extraction for Urine)

For urine samples, liquid-liquid extraction (LLE) can provide a cleaner extract.

Protocol:

  • To 1 mL of urine sample, add 20 µL of the internal standard working solution.

  • Add 200 µL of 1 M sodium hydroxide (B78521) solution to basify the sample.

  • Add 5 mL of a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1, v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_2 LLE Workflow for Urine Start Urine Sample (1 mL) Add_IS Add Internal Standard Start->Add_IS Add_NaOH Add NaOH Add_IS->Add_NaOH Add_Solvent Add Extraction Solvent Add_NaOH->Add_Solvent Vortex1 Vortex Add_Solvent->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Figure 3: Liquid-Liquid Extraction Workflow

Conclusion

The described LC-MS/MS method provides a robust and sensitive tool for the simultaneous quantification of (S)-Doxylamine and its major metabolites in biological matrices. The detailed protocols for sample preparation and instrumental analysis, along with the provided quantitative data and visualizations, offer a comprehensive guide for researchers in the fields of pharmacology, toxicology, and drug development to accurately assess the pharmacokinetic profile of (S)-Doxylamine. Adherence to these protocols will enable reliable and reproducible results, contributing to a better understanding of the metabolism and disposition of this widely used medication.

References

Enantioselective Synthesis of (S)-Doxylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (S)-Doxylamine, a chiral antihistamine. The primary method detailed is the resolution of racemic doxylamine (B195884) via diastereomeric salt formation using L(+)-tartaric acid. This classical resolution method is a robust and scalable approach for obtaining the desired (S)-enantiomer. An alternative approach through the asymmetric synthesis of the key intermediate, (S)-phenyl(pyridin-2-yl)methanol, is also discussed. This application note includes comprehensive experimental procedures, tables summarizing quantitative data, and a visual workflow diagram to guide researchers in the successful synthesis and isolation of (S)-Doxylamine.

Introduction

Doxylamine is a first-generation antihistamine that is commonly used for the short-term treatment of insomnia and as a component in combination therapies for nausea and vomiting during pregnancy. It possesses a single chiral center, and therefore exists as two enantiomers: (R)-Doxylamine and (S)-Doxylamine. While the racemic mixture is often used, the individual enantiomers can exhibit different pharmacological and toxicological profiles. The resolution of racemic doxylamine into its separate enantiomers is crucial for the development of safer and more effective drug formulations. This protocol focuses on the isolation of the (S)-enantiomer, also referred to as (-)-doxylamine or levodoxilamine.

Method 1: Chiral Resolution of Racemic Doxylamine

The most common and well-documented method for obtaining enantiomerically pure (S)-Doxylamine is through the chiral resolution of a racemic mixture of doxylamine. This method relies on the formation of diastereomeric salts with a chiral resolving agent, L(+)-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol

Step 1: Formation of Diastereomeric Doxylamine Tartrate Salts

  • In a suitable flask, dissolve racemic doxylamine base in methanol (B129727).

  • In a separate flask, dissolve an equimolar amount of L(+)-tartaric acid in methanol.

  • Slowly add the L(+)-tartaric acid solution to the doxylamine solution with stirring.

  • Stir the mixture at room temperature to allow for the formation of the diastereomeric tartrate salts.

Step 2: Fractional Crystallization of (S)-Doxylamine-(+)-Tartrate

  • The diastereomeric salt of the (-)-isomer (S-doxylamine) is less soluble and will precipitate from the methanol solution.[1]

  • For further purification, dissolve the crude precipitate in a minimal amount of a heated acetone:water (90:10) mixture.[1]

  • Allow the solution to cool slowly to room temperature and then let it stand for an extended period (e.g., up to five days) to facilitate the crystallization of pure (S)-Doxylamine-(+)-tartrate.[1]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold acetone:water (90:10).

Step 3: Liberation of (S)-Doxylamine Free Base

  • Dissolve the isolated (S)-Doxylamine-(+)-tartrate crystals in water.[2]

  • Basify the solution by adding a sufficient amount of a strong base, such as sodium hydroxide, with stirring.[2]

  • Extract the liberated (S)-Doxylamine free base into an organic solvent (e.g., toluene).[2]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the pure (S)-Doxylamine base.[2]

Step 4: Formation of (S)-Doxylamine Succinate (Optional)

  • Dissolve the (S)-Doxylamine free base in acetone.

  • Add an equimolar amount of succinic acid.

  • Warm the mixture gently to ensure complete dissolution.

  • Cool the solution to induce crystallization of (S)-Doxylamine succinate.

  • Collect the crystalline product by vacuum filtration and dry under vacuum.

Data Presentation
ParameterValueReference
Yield of (S)-Doxylamine Base93%[2]
Yield of (S)-Doxylamine Succinate91%[2]
Specific Rotation of (S)-Doxylamine Tartrate-41°[2]

Method 2: Asymmetric Synthesis via Chiral Intermediate

An alternative strategy for the enantioselective synthesis of (S)-Doxylamine involves the asymmetric synthesis of the key chiral intermediate, (S)-phenyl(pyridin-2-yl)methanol. This can be achieved through the asymmetric reduction of the corresponding ketone, phenyl(pyridin-2-yl)methanone.

Experimental Protocol: Synthesis of (S)-phenyl(pyridin-2-yl)methanol

This protocol is based on a highly selective asymmetric hydrogenation procedure.[3]

Materials:

  • Phenyl(pyridin-2-yl)methanone

  • Chiral Ligand (e.g., a chiral phosphine (B1218219) ligand)

  • Iridium catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Base (e.g., Lithium tert-butoxide)

  • Solvent (e.g., 2-propanol)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a pressure reactor with phenyl(pyridin-2-yl)methanone, the chiral ligand, and the iridium catalyst precursor.

  • Add the base and the solvent.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure and heat to the reaction temperature.

  • Stir the reaction mixture for the specified time.

  • After cooling and venting the reactor, the product can be isolated and purified by standard chromatographic techniques.

Data Presentation
EntryChiral LigandBaseTemperature (°C)Time (h)Yield (%)Purity (%)ee (%)
1I-1Sodium Methoxide405.0939894
2I-2Sodium Methoxide405.0939899
3I-1Lithium tert-butoxide603.0969893
4I-1Lithium tert-butoxide803.0959895

Note: The specific structures of chiral ligands I-1 and I-2 are detailed in the source patents.[3]

Mandatory Visualization

Experimental Workflow for Chiral Resolution of Doxylamine

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Free Base cluster_3 Step 4: Succinate Salt Formation (Optional) racemic_doxylamine Racemic Doxylamine in Methanol mixing Mixing and Stirring racemic_doxylamine->mixing tartaric_acid L(+)-Tartaric Acid in Methanol tartaric_acid->mixing salt_formation Diastereomeric Tartrate Salts in Methanol mixing->salt_formation dissolution Dissolution in Acetone/Water (90:10) salt_formation->dissolution crystallization Slow Crystallization (up to 5 days) dissolution->crystallization filtration1 Filtration crystallization->filtration1 s_tartrate (S)-Doxylamine-(+)-Tartrate (Crystals) filtration1->s_tartrate basification Basification (NaOH) and Extraction (Toluene) s_tartrate->basification s_doxylamine_base (S)-Doxylamine Free Base basification->s_doxylamine_base succinic_acid Addition of Succinic Acid in Acetone s_doxylamine_base->succinic_acid crystallization2 Crystallization succinic_acid->crystallization2 s_doxylamine_succinate (S)-Doxylamine Succinate crystallization2->s_doxylamine_succinate

Caption: Workflow for the enantioselective synthesis of (S)-Doxylamine via chiral resolution.

Conclusion

This document provides two effective protocols for the enantioselective synthesis of (S)-Doxylamine. The chiral resolution method is a well-established, scalable, and reliable technique that yields the desired enantiomer with high purity. The asymmetric synthesis approach offers a more direct route to the chiral intermediate, potentially reducing the number of synthetic steps. The choice of method will depend on the specific requirements of the research, including scale, available resources, and desired enantiomeric purity. The provided data and workflow diagrams serve as a comprehensive guide for researchers in the field of pharmaceutical development and organic synthesis.

References

Application Notes and Protocols for the Use of (S)-Doxylamine as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884), a first-generation antihistamine, is a chiral molecule widely used for its sedative and antiemetic properties.[1] It exists as two enantiomers, (R)-Doxylamine and (S)-Doxylamine. While often used as a racemic mixture, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the enantioselective analysis of doxylamine is crucial in pharmacokinetic studies, formulation development, and quality control to ensure safety and efficacy.

This document provides detailed application notes and protocols for the use of (S)-Doxylamine as a reference standard in analytical chemistry. It includes its physicochemical properties, detailed analytical methodologies for chiral separation and quantification, and validated performance data.

Physicochemical Properties of (S)-Doxylamine Succinate (B1194679)

(S)-Doxylamine is typically available as a succinate salt. The following table summarizes its key physicochemical properties.

PropertyValueReference
Chemical Name N,N-dimethyl-2-[(1S)-1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine-
Molecular Formula C₁₇H₂₂N₂O (free base)-
Molecular Weight 270.37 g/mol (free base)-
CAS Number Not Available-
Appearance White to off-white powder[2]
Solubility Very soluble in water and alcohol; freely soluble in chloroform.[2]
Storage 2-8°C[2]

Analytical Methodologies

The accurate quantification of (S)-Doxylamine requires chiral separation techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) with chiral stationary phases are the most common and effective methods.

Chiral High-Performance Liquid Chromatography (HPLC-DAD)

This method utilizes a chiral stationary phase to achieve enantioselective separation of doxylamine enantiomers, followed by detection using a Diode Array Detector (DAD).

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Diphenhydramine) plasma->add_is vortex1 Vortex Mix add_is->vortex1 extraction Liquid-Liquid Extraction (Dichloromethane:Hexane) vortex1->extraction centrifuge Centrifuge extraction->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC System reconstitute->inject separation Chiral Separation (Chiralpak AD-H Column) inject->separation detection DAD Detection (262 nm) separation->detection integrate Peak Integration detection->integrate quantify Quantification of (S)-Doxylamine integrate->quantify

Caption: Workflow for the enantioselective analysis of Doxylamine from plasma samples using HPLC-DAD.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Chiral Column: Amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase (e.g., Chiralpak AD-H).[3]

  • Mobile Phase: n-hexane:2-propanol:diethylamine (B46881) (98:2:0.025, v/v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.[3]

  • Internal Standard (IS): Diphenhydramine.[3]

Sample Preparation (from human plasma):

  • To a suitable volume of human plasma, add the internal standard solution.

  • Add 1 M NaOH and vortex for 1 minute.

  • Perform liquid-liquid extraction with a mixture of dichloromethane:n-hexane (1:2, v/v) by vortexing for 2 minutes.[3]

  • Centrifuge the sample to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an appropriate volume into the HPLC system.

Chiral Ultra-Fast Liquid Chromatography (UFLC-DAD)

This method offers a faster analysis time for the chiral separation of doxylamine enantiomers.

Instrumentation:

  • Ultra-Fast Liquid Chromatography (UFLC) system with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Chiral Column: Cellulose Tris (4-chloro,3-methylphenylcarbamate) column (250 x 4.6 mm).[4]

  • Mobile Phase: 20 mM ammonium (B1175870) bicarbonate buffer:acetonitrile (B52724) (65:35 v/v) with 0.15% diethylamine in the buffer.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 220 nm.[4]

  • Internal Standard (IS): Diphenhydramine hydrochloride.[4]

Sample Preparation (from rat plasma):

  • To 500 µL of rat plasma, add 200 µL of the internal standard solution (5 µg/mL).

  • Add acetonitrile for protein precipitation and vortex for 45 seconds.

  • Centrifuge the sample for 10 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Method Validation Data

The following tables summarize the validation parameters for the chiral analysis of doxylamine enantiomers, demonstrating the suitability of these methods for quantitative analysis.

Table 1: HPLC-DAD Method Validation Data
ParameterResult for Doxylamine EnantiomersReference
Linearity Range 8 - 40 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) 0.13 µg/mL[3]
Limit of Quantitation (LOQ) 0.43 µg/mL[3]
Accuracy (Recovery) 87%[3]
Precision (RSD%) < 1.05%[3]
Table 2: UFLC-DAD Method Validation Data
ParameterResult for Doxylamine EnantiomersReference
Linearity Range 100 - 1400 ng/mL[4]
Correlation Coefficient (r²) > 0.995[4]
Accuracy (Recovery) 94.5 - 104.7%[4]
Precision (RSD%) ≤ 10%[4]

Metabolic Pathway of Doxylamine

Understanding the metabolic fate of doxylamine is important in drug development and toxicology. The primary metabolic pathways involve N-demethylation.

Doxylamine Doxylamine N_desmethyl N-desmethyldoxylamine Doxylamine->N_desmethyl N-demethylation N_oxide Doxylamine N-oxide Doxylamine->N_oxide N-oxidation N_didesmethyl N,N-didesmethyldoxylamine N_desmethyl->N_didesmethyl N-demethylation

Caption: Simplified metabolic pathway of Doxylamine.

Conclusion

The use of (S)-Doxylamine as a reference standard is essential for the accurate and reliable enantioselective quantification of this chiral drug. The HPLC and UFLC methods detailed in this document are validated and suitable for this purpose. The provided protocols and validation data serve as a valuable resource for researchers, scientists, and drug development professionals in their analytical endeavors.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Potency and IC50 of (S)-Doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Doxylamine is the active enantiomer of doxylamine (B195884), a first-generation antihistamine of the ethanolamine (B43304) class.[1] It is widely recognized for its potent antagonism of the histamine (B1213489) H1 receptor, which underlies its primary clinical applications in the management of insomnia and allergic conditions.[2][3] The development and characterization of (S)-Doxylamine and its analogs require robust and reliable in vitro assays to determine their potency and inhibitory concentration (IC50) at the histamine H1 receptor. This document provides detailed application notes and protocols for conducting cell-based functional assays to assess the antagonist activity of (S)-Doxylamine.

The primary mechanism of action of doxylamine is the competitive antagonism of the histamine H1 receptor (H1R), a G-protein coupled receptor (GPCR).[4] The H1 receptor primarily couples to the Gq/11 signaling pathway.[4] Activation of this pathway by histamine leads to an increase in intracellular calcium ([Ca2+]), which serves as a key second messenger in mediating cellular responses.[4][5] Therefore, a calcium flux assay is a highly relevant and widely used functional cell-based assay to quantify the potency of H1 receptor antagonists.[6]

Signaling Pathway of the Histamine H1 Receptor

The activation of the histamine H1 receptor by its endogenous ligand, histamine, initiates a well-defined signaling cascade. As an antagonist, (S)-Doxylamine blocks this pathway at the receptor level.

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq11 Gq/11 Protein H1R->Gq11 Activates Doxylamine (S)-Doxylamine (Antagonist) Doxylamine->H1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response Mediates Ca_release Intracellular Ca2+ Release Ca_release->Cellular_Response Mediates IP3R->Ca_release Triggers

Histamine H1 Receptor Signaling Pathway and its Antagonism by (S)-Doxylamine.

Data Presentation

CompoundChemical ClassReceptor TargetBinding Affinity (Ki) (nM)
Doxylamine EthanolamineHuman Histamine H1 1.3 [2]
DiphenhydramineEthanolamineHuman Histamine H11[7]
DexchlorpheniramineAlkylamineHuman Histamine H12.67 - 4.81[7]
OxomemazinePhenothiazineHuman Histamine H184[7]

Note: The Ki value represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. In functional assays, the IC50 value is the concentration of an inhibitor where the response is reduced by half.

Experimental Protocols

Cell Culture and Maintenance of HEK293 Cells Stably Expressing Human H1 Receptor

This protocol describes the standard procedure for culturing and maintaining Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H1 receptor, which are essential for the cell-based assays.

Materials:

  • HEK293 cells stably expressing human H1 receptor

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Selection antibiotic (e.g., Zeocin, if applicable)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA solution

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thawing Frozen Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance:

    • Monitor cell confluency daily.

    • Change the culture medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

  • Sub-culturing (Passaging):

    • Aspirate the culture medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new T-75 flask containing fresh complete growth medium.

    • Incubate the new flask at 37°C with 5% CO2.

Calcium Flux Assay for Determining IC50 of (S)-Doxylamine

This protocol outlines a cell-based calcium flux assay to determine the potency (IC50) of (S)-Doxylamine in inhibiting histamine-induced intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing human H1 receptor

  • Complete growth medium (as described above)

  • Black, clear-bottom 96-well or 384-well microplates

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (optional, to prevent dye leakage)

  • Histamine dihydrochloride (B599025) (H1R agonist)

  • (S)-Doxylamine and other test compounds

  • Doxylamine succinate (B1194679) (as a reference antagonist)

  • DMSO

  • Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation)

Experimental Workflow:

Calcium_Flux_Workflow A 1. Cell Plating Seed HEK293-H1R cells in black, clear-bottom plates B 2. Dye Loading Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Compound Addition Pre-incubate cells with various concentrations of (S)-Doxylamine B->C D 4. Agonist Stimulation Challenge cells with a fixed concentration of Histamine (e.g., EC80) C->D E 5. Fluorescence Measurement Record intracellular calcium changes using a fluorescence plate reader D->E F 6. Data Analysis Calculate % inhibition and determine IC50 value using non-linear regression E->F

Workflow for the Calcium Flux Assay to Determine IC50.

Protocol:

  • Cell Plating:

    • Harvest and count the HEK293-H1R cells.

    • Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.

    • Incubate the plates overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, a typical final concentration is 1-5 µM in Assay Buffer. Probenecid (e.g., 2.5 mM) can be included to prevent dye extrusion.

    • Aspirate the culture medium from the cell plates.

    • Add 100 µL (96-well) or 25 µL (384-well) of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of (S)-Doxylamine, the reference antagonist (doxylamine succinate), and any other test compounds in Assay Buffer. A typical concentration range would be from 10 nM to 100 µM. The final DMSO concentration in the wells should be ≤ 0.5%.

    • Add the diluted compounds to the respective wells on the cell plate. Include vehicle control wells (DMSO only) and no-agonist control wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of histamine in Assay Buffer at a concentration that will give a final in-well concentration at its EC80 (the concentration that elicits 80% of the maximal response). This concentration should be predetermined in a separate agonist dose-response experiment.

    • Place the cell plate in the fluorescence microplate reader.

    • Set the instrument to excite at ~490 nm and measure emission at ~525 nm for Fluo-4.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add the histamine solution to all wells except the no-agonist control wells.

    • Immediately after histamine addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Calculate the percentage of inhibition for each concentration of (S)-Doxylamine using the following formula: % Inhibition = 100 * (1 - [(Response with Antagonist) - (No-Agonist Control)] / [(Vehicle Control) - (No-Agonist Control)])

    • Plot the % Inhibition against the logarithm of the (S)-Doxylamine concentration.

    • Use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.[8]

cAMP Assay for H1 Receptor Antagonist Selectivity Profiling

While the primary signaling pathway of the H1 receptor is through Gq/11 and calcium mobilization, assessing the selectivity of (S)-Doxylamine against other histamine receptor subtypes, such as the Gs-coupled H2 receptor and the Gi-coupled H3 receptor, is crucial. This can be achieved using a cyclic AMP (cAMP) assay.

Principle:

  • H2 Receptor (Gs-coupled): Activation of the H2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. An antagonist would block this increase.

  • H3 Receptor (Gi-coupled): Activation of the H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels (often measured as inhibition of forskolin-stimulated cAMP production). An antagonist would reverse this decrease.

Materials:

  • Cell lines stably expressing human H2 or H3 receptors.

  • Appropriate culture media and reagents for these cell lines.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Selective H2 agonist (e.g., Amthamine).

  • Selective H3 agonist (e.g., (R)-α-Methylhistamine).

  • Forskolin (B1673556) (to stimulate cAMP production for H3 receptor assays).

  • (S)-Doxylamine.

Protocol (General Outline):

  • Cell Plating: Plate the H2 or H3 receptor-expressing cells in the appropriate assay plates and incubate overnight.

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of (S)-Doxylamine for 15-30 minutes.

  • Agonist/Forskolin Stimulation:

    • For H2 Receptor: Stimulate the cells with a fixed concentration (e.g., EC80) of a selective H2 agonist.

    • For H3 Receptor: Co-stimulate the cells with a selective H3 agonist and a fixed concentration of forskolin.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the protocol of the chosen cAMP assay kit.

  • Data Analysis: Determine if (S)-Doxylamine modulates the agonist-induced or forskolin-stimulated cAMP levels. Calculate the IC50 value if a dose-dependent inhibition is observed.

Experimental Workflow for cAMP Assay:

cAMP_Workflow A 1. Cell Plating Seed H2 or H3 receptor- expressing cells B 2. Compound Pre-incubation Add various concentrations of (S)-Doxylamine A->B C 3. Stimulation Add selective agonist (H2) or agonist + forskolin (H3) B->C D 4. Incubation Allow for cAMP production C->D E 5. Cell Lysis & Detection Lyse cells and measure intracellular cAMP levels D->E F 6. Data Analysis Determine the effect of (S)-Doxylamine on cAMP levels and calculate IC50 E->F

General Workflow for a cAMP Assay for Selectivity Profiling.

Conclusion

The provided application notes and protocols describe robust and reproducible cell-based assays for determining the potency and IC50 of (S)-Doxylamine as a histamine H1 receptor antagonist. The calcium flux assay is a primary functional assay that directly measures the consequence of H1 receptor activation and its blockade. The cAMP assay serves as a valuable tool for assessing the selectivity of (S)-Doxylamine against other histamine receptor subtypes. By employing these methods, researchers can effectively characterize the pharmacological profile of (S)-Doxylamine and its analogs, facilitating drug discovery and development efforts.

References

Application Note and Protocol: Chiral Resolution of Racemic Doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine (B195884), a first-generation antihistamine, is a chiral molecule that is clinically administered as a racemic mixture. However, the individual enantiomers, (R)- and (S)-doxylamine, may exhibit distinct pharmacological and toxicological profiles. This underscores the importance of effective chiral resolution for advancing drug development, pharmacokinetic studies, and quality control. This document provides detailed protocols for two established methods for the chiral resolution of racemic doxylamine: diastereomeric salt crystallization and enantioselective high-performance liquid chromatography (HPLC).

Introduction

Chirality plays a pivotal role in the pharmacological action of many drugs, with enantiomers of the same compound often displaying significant differences in efficacy, metabolism, and toxicity.[1][2] Doxylamine, which possesses a single stereocenter, exists as a pair of enantiomers. While the racemic form is widely used for its antihistaminic and sedative properties, research suggests that one enantiomer may be predominantly responsible for the therapeutic effects.[1][2] For instance, studies have indicated that R(+)-doxylamine succinate (B1194679) exhibits greater antihistaminic activity compared to the S(-)-isomer and the racemic mixture.[1][2] Consequently, the ability to separate and analyze the individual enantiomers of doxylamine is crucial for the development of safer and more effective pharmaceutical products.[1][3]

This application note details two primary methodologies for the chiral resolution of racemic doxylamine:

  • Diastereomeric Salt Crystallization: A classical chemical resolution technique that involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different physical properties.[1][2][4]

  • Enantioselective Chromatography: A modern analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.[3][5]

Methods and Protocols

Diastereomeric Salt Crystallization

This method leverages the formation of diastereomeric salts with different solubilities to achieve separation.[6]

Materials:

  • Racemic doxylamine succinate

  • L(+)-tartaric acid[1][2][4]

  • Methanol[1][2]

  • Acetone[1][2][4]

  • Water

  • Toluene[2][4]

  • Sodium hydroxide (B78521) solution[2]

  • Succinic acid[4]

  • Sodium sulfite[4]

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Protocol:

Step 1: Formation of Diastereomeric Salts [2]

  • Dissolve the racemic doxylamine in methanol (B129727).

  • Add a solution of L(+)-tartaric acid in methanol to the doxylamine solution to form the diastereomeric tartrate salts.

Step 2: Crystallization of Diastereomers [1][2]

  • Crystallize the diastereomeric salt mixture from an acetone/water (e.g., 90:10 v/v) mixture.

  • Allow the crystallization to proceed over several days to facilitate the separation of the less soluble diastereomer crystals. The S(-)-isomer tartrate salt has been reported to crystallize out first.[2]

  • Isolate the crystals by filtration. The mother liquor will be enriched with the more soluble diastereomer, the R(+)-isomer.[2]

Step 3: Liberation and Preparation of Enantiomers [1][2][4]

  • For the crystallized S(-)-doxylamine tartrate:

    • Dissolve the crystals in water.

    • Basify the solution with sodium hydroxide to release the free S(-)-doxylamine base.

    • Extract the free base into an organic solvent like toluene.

    • Wash the organic layer with water and dry it over sodium sulfite.

    • Evaporate the solvent to obtain the pure S(-)-doxylamine base.

    • To prepare the succinate salt, react the base with succinic acid in acetone.

  • For the R(+)-doxylamine in the mother liquor:

    • Concentrate the mother liquor.

    • Follow a similar basification and extraction procedure as described for the S(-)-isomer to isolate the R(+)-doxylamine base.

    • Prepare the succinate salt by reacting the base with succinic acid.

Step 4: Purity and Identity Confirmation [1][4]

  • The purity and identity of the separated enantiomers should be confirmed using techniques such as melting point analysis, optical rotation, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[1][4]

Enantioselective High-Performance Liquid Chromatography (HPLC)

This method provides a robust and reproducible approach for the analytical separation and quantification of doxylamine enantiomers, particularly in biological matrices.[3] The principle of separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3]

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC) system with a Diode Array Detector (DAD).[3][5]

  • Chiral Column:

    • Cellulose Tris (4-chloro,3-methylphenylcarbamate) column (e.g., 250 x 4.6 mm).[3][5]

    • Amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase (e.g., Chiralpak AD-H).[7][8]

  • Mobile Phase Solvents:

  • Internal Standard (IS): Diphenhydramine (B27) hydrochloride.[3][5][7]

  • Sample preparation reagents: Acetonitrile, dichloromethane, hexane.[5][7][8]

  • Vortex mixer and centrifuge.[3]

  • Syringe filters (e.g., 0.45 µm).[3]

Protocol: Analysis in Biological Matrices (Plasma)

Step 1: Sample Preparation (Protein Precipitation) [3][5]

  • To a 500 µL plasma sample, add 200 µL of the internal standard solution (e.g., 5 µg/mL diphenhydramine hydrochloride).[5]

  • Vortex the mixture for approximately 45 seconds.[3]

  • Add acetonitrile to precipitate proteins and vortex for another 45 seconds.[3]

  • Centrifuge the sample (e.g., for 10 minutes at 4°C).[3]

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.[3]

Step 2: Chromatographic Conditions

Two example methods are provided below:

Method A: Reversed-Phase UFLC [3][5]

  • Instrument: UFLC with DAD detector.[3][5]

  • Chiral Column: Cellulose Tris (4-chloro,3-methylphenylcarbamate) (250 x 4.6 mm).[3][5]

  • Mobile Phase: 20 mM ammonium bicarbonate buffer:acetonitrile (65:35 v/v) with 0.15% diethylamine in the buffer.[3][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: Can be optimized to improve resolution.[3]

  • Detection Wavelength: 220 nm.[3][5]

Method B: Normal-Phase HPLC [7][8]

  • Instrument: HPLC with DAD detector.[7][8]

  • Chiral Column: Amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD-H).[7][8]

  • Mobile Phase: n-hexane:2-propanol:diethylamine (98:2:0.025, v/v/v).[7][8]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 262 nm.[8]

Data Presentation

The following tables summarize quantitative data from the described chiral resolution methods.

Table 1: Diastereomeric Salt Crystallization of Doxylamine

ParameterS(-)-Doxylamine BaseS(-)-Doxylamine Succinate
Yield 93%[4]91%[4]

Table 2: Enantioselective HPLC/UFLC Method Parameters and Performance

ParameterMethod A (UFLC)Method B (HPLC)
Chiral Stationary Phase Cellulose Tris (4-chloro,3-methylphenylcarbamate)[3][5]Amylose tris(3,5-dimethylphenyl carbamate)[7][8]
Mobile Phase 20 mM ammonium bicarbonate:acetonitrile (65:35) + 0.15% DEA[3][5]n-hexane:2-propanol:diethylamine (98:2:0.025)[7][8]
Linearity Range 100–1400 ng/mL[5]8–40 µg/mL[7][8]
Limit of Detection (LOD) Not specified0.13 µg/mL[7][8]
Extraction Recovery 94.5–104.7%[5]~87%[7][8]
Intra-day & Inter-day Precision (RSD%) ≤10%[5]Intra-day: 0.79-1.98%; Inter-day: 0.53-1.15%[8]

Visualizations

experimental_workflow cluster_crystallization Diastereomeric Salt Crystallization cluster_hplc Enantioselective HPLC racemic_dox Racemic Doxylamine diastereomeric_salts Diastereomeric Salts (in Methanol) racemic_dox->diastereomeric_salts resolving_agent L(+)-Tartaric Acid resolving_agent->diastereomeric_salts crystallization Crystallization (Acetone/Water) diastereomeric_salts->crystallization crystals Crystals (S-isomer salt) crystallization->crystals mother_liquor Mother Liquor (R-isomer salt) crystallization->mother_liquor basification_s Basification & Extraction crystals->basification_s basification_r Basification & Extraction mother_liquor->basification_r s_enantiomer Pure S(-)-Doxylamine basification_s->s_enantiomer r_enantiomer Pure R(+)-Doxylamine basification_r->r_enantiomer racemic_dox_hplc Racemic Doxylamine (or Plasma Sample) sample_prep Sample Preparation (e.g., Protein Precipitation) racemic_dox_hplc->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection chiral_column Chiral Column hplc_injection->chiral_column separation Separation chiral_column->separation detection DAD Detection separation->detection chromatogram Chromatogram with Separated Peaks detection->chromatogram

Caption: Experimental workflows for chiral resolution of doxylamine.

Conclusion

The choice of method for the chiral resolution of doxylamine depends on the specific application. Diastereomeric salt crystallization is a scalable method suitable for the preparative separation of enantiomers.[4] Enantioselective HPLC offers a highly accurate and sensitive analytical tool for the quantification of enantiomers, which is essential for pharmacokinetic and quality control studies.[3] The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists working on the development and analysis of doxylamine.

References

Application Notes and Protocols for (S)-Doxylamine as a Pharmacological Tool for Studying H1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884) is a first-generation antihistamine of the ethanolamine (B43304) class, widely recognized for its sedative and antiemetic properties.[1][2] It functions as a competitive antagonist or inverse agonist at the histamine (B1213489) H1 receptor.[3][4] Doxylamine is commercially available as a racemic mixture of two enantiomers: (S)-Doxylamine and (R)-Doxylamine.[5] As with many chiral drugs, the pharmacological activity often resides predominantly in one enantiomer. Investigating the individual enantiomers is crucial for understanding the precise mechanism of action and for the development of more specific and potent therapeutics with potentially fewer side effects.

These application notes provide a framework for utilizing (S)-Doxylamine as a specific pharmacological tool to probe the structure and function of the histamine H1 receptor. The protocols detailed below are designed for researchers to characterize the binding affinity and functional antagonism of (S)-Doxylamine at the H1 receptor, contributing to a deeper understanding of H1 receptor signaling.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6][7] Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[8] This rise in intracellular calcium is a hallmark of H1 receptor activation and can be monitored to assess receptor function.[6]

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates S_Doxylamine (S)-Doxylamine (Antagonist) S_Doxylamine->H1R Binds & Blocks Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on ER Ca_Cytosol Cytosolic Ca2+ (Increased) ER->Ca_Cytosol Releases Ca2+ Ca_Store Ca2+ Store Downstream Downstream Cellular Responses Ca_Cytosol->Downstream Triggers

Figure 1: H1 Receptor Gq Signaling Pathway

Data Presentation

Quantitative analysis of (S)-Doxylamine's interaction with the H1 receptor is essential for its characterization. While specific binding data for the individual enantiomers of doxylamine are not widely published, the following tables provide context by presenting the affinity of racemic doxylamine and other relevant first-generation H1 antagonists.

Table 1: H1 Receptor Binding Affinities (Ki) of Racemic Doxylamine and Other First-Generation Antihistamines

CompoundReceptorKi (nM)RadioligandSource Tissue/Cell LineReference
Doxylamine (racemic)Histamine H149[3H]mepyramine-[3]
DiphenhydramineHistamine H120[3H]doxepinRat Brain[9]
d-ChlorpheniramineHistamine H11.7[3H]doxepinRat Brain[9]
l-ChlorpheniramineHistamine H197[3H]doxepinRat Brain[9]
PyrilamineHistamine H11.0[3H]doxepinRat Brain[9]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency (IC50) of Doxylamine in a Glioblastoma Cell Line

CompoundAssayCell LineIC50 (µM)Reference
Doxylamine (racemic)MTT Assay (Cytotoxicity)U87~750[10]
Doxylamine (racemic)MTT Assay (Cytotoxicity)U87~600[10]

Note: The IC50 values presented are from cytotoxicity assays and may not directly reflect H1 receptor functional antagonism in a signaling-specific assay. They are provided for context on the compound's potency in a cellular model.

Experimental Protocols

The following protocols provide detailed methodologies to characterize the interaction of (S)-Doxylamine with the H1 receptor.

Protocol 1: Radioligand Binding Assay for H1 Receptor

This protocol determines the binding affinity (Ki) of (S)-Doxylamine for the H1 receptor through competitive displacement of a radiolabeled H1 antagonist.

Radioligand_Binding_Workflow A Prepare Membranes (e.g., from HEK293-H1R cells) B Prepare Assay Plate (96-well) A->B C Add Components to Wells: 1. Assay Buffer 2. (S)-Doxylamine (varying conc.) 3. Radioligand (e.g., [3H]mepyramine) 4. Cell Membranes B->C D Incubate (e.g., 60 min at 25°C) C->D E Separate Bound/Free Ligand (Rapid Vacuum Filtration) D->E F Wash Filters (Ice-cold buffer) E->F G Quantify Radioactivity (Scintillation Counting) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Figure 2: Radioligand Binding Assay Workflow

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine (a commonly used H1 antagonist radioligand).

  • Test Compound: (S)-Doxylamine succinate.

  • Non-specific Competitor: Mianserin or a high concentration of unlabeled mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL [3H]mepyramine (at a concentration near its Kd), and 150 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL non-specific competitor (e.g., 10 µM mianserin), 50 µL [3H]mepyramine, and 150 µL of membrane preparation.

    • Competition Binding: 50 µL of (S)-Doxylamine at various concentrations (e.g., 10-point, 3-fold serial dilution), 50 µL [3H]mepyramine, and 150 µL of membrane preparation.

  • Incubation: Incubate the plate for 60 minutes at 25°C with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of (S)-Doxylamine.

    • Determine the IC50 value (the concentration of (S)-Doxylamine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Calcium Mobilization Assay

This functional assay measures the ability of (S)-Doxylamine to antagonize histamine-induced intracellular calcium release in whole cells.

Calcium_Assay_Workflow A Seed H1R-expressing cells in 96-well plate B Load cells with Ca2+-sensitive dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Pre-incubate with (S)-Doxylamine (Antagonist) C->D E Measure baseline fluorescence in a plate reader (e.g., FLIPR) D->E F Add Histamine (Agonist) and measure fluorescence change E->F G Data Analysis (Calculate IC50) F->G

Figure 3: Calcium Mobilization Assay Workflow

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: (S)-Doxylamine succinate.

  • Agonist: Histamine.

  • Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the H1R-expressing cells into the assay plates at a density that will yield a confluent monolayer on the day of the experiment. Incubate for 18-24 hours.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (e.g., 2 µM Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of assay buffer in each well.

  • Compound Pre-incubation: Add 25 µL of (S)-Doxylamine at various concentrations to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically add 25 µL of histamine (at a pre-determined EC80 concentration) to all wells.

    • Immediately after agonist addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data as a percentage of the response to histamine in the absence of an antagonist.

    • Plot the percentage of response against the log concentration of (S)-Doxylamine.

    • Calculate the IC50 value using non-linear regression (four-parameter logistic fit).

Protocol 3: IP-One Accumulation Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the H1 receptor signaling cascade, providing a robust measure of receptor activation and antagonism.

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor.

  • IP-One Assay Kit: Commercially available kits (e.g., from Cisbio) based on Homogeneous Time-Resolved Fluorescence (HTRF). These kits typically include IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer containing LiCl.

  • Test Compound: (S)-Doxylamine succinate.

  • Agonist: Histamine.

  • Assay Plate: White, low-volume 384-well plates.

  • Instrumentation: An HTRF-compatible plate reader.

Procedure:

  • Cell Stimulation:

    • Prepare a suspension of H1R-expressing cells.

    • In the assay plate, add 5 µL of (S)-Doxylamine at various concentrations.

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of histamine (at its EC80 concentration).

    • Incubate the plate for 60 minutes at 37°C. The stimulation buffer should contain LiCl to inhibit the degradation of IP1.

  • Cell Lysis and Detection:

    • Add 2.5 µL of the IP1-d2 conjugate to each well.

    • Add 2.5 µL of the anti-IP1-cryptate antibody to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The signal is inversely proportional to the amount of IP1 produced.

    • Normalize the data based on controls (basal and maximal stimulation).

    • Plot the normalized response against the log concentration of (S)-Doxylamine to determine the IC50 value.

Conclusion

The protocols and information provided here serve as a comprehensive guide for researchers to investigate the pharmacological properties of (S)-Doxylamine at the histamine H1 receptor. By employing radioligand binding, calcium mobilization, and IP-One accumulation assays, scientists can elucidate the binding affinity and functional potency of this specific enantiomer. Such studies are vital for dissecting the stereospecific interactions between ligands and the H1 receptor, which can inform the design of future therapeutic agents with improved selectivity and efficacy.

References

Application Notes and Protocols: (S)-Doxylamine in Novel Antihistamine Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxylamine (B195884), a first-generation ethanolamine (B43304) H1-antihistamine, is a chiral molecule that has been widely used in its racemic form for the treatment of allergies and as a sleep aid.[1][2] The principle of chirality in pharmacology dictates that enantiomers of a drug can exhibit different pharmacodynamic and pharmacokinetic properties.[3] This has led to the successful development of "chiral switches," where a single, more active, or better-tolerated enantiomer of a previously racemic drug is marketed as a new chemical entity.[4] This document provides detailed application notes and protocols for the use of (S)-Doxylamine in the development of novel antihistamine drugs, covering its synthesis, characterization, and pharmacological evaluation.

Synthesis and Chiral Resolution of (S)-Doxylamine

While the direct enantioselective synthesis of (S)-Doxylamine is an area of ongoing research, the most common method to obtain the pure enantiomer is through the resolution of the racemic mixture. A protocol for the synthesis of racemic doxylamine followed by a diastereomeric salt resolution is detailed below.

Protocol for Synthesis of Racemic Doxylamine

This protocol is based on the Grignard reaction of 2-acetylpyridine (B122185) with a phenylmagnesium halide followed by etherification.[5][6]

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of bromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • Addition of 2-Acetylpyridine: Cool the Grignard reagent to 0 °C and add a solution of 2-acetylpyridine in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with toluene.

  • Etherification: Combine the organic layers and add powdered KOH and 2-(dimethylamino)ethyl chloride hydrochloride. Heat the mixture to reflux and stir for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude racemic doxylamine base.

  • Salt Formation: Dissolve the crude doxylamine base in acetone and add a solution of succinic acid in acetone. The racemic doxylamine succinate (B1194679) will precipitate. Filter the solid and recrystallize from a suitable solvent system (e.g., acetone/water) to obtain pure racemic doxylamine succinate.

Protocol for Chiral Resolution of Doxylamine Enantiomers

This protocol utilizes diastereomeric salt formation with a chiral resolving agent, L-(+)-tartaric acid.[3]

Materials:

  • Racemic doxylamine succinate

  • L-(+)-tartaric acid

  • Methanol

  • Acetone

  • Water

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic doxylamine succinate in methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol. Add the L-(+)-tartaric acid solution to the doxylamine solution with stirring.

  • Crystallization of (S)-(-)-Doxylamine-L-(+)-tartrate: Concentrate the solution and then add a mixture of acetone and water (e.g., 90:10 v/v) to induce crystallization. Allow the mixture to stand at a controlled temperature (e.g., 4 °C) for several days. The less soluble diastereomeric salt, (S)-(-)-Doxylamine-L-(+)-tartrate, will crystallize out.

  • Isolation of (S)-(-)-Doxylamine: Filter the crystals and wash with a cold acetone/water mixture. To liberate the free base, dissolve the crystals in water and basify with a NaOH solution. Extract the aqueous layer with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-(-)-doxylamine base.

  • Isolation of (R)-(+)-Doxylamine: The (R)-(+)-doxylamine enantiomer remains in the mother liquor from the initial crystallization. The mother liquor can be concentrated, and the free base liberated and purified, or subjected to further resolution steps to improve enantiomeric purity.

  • Succinate Salt Formation: To obtain the succinate salt of (S)-Doxylamine, dissolve the free base in acetone and add a stoichiometric amount of succinic acid dissolved in acetone. The (S)-Doxylamine succinate will precipitate and can be collected by filtration.

Characterization of (S)-Doxylamine

The successful resolution and purity of (S)-Doxylamine should be confirmed using the following techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most definitive method to determine the enantiomeric excess (e.e.) of the resolved product.

  • Polarimetry: Measurement of the specific rotation will confirm the identity of the enantiomer. (S)-Doxylamine is the levorotatory (-) enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Quantitative Data on Doxylamine Enantiomers

The pharmacological activity of the doxylamine enantiomers differs, with the (R)-enantiomer generally showing higher antihistaminic potency. However, understanding the complete pharmacological profile of both enantiomers is crucial for developing a single-enantiomer drug.

ParameterRacemic Doxylamine(R)-(+)-Doxylamine(S)-(-)-DoxylamineReference
Antihistaminic Activity (% Inhibition of Histamine-induced Contraction in Guinea Pig Ileum) 91.66%95.83%87.5%[3]
H1 Receptor Binding Affinity (Ki, nM) ~1.3Data not availableData not available[7]
Muscarinic M1 Receptor Binding Affinity (Ki, nM) 130Data not availableData not available[7]
Muscarinic M2 Receptor Binding Affinity (Ki, nM) 200Data not availableData not available[7]

Experimental Protocols for Pharmacological Evaluation

In Vitro Assays

Objective: To determine the binding affinity (Ki) of (S)-Doxylamine and its novel derivatives for the histamine (B1213489) H1 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells).

  • [³H]-Mepyramine (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM Mianserin).

  • Test compounds: (S)-Doxylamine and novel derivatives at various concentrations.

  • 96-well plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-Mepyramine (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Non-specific binding control, [³H]-Mepyramine, and cell membranes.

    • Competition Binding: Test compound dilutions, [³H]-Mepyramine, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound and free radioligand. Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC50 or IC50) of (S)-Doxylamine and its derivatives as antagonists of the H1 receptor.

Materials:

  • A cell line stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Histamine (agonist).

  • Test compounds: (S)-Doxylamine and novel derivatives at various concentrations.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: On the day of the assay, load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then add the test compounds at various concentrations. Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Inject a fixed concentration of histamine (typically the EC80) into the wells.

  • Data Recording: Immediately record the change in fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the percentage of inhibition of the histamine response by the test compound at each concentration. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Ex Vivo and In Vivo Assays

Objective: To assess the antihistaminic activity of (S)-Doxylamine and its derivatives on smooth muscle contraction.

Materials:

  • Guinea pig.

  • Tyrode's solution (physiological salt solution).

  • Histamine.

  • Test compounds.

  • Organ bath with a force-displacement transducer and recording system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a section of the ileum. Clean the ileum and cut it into segments of 2-3 cm.

  • Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ / 5% CO₂). One end of the tissue is fixed, and the other is connected to a force-displacement transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension of approximately 1 g.

  • Histamine Dose-Response: Obtain a cumulative dose-response curve for histamine to determine the EC50.

  • Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of the test compound ((S)-Doxylamine or a derivative) for 20-30 minutes.

  • Shift in Histamine Response: After incubation, obtain a new histamine dose-response curve in the presence of the antagonist.

  • Data Analysis: A competitive antagonist will cause a rightward parallel shift in the histamine dose-response curve. The degree of the shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency.

Development of Novel Antihistamines Based on (S)-Doxylamine

The development of novel antihistamines from the (S)-Doxylamine scaffold can be approached through several strategies:

  • Structure-Activity Relationship (SAR) Studies: Modify the core structure of (S)-Doxylamine to improve its affinity and selectivity for the H1 receptor while reducing off-target effects, particularly anticholinergic activity. Key areas for modification include the pyridine (B92270) ring, the phenyl ring, and the dimethylamino group.

  • Bioisosteric Replacement: Replace parts of the molecule with other functional groups that have similar physical or chemical properties to enhance potency, reduce toxicity, or alter pharmacokinetics.

  • "Soft Drug" Design: Introduce metabolically labile groups to promote rapid metabolism to inactive compounds after exerting their therapeutic effect, thereby reducing systemic side effects.

  • Targeting Peripheral H1 Receptors: Modify the physicochemical properties of the molecule to limit its ability to cross the blood-brain barrier, thus reducing sedative effects. This is a key feature of second-generation antihistamines.

Visualization of Key Pathways and Workflows

Histamine H1 Receptor Signaling Pathway

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates S_Doxylamine (S)-Doxylamine (Antagonist) S_Doxylamine->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic & Inflammatory Response Ca_release->Response NFkB NF-κB Activation PKC->NFkB Leads to NFkB->Response

Caption: H1 Receptor Signaling Pathway and the Antagonistic Action of (S)-Doxylamine.

Experimental Workflow for Chiral Resolution and Analysis

Chiral_Resolution_Workflow Racemic Racemic Doxylamine Succinate Resolution Diastereomeric Salt Formation with L-(+)-Tartaric Acid Racemic->Resolution Crystallization Fractional Crystallization Resolution->Crystallization S_Salt (S)-(-)-Doxylamine -L-(+)-tartrate (Crystals) Crystallization->S_Salt R_Salt (R)-(+)-Doxylamine -L-(+)-tartrate (in Mother Liquor) Crystallization->R_Salt Liberation Liberation of Free Base (NaOH) S_Salt->Liberation S_Base (S)-(-)-Doxylamine Base Liberation->S_Base Analysis Chiral HPLC Analysis S_Base->Analysis Purity Enantiomeric Purity (e.e. > 99%) Analysis->Purity

Caption: Workflow for the Chiral Resolution and Analysis of (S)-Doxylamine.

In Vitro H1 Receptor Antagonist Screening Cascade

Screening_Cascade Library Novel (S)-Doxylamine Analog Library BindingAssay Primary Screen: H1 Receptor Binding Assay (Determine Ki) Library->BindingAssay Hits Initial Hits (High Affinity) BindingAssay->Hits FunctionalAssay Secondary Screen: Functional Assay (e.g., Ca²⁺ Flux) (Determine IC50) Hits->FunctionalAssay Leads Lead Compounds (Potent Antagonists) FunctionalAssay->Leads Selectivity Selectivity Profiling (e.g., Muscarinic Receptors) Leads->Selectivity OptimizedLeads Optimized Leads (High Affinity, Potency, and Selectivity) Selectivity->OptimizedLeads InVivo Ex Vivo / In Vivo Testing (e.g., Guinea Pig Ileum) OptimizedLeads->InVivo Candidate Preclinical Candidate InVivo->Candidate

References

Application Note: Development of a Stability-Indicating Assay for Doxylamine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxylamine (B195884) succinate (B1194679) is an antihistamine commonly used in pharmaceutical formulations for its sedative properties and as an antiemetic.[1] To ensure the safety and efficacy of these formulations throughout their shelf life, a validated stability-indicating assay is crucial.[1] This type of assay accurately quantifies the active pharmaceutical ingredient (API), doxylamine, in the presence of any degradation products, excipients, or process impurities that may form over time.[1][2] This application note details the development and implementation of a robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for doxylamine formulations, adhering to the principles outlined by the International Council for Harmonisation (ICH).[1]

Principle of the Method

The foundation of a stability-indicating assay is its ability to separate the API peak from all potential degradation product peaks.[1] This is achieved by subjecting the doxylamine formulation to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[1] The resulting stressed samples are then analyzed using an optimized HPLC method. The method's specificity is confirmed if the degradant peaks are well-resolved from the doxylamine peak.[1] The method is then validated for accuracy, precision, linearity, specificity, and robustness to ensure its suitability for routine quality control and stability testing.[1][2]

Doxylamine Degradation Profile

Doxylamine is susceptible to degradation under several conditions:

  • Alkaline Hydrolysis: Doxylamine is particularly susceptible to degradation under basic conditions.[3][4] This can lead to the cleavage of the ether linkage, forming a primary amine-containing degradant.[5]

  • Oxidative Degradation: Exposure to oxidative stress, for example from hydrogen peroxide, can lead to the formation of degradation products like Doxylamine N-oxide and Doxylamine dioxide (Di-N-Oxide).[2][5]

  • Acid Hydrolysis: Doxylamine is relatively stable in acidic conditions compared to alkaline conditions, though some degradation can be induced under forced conditions (e.g., using 1N HCl at elevated temperatures).[5]

  • Photolytic Degradation: Degradation due to light exposure is generally minimal.[3][5]

  • Thermal Degradation: Doxylamine shows some degradation at high temperatures, but this is not considered a major degradation pathway under normal storage conditions.[5]

Quantitative Data from Forced Degradation Studies

The following table summarizes typical results from forced degradation studies on doxylamine succinate, demonstrating the method's ability to separate the parent drug from its degradation products.

Stress ConditionReagent/ConditionDoxylamine (% Degradation)Retention Time of Doxylamine (min)Retention Time(s) of Major Degradant(s) (min)
Acid Hydrolysis 1 N HCl at 60°C for 24 hours10.24%[5]~4.3~2.8
Alkaline Hydrolysis 1 N NaOH at 60°C for 24 hours25.61%[5]~4.3~3.1, ~5.2
Oxidative Degradation 30% H₂O₂ at RT for 24 hours18.75%[5]~4.3~6.5 (N-oxide)
Photolytic Degradation UV light (254 nm) for 48 hours4.91%[5]~4.3Minor peaks
Thermal Degradation Dry Heat at 80°C for 48 hours6.28%[5]~4.3Minor peaks

Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol describes the general procedure for subjecting doxylamine succinate formulations to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the API.[1]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a portion of the doxylamine formulation (e.g., powdered tablets) or pure API in a suitable diluent (e.g., mobile phase) to obtain a stock solution of approximately 100 µg/mL.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 N HCl.[1]

  • Heat the solution at 60°C for 24 hours.[5]

  • Cool the solution to room temperature and neutralize it with an equivalent amount of 1 N NaOH.[5]

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.[5]

3. Alkaline Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.[1]

  • Heat the solution at 60°C for 24 hours.[5]

  • Cool the solution to room temperature and neutralize it with an equivalent amount of 1 N HCl.[5]

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.[5]

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).[1]

  • Keep the solution at room temperature for 24 hours.[1][5]

  • Dilute the sample to a suitable concentration with the mobile phase for HPLC analysis.[5]

5. Photolytic Degradation:

  • Expose a solution of the doxylamine formulation in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 48 hours).[1][5]

  • Analyze the sample directly by HPLC.[5]

6. Thermal Degradation:

  • Place the solid drug formulation in a thermostatically controlled oven at 80°C for 48 hours.[1][5]

  • After the specified time, dissolve the heat-treated sample in the mobile phase for HPLC analysis.[5]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a typical starting point for an HPLC method capable of separating doxylamine from its degradation products. Method optimization may be required.[5]

1. Materials and Reagents:

  • Doxylamine Succinate Reference Standard

  • HPLC Grade Acetonitrile (B52724) or Methanol[1][6]

  • HPLC Grade Water[1]

  • Phosphate (B84403) Buffer or Ammonium Acetate Buffer[3][5]

  • Hydrochloric Acid (HCl)[1]

  • Sodium Hydroxide (NaOH)[1]

  • Hydrogen Peroxide (H₂O₂)[1]

2. Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector[1]

  • Analytical Balance, pH Meter, Sonicator[1]

  • C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][5]

3. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[6]
Mobile Phase Phosphate buffer (pH 4.0) and Acetonitrile (70:30 v/v)[3]
Flow Rate 1.0 mL/min[3][6]
Detection Wavelength 262 nm[2][6]
Injection Volume 10 µL[2]
Column Temperature 40°C[2]

4. Preparation of Solutions:

  • Mobile Phase: Prepare the phosphate buffer and acetonitrile mixture as specified. Filter and degas before use.[3]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Doxylamine Succinate Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Working Standard Solution (e.g., 20 µg/mL): Dilute the Standard Stock Solution with the mobile phase to achieve the desired concentration.[1]

  • Sample Preparation: Prepare formulation samples (including stressed samples from Protocol 1) to a final concentration within the linear range of the method. This may involve extraction, sonication, and centrifugation for solid dosage forms.[2]

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the working standard solution multiple times to check for system suitability (e.g., tailing factor, theoretical plates, %RSD of peak areas).

  • Inject the prepared samples from the forced degradation study.

  • Analyze the chromatograms to determine the retention time of doxylamine and identify any degradation peaks. Use a PDA detector to check for peak purity, confirming that the doxylamine peak is not co-eluting with any degradants.[1]

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Validation prep_api Doxylamine API or Formulation stock_sol Prepare Stock Solution prep_api->stock_sol acid Acid Hydrolysis (HCl, Heat) base Alkaline Hydrolysis (NaOH, Heat) oxid Oxidation (H2O2) photo Photolytic (UV Light) thermal Thermal (Dry Heat) hplc RP-HPLC Analysis acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc data Data Acquisition & Peak Integration hplc->data eval Evaluate Specificity (Peak Purity, Resolution) data->eval quant Quantify Doxylamine & Degradants eval->quant report Method Validation (ICH Guidelines) quant->report

Caption: Experimental workflow for developing a stability-indicating assay.

G cluster_oxidation Oxidative Degradation cluster_alkaline Alkaline Degradation doxy Doxylamine n_oxide Doxylamine N-oxide doxy->n_oxide [O] cleavage Ether Linkage Cleavage Products doxy->cleavage OH-

Caption: Simplified degradation pathways for Doxylamine.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (S)-Doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-Doxylamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the enantioselective synthesis of (S)-Doxylamine, focusing on two primary methods: Asymmetric Synthesis and Resolution of Racemic Doxylamine .

Guide 1: Asymmetric Synthesis via Chiral Catalyst

This guide focuses on the asymmetric reduction of a precursor ketone to the corresponding chiral carbinol, a key step in many potential enantioselective routes to (S)-Doxylamine.

Potential Issues & Solutions

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or extending the reaction time.
Catalyst deactivation: Presence of impurities (e.g., water, oxygen) or catalyst degradation.Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored catalyst.
Side reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions.Optimize the molar ratio of reactants and catalyst. Adjust the temperature to minimize side reactions.
Low Enantiomeric Excess (ee) Suboptimal catalyst: The chosen chiral ligand or catalyst may not be optimal for the substrate.Screen a variety of chiral ligands or catalysts. Consider ligands with different steric and electronic properties.
Incorrect reaction temperature: Temperature can significantly impact enantioselectivity.Perform the reaction at various temperatures to determine the optimum for achieving high ee. Often, lower temperatures improve enantioselectivity.
Racemization: The product may racemize under the reaction or work-up conditions.Check the stability of the chiral product under the experimental conditions. Modify the work-up procedure to be milder (e.g., avoid strong acids or bases, high temperatures).
Inconsistent Results Variability in reagent quality: Inconsistent purity of starting materials, solvents, or catalyst.Use reagents and solvents from reliable sources and purify them if necessary. Ensure consistent quality of the chiral catalyst.
Poor experimental technique: Inconsistent setup, addition rates, or temperature control.Standardize the experimental procedure, including the rate of addition of reagents and precise temperature control.

Troubleshooting Workflow: Low Enantiomeric Excess

G Troubleshooting Low Enantiomeric Excess (ee) start Low ee Observed check_temp Was the reaction temperature optimized? start->check_temp optimize_temp Optimize Temperature (e.g., run at lower temperatures) check_temp->optimize_temp No check_catalyst Is the chiral catalyst optimal? check_temp->check_catalyst Yes optimize_temp->check_catalyst screen_catalysts Screen Different Chiral Catalysts/Ligands check_catalyst->screen_catalysts No check_racemization Is racemization occurring? check_catalyst->check_racemization Yes screen_catalysts->check_racemization modify_workup Modify Work-up Conditions (e.g., milder pH, lower temperature) check_racemization->modify_workup Yes check_purity Are reagents and solvents pure and anhydrous? check_racemization->check_purity No modify_workup->check_purity purify_reagents Purify Reagents and Solvents check_purity->purify_reagents No end Improved ee check_purity->end Yes purify_reagents->end G Workflow for Resolution of Racemic Doxylamine start Racemic Doxylamine add_resolving_agent Add L(+)-Tartaric Acid in Methanol start->add_resolving_agent crystallization Fractional Crystallization add_resolving_agent->crystallization filtration Filter to Isolate (S)-Doxylamine-L-Tartrate Salt crystallization->filtration recrystallization Recrystallize Salt to Diastereomeric Purity filtration->recrystallization liberation Liberate Free Base with NaOH recrystallization->liberation extraction Extract with Organic Solvent liberation->extraction final_product (S)-Doxylamine extraction->final_product

Troubleshooting poor peak resolution in chiral HPLC of doxylamine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral HPLC separation of doxylamine (B195884) enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of doxylamine, focusing on poor peak resolution.

Q1: I am seeing poor or no resolution between the doxylamine enantiomers. What are the first steps I should take?

A1: When facing poor or no separation, a systematic check of your method parameters is crucial. Start with the most influential factors known to affect chiral separations.[1][2]

  • Verify Mobile Phase Composition: Ensure the ratios of your solvents (e.g., n-hexane, isopropanol, acetonitrile) and the concentration of any additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) are correct.[3] Small variations can significantly impact selectivity.

  • Check Column Equilibration: Chiral stationary phases (CSPs), particularly polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns. Ensure the column is fully equilibrated with the mobile phase.[3]

  • Confirm Correct Column: Double-check that you are using the specified chiral column for doxylamine separation, such as a cellulose (B213188) or amylose-based CSP (e.g., Chiralpak AD-H or a cellulose Tris(4-chloro,3-methylphenylcarbamate) column).[4][5]

  • Review Sample Solvent: Ideally, your sample should be dissolved in the mobile phase.[3] Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion and poor resolution.

A logical workflow for troubleshooting this issue is presented below.

G cluster_0 Initial Troubleshooting Workflow for Poor Resolution Start Start: Poor Peak Resolution Observed CheckMethod Verify Method Parameters (Mobile Phase, Flow Rate, Temp) Start->CheckMethod CheckColumn Confirm Correct Chiral Column & Check for Degradation CheckMethod->CheckColumn CheckSample Review Sample Preparation (Solvent, Concentration) CheckColumn->CheckSample Optimize Systematically Optimize Method (See Q2, Q3, Q4) CheckSample->Optimize End Achieved Resolution Optimize->End

A stepwise troubleshooting workflow for poor enantiomer resolution.

Q2: How does the mobile phase composition affect the resolution of doxylamine enantiomers?

A2: The mobile phase is a critical factor in achieving chiral separation as it influences the interactions between the doxylamine enantiomers and the chiral stationary phase.[1]

  • Organic Modifier: In normal-phase chromatography, the type and percentage of the alcohol modifier (e.g., 2-propanol, ethanol) in the non-polar solvent (e.g., n-hexane) are paramount. Systematically varying the percentage of the alcohol can fine-tune the retention and selectivity.[3] In reversed-phase, the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer is similarly important.[4]

  • Additives: Doxylamine is a basic compound. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is often necessary to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[3][5] A typical concentration is around 0.1-0.15%.[4]

Q3: My peaks are broad and resolution is still not optimal. Should I change the flow rate?

A3: Yes, optimizing the flow rate can improve resolution. Chiral separations often benefit from slower flow rates than typical achiral methods.[3]

Reducing the flow rate increases the time the enantiomers interact with the chiral stationary phase, which can enhance the separation. It is advisable to decrease the flow rate incrementally (e.g., from 1.0 mL/min to 0.7 mL/min or 0.5 mL/min) and observe the effect on resolution.[3][6] While this will increase the run time, the improvement in resolution can be significant.

Q4: What is the effect of temperature on the chiral separation of doxylamine?

A4: Temperature is a key parameter that affects the thermodynamics of the chiral recognition process.[3]

Generally, lower temperatures tend to increase the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to better selectivity and higher resolution.[3][6] However, this is not always the case, and in some instances, higher temperatures can improve peak efficiency. It is recommended to evaluate a range of temperatures (e.g., 25°C, 30°C, 40°C) to find the optimum for your specific method.[4][7]

Experimental Protocols & Data

Below are detailed methodologies for established chiral HPLC separation of doxylamine enantiomers.

Method 1: Normal-Phase HPLC

This method is suitable for the separation of doxylamine enantiomers using a polysaccharide-based chiral stationary phase.[5]

Sample Preparation (Liquid-Liquid Extraction from Plasma): [5]

  • To 200 µL of human plasma, add the internal standard (e.g., diphenhydramine).

  • Add 100 µL of 1 M NaOH and vortex for 1 minute.

  • Add 1 mL of extraction solvent (dichloromethane:n-hexane, 1:2 v/v) and vortex for 2 minutes.

  • Centrifuge at 2500 g for 10 minutes.

  • Transfer 0.8 mL of the upper organic layer to a new tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue with 150 µL of the mobile phase.

  • Inject a 10 µL aliquot into the HPLC system.

Chromatographic Conditions: [5]

Parameter Condition
Instrument HPLC with Diode Array Detector (DAD)
Chiral Column Chiralpak AD-H (amylose tris(3,5-dimethylphenyl carbamate))
Mobile Phase n-hexane:2-propanol:diethylamine (98:2:0.025, v/v/v)
Flow Rate 1.0 mL/min
Temperature Ambient

| Detection Wavelength | 262 nm |

Method 2: Reversed-Phase UFLC

This method provides a faster separation of doxylamine enantiomers in plasma.[4]

Sample Preparation (Protein Precipitation): [4][8]

  • To 500 µL of rat plasma, add 200 µL of the internal standard solution (diphenhydramine hydrochloride, 5 µg/mL).

  • Vortex for 45 seconds.

  • Add acetonitrile (B52724) for protein precipitation and vortex for another 45 seconds.

  • Centrifuge the sample for 10 minutes at 4°C.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

Chromatographic Conditions: [4]

Parameter Condition
Instrument Ultra-Fast Liquid Chromatography (UFLC) with DAD
Chiral Column Cellulose Tris (4-chloro,3-methylphenylcarbamate) column (250 x 4.6 mm)
Mobile Phase 20 mM ammonium (B1175870) bicarbonate buffer:acetonitrile (65:35 v/v) with 0.15% diethylamine in the buffer
Flow Rate 1.0 mL/min
Temperature 40°C (Optimization may be required)

| Detection Wavelength | 220 nm |

Data on Method Optimization

The following table summarizes the effect of changing mobile phase proportions on key chromatographic parameters for doxylamine enantiomers on a Chiralpak AD-H column.[5]

n-hexane:2-propanol:DEA (v/v/v)k'1 (Enantiomer 1)k'2 (Enantiomer 2)Selectivity (α)Resolution (Rs)
98:2:0.0252.653.101.171.85
95:5:0.0251.802.051.141.50
90:10:0.0251.201.321.101.10

k' = Retention Factor, α = Selectivity Factor, Rs = Resolution

Visualizing Chiral Separation Principles

The fundamental principle of chiral separation on a Chiral Stationary Phase (CSP) involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The differing stability of these complexes leads to different retention times.

G cluster_1 Principle of Chiral Separation cluster_complexes Transient Diastereomeric Complexes Racemic Racemic Doxylamine ((R)- and (S)-enantiomers) CSP Chiral Stationary Phase (CSP) Racemic->CSP Introduction to Column Interaction Differential Interaction CSP->Interaction ComplexR (R)-Doxylamine + CSP Stronger Interaction Longer Retention Time Interaction->ComplexR ComplexS (S)-Doxylamine + CSP Weaker Interaction Shorter Retention Time Interaction->ComplexS Separated Separated Enantiomers ComplexR->Separated Elution ComplexS->Separated Elution

The principle of chiral separation of doxylamine enantiomers on a CSP.

References

Technical Support Center: Optimizing LC-MS/MS for (S)-Doxylamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of (S)-Doxylamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the recommended mass transitions for Doxylamine (B195884) and its internal standard?

A1: For sensitive and specific detection, use the following Multiple Reaction Monitoring (MRM) transitions in positive electrospray ionization (ESI+) mode:

  • Doxylamine: m/z 271.0 → 182.0[1][2]

  • Doxylamine-d5 (Internal Standard): m/z 276.2 → 187.3[1][2]

Q2: What is a suitable mobile phase composition for Doxylamine analysis?

A2: A common mobile phase consists of:

  • Mobile Phase A: Methanol[1]

  • Mobile Phase B: 20 mM ammonium (B1175870) acetate (B1210297) with 0.2% formic acid in water[1] A gradient elution is typically employed to achieve good chromatographic separation.[1][3]

Q3: What type of sample preparation is recommended for plasma samples?

A3: A simple and effective protein precipitation method can be used for plasma samples.[1][4] This involves adding a precipitating agent like methanol (B129727) to the plasma, vortexing, centrifuging, and then injecting the supernatant.

Q4: What level of sensitivity can be expected with an optimized method?

A4: A validated LC-MS/MS method can achieve a Lower Limit of Quantification (LLOQ) of 0.500 ng/mL in human plasma.[1] The linear concentration range for such a method is typically 0.500-200 ng/mL.[1][3]

Experimental Protocols

Detailed Methodology for (S)-Doxylamine Quantification in Human Plasma

This protocol is based on a validated method for the determination of doxylamine in human plasma.[1][4]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of Doxylamine-d5 internal standard (IS) working solution.

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., Xterra C18, 100 mm x 4.6mm, 5µm)
Mobile Phase A Methanol[1][3]
Mobile Phase B 20 mM Ammonium Acetate with 0.2% Formic Acid in Water[1][3]
Flow Rate 0.6 mL/min[1][3]
Gradient Elution A gradient procedure should be optimized for your specific column and system to ensure good peak shape and resolution.
Column Temperature Ambient or controlled (e.g., 40 °C)
Injection Volume 5 µL

3. Mass Spectrometry Parameters

ParameterValue
Ion Source Electrospray Ionization (ESI)[1][2]
Polarity Positive[1][3][2]
IonSpray Voltage 5500 V
Temperature 600 °C
Curtain Gas (CUR) 20 psi
Collision Gas (CAD) Medium
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 50 psi
MRM Transition (Doxylamine) m/z 271.0 → 182.0[1][3][2]
MRM Transition (Doxylamine-d5) m/z 276.2 → 187.3[1][3][2]

Troubleshooting Guide

This section addresses common issues encountered during the analysis of (S)-Doxylamine.

Issue 1: Low or No Signal for Doxylamine

  • Possible Cause 1: Incorrect Mass Spectrometer Settings.

    • Solution: Verify that the mass spectrometer is set to positive ESI mode and that the correct MRM transitions for Doxylamine (m/z 271.0 → 182.0) and its internal standard are being monitored.[1][2] Ensure all gas flows and temperatures are set according to the recommended parameters.[5]

  • Possible Cause 2: Improper Mobile Phase Composition.

    • Solution: Ensure the mobile phase contains an appropriate modifier like formic acid to promote protonation of Doxylamine in positive ion mode.[1] The use of non-volatile buffers should be avoided.[6]

  • Possible Cause 3: Sample Degradation.

    • Solution: Doxylamine can be susceptible to degradation. Ensure proper storage of samples and standards. Prepare fresh working solutions regularly.

Issue 2: Poor Peak Shape (Tailing or Broadening)

  • Possible Cause 1: Column Contamination or Degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column.[7]

  • Possible Cause 2: Incompatible Injection Solvent.

    • Solution: The injection solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.

  • Possible Cause 3: Secondary Interactions with the Column.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The addition of a small amount of an amine, like triethylamine, to the mobile phase can sometimes reduce peak tailing for basic compounds, but check for compatibility with your mass spectrometer.

Issue 3: High Background Noise or Matrix Effects

  • Possible Cause 1: Insufficient Sample Cleanup.

    • Solution: While protein precipitation is a quick method, more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary for complex matrices to reduce interferences.[7]

  • Possible Cause 2: Contaminated Solvents or Reagents.

    • Solution: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[8]

  • Possible Cause 3: Ion Suppression.

    • Solution: Co-eluting matrix components can suppress the ionization of Doxylamine. Adjusting the chromatography to better separate Doxylamine from these components can help. A stable isotope-labeled internal standard like Doxylamine-d5 is crucial to compensate for matrix effects.[1][2]

Visualizations

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard (Doxylamine-d5) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Column C18 Column Inject->Column Gradient Gradient Elution Column->Gradient ESI ESI Source (+) Gradient->ESI MS1 Quadrupole 1 (Select m/z 271.0) ESI->MS1 Collision Quadrupole 2 (Fragmentation) MS1->Collision MS2 Quadrupole 3 (Select m/z 182.0) Collision->MS2 Detector Detector MS2->Detector Quantify Quantification Detector->Quantify

Caption: LC-MS/MS workflow for (S)-Doxylamine analysis.

Troubleshooting_Tree Start Start Troubleshooting Issue Identify Primary Issue Start->Issue NoSignal Low or No Signal Issue->NoSignal No Signal PoorPeak Poor Peak Shape Issue->PoorPeak Bad Peak Shape HighNoise High Background/Noise Issue->HighNoise High Noise CheckMS Check MS Settings (Polarity, MRM) NoSignal->CheckMS CheckColumn Check Column (Flush/Replace) PoorPeak->CheckColumn ImproveCleanup Improve Sample Cleanup (SPE/LLE) HighNoise->ImproveCleanup CheckMobilePhase Check Mobile Phase (pH, Composition) CheckMS->CheckMobilePhase CheckSample Check Sample Integrity CheckMobilePhase->CheckSample Resolved Issue Resolved CheckSample->Resolved CheckInjection Check Injection Solvent CheckColumn->CheckInjection CheckInteractions Address Secondary Interactions CheckInjection->CheckInteractions CheckInteractions->Resolved CheckSolvents Use LC-MS Grade Solvents ImproveCleanup->CheckSolvents OptimizeChromo Optimize Chromatography to Reduce Ion Suppression CheckSolvents->OptimizeChromo OptimizeChromo->Resolved

Caption: Troubleshooting decision tree for Doxylamine LC-MS/MS analysis.

References

Overcoming solubility and precipitation issues of (S)-Doxylamine in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility and precipitation challenges encountered when working with (S)-Doxylamine in cell culture media. The following guides provide direct answers and protocols to ensure the successful application of this compound in in vitro experiments.

While the enantiomerically pure (S)-Doxylamine is the specific topic, its fundamental physicochemical properties are nearly identical to the more commonly documented racemic mixture, Doxylamine. Therefore, the data and principles discussed for Doxylamine are directly applicable.

Physicochemical Properties of Doxylamine Succinate (B1194679)

Understanding the inherent properties of Doxylamine is the first step in troubleshooting solubility issues. The succinate salt form is most common and is highly soluble in water, but the active amine moiety's behavior is pH-dependent.[1][2][3][4][5]

PropertyValueSource
Molecular Formula C₁₇H₂₂N₂O · C₄H₆O₄[6]
Molar Mass 388.46 g/mol [3][6]
Appearance White or creamy-white powder[5][7]
Water Solubility Very soluble (1 g/mL)[1][4][5][6]
pKa (Strongest Basic) 8.87 - 9.2[8][9]
LogP 2.5 - 2.96[1][9]
Frequently Asked Questions (FAQs)
Q1: Why is my (S)-Doxylamine precipitating in the cell culture medium (pH ~7.4)?

A: Precipitation is likely occurring because (S)-Doxylamine is a weakly basic amine.[1][8] While its succinate salt is very water-soluble, in a buffered solution like cell culture media (pH 7.2-7.4), an equilibrium exists between the protonated (ionized) form and the un-protonated (free base) form. The free base is significantly less water-soluble. At high concentrations, the amount of the free base can exceed its solubility limit, leading to precipitation.

Caption: pH-dependent equilibrium of (S)-Doxylamine in solution.

Q2: What is the maximum recommended concentration of a solvent like DMSO in cell culture?

A: The maximum tolerated concentration of Dimethyl sulfoxide (B87167) (DMSO) is cell-line dependent. However, a general rule is to keep the final concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or artifacts.[10][11][12] For sensitive assays or long-term cultures, a final concentration of ≤0.1% is highly recommended.[13] Always run a vehicle control (media with the same final DMSO concentration) to assess the solvent's effect on your specific cells.

Q3: My concentrated stock solution of (S)-Doxylamine in DMSO looks cloudy or has particles. What should I do?

A: This indicates that the compound has precipitated from the stock solution, which can happen during storage, especially at low temperatures. Do not use the stock as is. Gently warm the vial in a 37°C water bath and vortex vigorously to redissolve the compound completely before making dilutions.[13] If it does not fully redissolve, it is best to prepare a fresh stock solution.

Q4: Can I just filter out the precipitate from my cell culture media?

A: No. Filtering the media after precipitation will remove an unknown amount of the active compound, making the final effective concentration in your experiment inaccurate and your results unreliable. The correct approach is to troubleshoot the cause of the precipitation and prepare a stable solution.

Troubleshooting Guide

Use the following workflow and table to systematically identify and resolve precipitation issues.

Troubleshooting_Workflow start Precipitation Observed in Cell Culture Media stock_check 1. Inspect Stock Solution (e.g., 10 mM in DMSO) start->stock_check is_stock_clear Is it clear? stock_check->is_stock_clear warm_vortex Warm (37°C) & Vortex to redissolve is_stock_clear->warm_vortex No dilution_check 2. Review Dilution Method is_stock_clear->dilution_check Yes warm_vortex->stock_check how_dilute How was it diluted? dilution_check->how_dilute direct_add Directly adding concentrated stock to media how_dilute->direct_add Incorrectly solubility_check 3. Assess Solubility Limit how_dilute->solubility_check Correctly serial_dilute Use serial dilution or add stock dropwise to pre-warmed, vortexing media direct_add->serial_dilute end_ok Problem Solved serial_dilute->end_ok is_conc_too_high Is final concentration too high for media? solubility_check->is_conc_too_high determine_sol Perform empirical solubility test (Protocol 3) is_conc_too_high->determine_sol Possibly is_conc_too_high->end_ok No use_enhancer Use solubility enhancer (e.g., Cyclodextrin) (Protocol 4) determine_sol->use_enhancer use_enhancer->end_ok

Caption: Systematic workflow for troubleshooting (S)-Doxylamine precipitation.

Potential CauseDescriptionRecommended Solution(s)
Stock Solution Issues The compound may have precipitated from the stock solvent (e.g., DMSO) due to high concentration or improper storage.Visually inspect the stock solution before each use. If cloudy, warm to 37°C and vortex to redissolve completely. Prepare fresh stock solutions regularly.[13]
Suboptimal Dilution Adding a concentrated organic stock directly into the aqueous media creates localized supersaturation, causing the compound to "crash out" of solution.Add the stock solution dropwise into pre-warmed (37°C) media while gently vortexing or swirling to ensure rapid dispersion. Alternatively, perform serial dilutions in pre-warmed media.[13]
Exceeding Solubility Limit The final desired concentration of (S)-Doxylamine may be higher than its intrinsic solubility in the specific cell culture medium at physiological pH.Determine the empirical solubility limit in your media (see Protocol 3). If the desired concentration is too high, either work at a lower, soluble concentration or use a solubility-enhancing agent like cyclodextrin (B1172386) (see Protocol 4).[14][15]
Media Component Interaction Components in the media, especially proteins in fetal bovine serum (FBS), can sometimes bind to the compound or alter its stability.This is less common but possible. Test the solubility in both serum-free and serum-containing media to see if serum is a factor.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Concentrated Stock Solution
  • Compound: (S)-Doxylamine Succinate (M.W. = 388.46 g/mol )

  • Solvent: Anhydrous, sterile-filtered DMSO.

  • Calculation: To make 1 mL of a 10 mM stock, weigh out 3.88 mg of (S)-Doxylamine Succinate.

  • Procedure: a. Weigh 3.88 mg of the compound into a sterile microcentrifuge tube. b. Add 1 mL of high-purity DMSO. c. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. A brief warming to 37°C may assist dissolution. d. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Recommended Dilution Method for Cell Culture
  • Pre-warm the required volume of cell culture medium to 37°C.

  • Thaw your 10 mM stock solution and ensure it is fully dissolved.

  • Add the required volume of the stock solution drop-by-drop to the pre-warmed medium while gently swirling or vortexing the tube/bottle.

  • For a final concentration of 10 µM in 10 mL of media, you would add 10 µL of the 10 mM stock solution (a 1:1000 dilution, resulting in 0.1% DMSO).

  • Sterile-filter the final drug-containing medium through a 0.22 µm filter if desired, though this is often unnecessary if aseptic technique is used throughout.

Protocol 3: Empirical Solubility Assessment in Cell Culture Media
  • Prepare a series of dilutions of your compound in your specific cell culture medium (e.g., 1, 5, 10, 25, 50, 100 µM).

  • Dispense 1 mL of each concentration into clear tubes or wells of a multi-well plate. Include a "media only" control.

  • Incubate the samples under standard cell culture conditions (37°C, 5% CO₂) for 2-4 hours.

  • Visually inspect each sample against a dark background for any signs of cloudiness, haziness, or visible precipitate.

  • For a more sensitive check, examine a small aliquot from each tube under a microscope to look for crystalline structures.

  • The highest concentration that remains completely clear is the approximate solubility limit under your experimental conditions.

Advanced Solubilization Strategies
Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15][16] They can encapsulate poorly soluble drug molecules, like the free base of (S)-Doxylamine, forming an "inclusion complex" that is highly water-soluble.[14][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common, biocompatible choice for cell culture applications.[14]

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Protocol 4: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 20% (w/v) HP-β-CD Solution: Dissolve 2g of HP-β-CD in 10 mL of sterile, purified water.

  • Prepare Drug Stock: Prepare a high-concentration stock of (S)-Doxylamine in an appropriate solvent (e.g., 100 mM in DMSO).

  • Form the Complex: a. In a sterile tube, add the desired amount of the (S)-Doxylamine stock solution. b. Add the 20% HP-β-CD solution. The molar ratio of HP-β-CD to the drug is often optimized, but a starting point of 5:1 to 10:1 is common. c. Vortex the mixture thoroughly and incubate at room temperature for 1-2 hours to allow for complex formation. The solution should be clear.

  • Dilute in Media: This drug-cyclodextrin stock solution can now be diluted into your cell culture medium to achieve the final desired concentration. The complex will keep the drug soluble in the aqueous environment.

Comparison of Solubilization Vehicles
VehicleProsConsFinal Conc. Limit
DMSO Excellent solubilizing power for many organic compounds; well-established.Can be cytotoxic at >0.5%; may interfere with some biological assays.[10][12]≤ 0.5% (≤ 0.1% recommended)
Ethanol Good solvent; can be used for some compounds.Generally more cytotoxic than DMSO; volatile, which can change concentration.[12][18]≤ 0.5%
HP-β-Cyclodextrin Biocompatible; low cytotoxicity; specifically enhances aqueous solubility.[14][15]May not work for all compounds; can potentially extract cholesterol from cell membranes at very high concentrations.Varies; often used in the mM range.

References

Minimizing racemization of (S)-Doxylamine during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-Doxylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing racemization of (S)-Doxylamine during synthesis and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the chiral integrity of your product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (S)-Doxylamine?

A1: Racemization is the process where an enantiomerically pure substance, such as (S)-Doxylamine, converts into a mixture of both enantiomers ((S)- and (R)-Doxylamine), ultimately forming a 1:1 racemic mixture. This is a significant concern in drug development because different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, toxicological profiles, and pharmacokinetic properties. For Doxylamine (B195884), the individual enantiomers may have different therapeutic effects and side-effect profiles.[1] Therefore, maintaining the enantiomeric purity of (S)-Doxylamine is crucial for ensuring its desired efficacy and safety.

Q2: What are the primary factors that can cause racemization of (S)-Doxylamine?

A2: The racemization of chiral amines like Doxylamine is primarily caused by the formation of a planar, achiral intermediate, such as an imine or enamine.[2] Several factors can promote the formation of these intermediates and thus accelerate racemization:

  • pH: Basic conditions can catalyze racemization by facilitating the removal of the proton at the chiral center.

  • Temperature: Elevated temperatures provide the necessary energy to overcome the activation barrier for racemization.[2]

  • Solvent: The polarity and proticity of the solvent can influence the stability of the intermediates and transition states involved in racemization.[2]

  • Presence of Acids or Bases: Both acidic and basic conditions can promote racemization.[2]

Q3: At what stages of my workflow is racemization of (S)-Doxylamine most likely to occur?

A3: Racemization can occur at several stages:

  • Synthesis: During the synthesis of (S)-Doxylamine, certain reaction conditions, such as high temperatures, the use of strong bases or acids, or prolonged reaction times, can lead to racemization.[2]

  • Workup and Purification: Aqueous workups with basic solutions or purification methods like silica (B1680970) gel chromatography under certain conditions can contribute to racemization.[2]

  • Storage: Long-term storage, especially under suboptimal conditions of high temperature, humidity, or exposure to light, can lead to a gradual loss of enantiomeric purity.

Q4: How can I monitor the enantiomeric purity of my (S)-Doxylamine sample?

A4: The most common and reliable methods for determining the enantiomeric purity of (S)-Doxylamine are chiral High-Performance Liquid Chromatography (HPLC) and chiral Ultra-Fast Liquid Chromatography (UFLC). These techniques use a chiral stationary phase (CSP) to separate the (S)- and (R)-enantiomers, allowing for their quantification.[1][3][4] Detailed protocols for these methods are provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue: Low Enantiomeric Excess (ee) of (S)-Doxylamine Post-Synthesis

If you are observing a lower than expected enantiomeric excess in your synthesized (S)-Doxylamine, consider the following potential causes and solutions:

Potential Cause Recommended Action
High Reaction Temperature Lower the reaction temperature. If possible, conduct the reaction at 0°C or below.[2]
Use of Strong Base/Acid If the reaction mechanism allows, switch to a milder base or acid. Consider using sterically hindered non-nucleophilic bases.
Prolonged Reaction Time Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as it is complete to minimize exposure to racemizing conditions.[2]
Inappropriate Solvent Evaluate the effect of different solvents on racemization. Aprotic solvents may be preferable to protic solvents like alcohols in certain steps.[2]
Racemization during Workup Use mild workup conditions. Avoid prolonged exposure to strongly acidic or basic aqueous solutions. If a basic wash is necessary, use a weak base and perform the extraction quickly at a low temperature.
Racemization during Purification If using silica gel chromatography, consider neutralizing the silica gel or using an alternative purification method such as crystallization if racemization on the column is suspected.[2]
Issue: Decrease in Enantiomeric Purity of (S)-Doxylamine During Storage

A gradual loss of enantiomeric purity during storage can be attributed to the following:

Potential Cause Recommended Action
High Storage Temperature Store (S)-Doxylamine at controlled room temperature (20-25°C) or under refrigerated conditions (2-8°C) if stability data suggests it is necessary. Avoid exposure to high temperatures.
Exposure to Moisture Doxylamine succinate (B1194679) is known to be sensitive to moisture. Store the compound in a tightly sealed container with a desiccant.
Exposure to Light While photolytic degradation of doxylamine is generally minimal, it is good practice to store the compound in a light-resistant container to prevent any potential degradation.[5]
Incompatible Packaging Use packaging materials that are inert and do not interact with the amine. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
pH of the Formulation If (S)-Doxylamine is in a solution or formulation, ensure the pH is controlled within a range that minimizes racemization. Based on general principles for chiral amines, a slightly acidic to neutral pH is likely preferable to a basic pH.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral UFLC-DAD

This protocol provides a method for the separation and quantification of (S)- and (R)-Doxylamine enantiomers.[3]

1. Instrumentation and Chromatographic Conditions:

  • Instrument: Ultra-Fast Liquid Chromatography with a Diode Array Detector (UFLC-DAD).

  • Chiral Column: Cellulose Tris(4-chloro,3-methylphenylcarbamate) column (250 x 4.6 mm).

  • Mobile Phase: 20 mM ammonium (B1175870) bicarbonate buffer:acetonitrile (65:35 v/v) with 0.15% diethylamine (B46881) in the buffer. The pH of the final mobile phase should be around 6.6.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

2. Sample Preparation:

  • Accurately weigh and dissolve the (S)-Doxylamine sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared sample into the UFLC system.

  • Identify the peaks for (S)- and (R)-Doxylamine based on their retention times (if a racemic standard is available).

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC-DAD

This protocol outlines a normal-phase HPLC method for the enantioselective analysis of Doxylamine.[4]

1. Instrumentation and Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Chiral Column: Amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase (e.g., Chiralpak AD-H).

  • Mobile Phase: n-hexane:2-propanol:diethylamine (98:2:0.025, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

2. Sample Preparation:

  • Prepare a stock solution of the Doxylamine sample in the mobile phase.

  • Dilute the stock solution to a suitable concentration for analysis.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Determine the peak areas for the (S)- and (R)-enantiomers.

  • Calculate the enantiomeric excess (% ee) as described in Protocol 1.

Visualizations

RacemizationMechanism Mechanism of (S)-Doxylamine Racemization S_Doxylamine (S)-Doxylamine (Chiral) Intermediate Planar Achiral Intermediate (e.g., Imine/Enamine) S_Doxylamine->Intermediate Proton abstraction (catalyzed by base) Intermediate->S_Doxylamine Protonation R_Doxylamine (R)-Doxylamine (Chiral) Intermediate->R_Doxylamine Protonation (from opposite face)

Caption: Racemization mechanism of (S)-Doxylamine via a planar achiral intermediate.

ExperimentalWorkflow Workflow for Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Chiral HPLC/UFLC Analysis cluster_data Data Processing Sample Doxylamine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into Chiral Column Filter->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Enantiomeric Excess (ee) Integrate->Calculate

Caption: General experimental workflow for determining the enantiomeric purity of Doxylamine.

TroubleshootingTree Troubleshooting Low Enantiomeric Excess Start Low Enantiomeric Excess Observed CheckSynthesis Review Synthesis Conditions Start->CheckSynthesis HighTemp High Temperature? CheckSynthesis->HighTemp Synthesis Issue CheckWorkup Review Workup/Purification CheckSynthesis->CheckWorkup Workup/Purification Issue StrongBaseAcid Strong Base/Acid Used? HighTemp->StrongBaseAcid No LowerTemp Action: Lower Reaction Temperature HighTemp->LowerTemp Yes LongReaction Prolonged Reaction Time? StrongBaseAcid->LongReaction No UseMilder Action: Use Milder Base/Acid StrongBaseAcid->UseMilder Yes LongReaction->CheckWorkup No ReduceTime Action: Reduce Reaction Time LongReaction->ReduceTime Yes BasicWorkup Basic Aqueous Workup? CheckWorkup->BasicWorkup SilicaPuri Silica Gel Purification? BasicWorkup->SilicaPuri No MildWorkup Action: Use Mild/Cold Workup Conditions BasicWorkup->MildWorkup Yes AltPuri Action: Consider Alternative Purification (e.g., Crystallization) SilicaPuri->AltPuri Yes

Caption: Decision tree for troubleshooting low enantiomeric excess of (S)-Doxylamine.

References

Addressing matrix effects in bioanalytical methods for (S)-Doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalytical analysis of (S)-Doxylamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my (S)-Doxylamine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, interfering components present in the biological sample.[1][2] In the context of (S)-Doxylamine analysis, particularly with LC-MS/MS, these effects can lead to either ion suppression or enhancement, which can compromise the accuracy, precision, and sensitivity of your results.[1][3] Common sources of matrix effects in biological samples like plasma include phospholipids (B1166683), salts, and endogenous metabolites.[3]

Q2: How can I determine if my (S)-Doxylamine assay is experiencing matrix effects?

A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the response of (S)-Doxylamine spiked into an extracted blank matrix from multiple sources to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects. Regulatory agencies like the FDA and EMA recommend evaluating the matrix effect in at least six different lots of the biological matrix.

Q3: What is a suitable internal standard (IS) to compensate for matrix effects in (S)-Doxylamine analysis?

A3: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard.[4] For (S)-Doxylamine analysis, (S)-Doxylamine-d5 is a commonly used and effective internal standard.[5][6][7][8] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same degree of ionization suppression or enhancement, thus providing accurate correction.

Q4: What sample preparation techniques can I use to minimize matrix effects for (S)-Doxylamine in plasma?

A4: A simple and effective method for plasma samples is protein precipitation.[6] This technique removes a significant portion of proteins, which can be a source of interference. Other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be effective in removing interfering components.[9] The choice of method will depend on the specific requirements of your assay.

Q5: My results show significant ion suppression for (S)-Doxylamine. What are the first troubleshooting steps?

A5: First, confirm that your sample preparation is adequate. If using protein precipitation, ensure complete precipitation and centrifugation. Second, optimize your chromatographic conditions to separate (S)-Doxylamine from the regions of significant matrix effect. A post-column infusion experiment can help identify these regions. Finally, ensure you are using an appropriate internal standard, like (S)-Doxylamine-d5, that co-elutes with the analyte.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape for (S)-Doxylamine Incompatible mobile phase; Column degradation.Optimize mobile phase composition (e.g., adjust pH, organic modifier). Ensure the use of a high-quality column and consider a guard column.
High Variability in (S)-Doxylamine Response Between Samples Inconsistent matrix effects between different sample lots.Use a stable isotope-labeled internal standard (e.g., (S)-Doxylamine-d5) to compensate for variability.[5][6][7][8] Evaluate matrix effects across at least six different lots of blank matrix.
Low (S)-Doxylamine Recovery Inefficient extraction during sample preparation.Optimize the sample preparation method. For protein precipitation, ensure the correct ratio of precipitant to sample. For LLE or SPE, optimize solvent and pH conditions.
Internal Standard Does Not Track (S)-Doxylamine Response The internal standard is not co-eluting with the analyte; The IS is experiencing different matrix effects.Verify the co-elution of the analyte and IS. A stable isotope-labeled IS is highly recommended to ensure similar behavior in the ion source.
Signal Suppression in Early Eluting Peaks Presence of phospholipids or other highly abundant, early-eluting matrix components.Improve sample preparation to specifically remove phospholipids (e.g., using phospholipid removal plates or a targeted LLE). Modify the chromatographic gradient to better separate the analyte from the suppression zone.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol describes how to quantitatively determine the matrix effect for (S)-Doxylamine in human plasma.

Materials:

  • Blank human plasma from at least 6 different sources

  • (S)-Doxylamine and (S)-Doxylamine-d5 (IS) stock solutions

  • Mobile phase

  • Reconstitution solvent

  • Protein precipitation solvent (e.g., methanol)

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike (S)-Doxylamine and IS into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spiked Matrix): Process blank plasma from each of the 6 sources through the entire extraction procedure. Spike (S)-Doxylamine and IS into the final extracted matrix at the same low and high concentrations as Set A.

    • Set C (Blank Matrix): Process blank plasma from each source through the extraction procedure without spiking analyte or IS.

  • Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol details a protein precipitation method for the extraction of (S)-Doxylamine from human plasma.[6]

Materials:

  • Human plasma samples

  • (S)-Doxylamine-d5 internal standard working solution

  • Precipitating solvent (e.g., methanol)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the (S)-Doxylamine-d5 internal standard working solution.

  • Add 400 µL of the precipitating solvent (e.g., methanol).

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize quantitative data from a validated LC-MS/MS method for (S)-Doxylamine in human plasma.[6]

Table 1: LC-MS/MS Method Parameters for (S)-Doxylamine Analysis

ParameterValue
LC Column C18 column
Mobile Phase A Methanol[6]
Mobile Phase B 20 mM ammonium (B1175870) acetate (B1210297) (0.2% formic acid) in water[6]
Flow Rate 0.6 mL/min[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
MRM Transition (S)-Doxylamine m/z 271.0 → 182.0[6]
MRM Transition (S)-Doxylamine-d5 m/z 276.2 → 187.3[6]

Table 2: Matrix Effect and Recovery Data for (S)-Doxylamine in Human Plasma

AnalyteConcentration (ng/mL)Matrix Factor (Mean ± SD)Recovery (%)IS-Normalized Matrix Factor (%CV)
(S)-DoxylamineLow QC (e.g., 1.5)0.98 ± 0.0595.23.2[6]
(S)-DoxylamineHigh QC (e.g., 160)1.01 ± 0.0497.82.5[6]
(S)-Doxylamine-d5-0.99 ± 0.0696.5-

Data is representative and based on published methods. Actual values may vary based on specific experimental conditions.

Visualizations

Troubleshooting_Workflow cluster_start Start: Inconsistent (S)-Doxylamine Results cluster_investigation Initial Investigation cluster_mitigation Mitigation Strategies cluster_evaluation Evaluation Start Inconsistent or Inaccurate (S)-Doxylamine Results Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->Check_IS Check_Chromatography Review Chromatographic Peak Shape and Retention Time Check_IS->Check_Chromatography Yes Implement_SIL_IS Implement SIL-IS (e.g., Doxylamine-d5) Check_IS->Implement_SIL_IS No Optimize_LC Optimize LC Method: - Gradient - Mobile Phase Check_Chromatography->Optimize_LC Poor Assess_ME Quantify Matrix Effect (Post-Extraction Spike) Check_Chromatography->Assess_ME Good Implement_SIL_IS->Assess_ME Optimize_LC->Assess_ME Improve_Cleanup Enhance Sample Cleanup: - LLE or SPE - Phospholipid Removal Improve_Cleanup->Assess_ME Assess_ME->Improve_Cleanup Unacceptable (CV > 15%) Validate Re-validate Method Assess_ME->Validate Acceptable (CV <= 15%)

Caption: Troubleshooting workflow for addressing matrix effects.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add IS (Doxylamine-d5) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: Bioanalytical workflow for (S)-Doxylamine in plasma.

References

Technical Support Center: (S)-Doxylamine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (S)-Doxylamine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for (S)-Doxylamine in aqueous solutions?

A1: (S)-Doxylamine is primarily susceptible to degradation through two main pathways:

  • Oxidative Degradation: The tertiary amine group in the (S)-Doxylamine molecule is prone to oxidation, leading to the formation of (S)-Doxylamine N-oxide and potentially (S)-Doxylamine dioxide. This process can be accelerated by the presence of dissolved oxygen, trace metal ions, and exposure to light.

  • Alkaline Hydrolysis: Under basic (high pH) conditions, the ether linkage in the (S)-Doxylamine molecule can be cleaved.[1][2] (S)-Doxylamine is more susceptible to degradation in basic conditions compared to acidic or neutral conditions.[1]

Q2: How do pH, temperature, and light affect the stability of (S)-Doxylamine solutions?

A2:

  • pH: (S)-Doxylamine is most stable in acidic to neutral pH ranges. A 1% aqueous solution of doxylamine (B195884) succinate (B1194679) has a pH of approximately 4.8-5.2. As the pH becomes more alkaline, the rate of degradation through hydrolysis increases significantly.[1]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions. While thermal degradation at typical storage conditions (refrigerated or room temperature) is not considered a major pathway, long-term storage at elevated temperatures will lead to significant degradation.[3] For short-term storage, it is recommended to keep solutions at room temperature (20-25°C), while for longer-term storage, refrigeration (2-8°C) or freezing (-20°C to -80°C) is advised.[4]

  • Light: Photolytic degradation of doxylamine is generally considered to be minimal.[1] However, as with many organic molecules, prolonged exposure to high-intensity UV light can contribute to degradation. It is good laboratory practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q3: What are the best practices for preparing and storing (S)-Doxylamine aqueous solutions?

A3: To ensure the stability of your (S)-Doxylamine solutions, follow these best practices:

  • Solvent Selection: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) for solution preparation.

  • pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) to minimize alkaline hydrolysis. Phosphate or citrate (B86180) buffers are common choices.

  • Minimize Oxygen Exposure: To reduce oxidative degradation, consider deoxygenating your solvent by sparging with an inert gas like nitrogen or argon before use.

  • Storage Conditions: Store stock solutions in tightly sealed containers in the dark. For short-term storage (up to a month), refrigeration at -20°C is suitable. For long-term storage (up to 6 months), freezing at -80°C is recommended.[5] Avoid repeated freeze-thaw cycles.

  • Use of Stabilizers: For experiments requiring high stability, consider adding an antioxidant or a chelating agent (see Troubleshooting Guide for details).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Solution develops a yellow or brown tint over time. Oxidative degradation of (S)-Doxylamine.1. Reduce Oxygen Exposure: Prepare fresh solutions using deoxygenated water. Store under an inert atmosphere (e.g., nitrogen). 2. Add an Antioxidant: Incorporate an antioxidant such as ascorbic acid (0.01% - 0.1% w/v) or butylated hydroxytoluene (BHT) (0.01% w/v) into your solution. 3. Add a Chelating Agent: If metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01% - 0.05% w/v.
Loss of potency or inconsistent results in assays. Degradation due to improper pH or storage.1. Verify pH: Check the pH of your solution and adjust to a range of 4-6 using a suitable buffer. 2. Optimize Storage: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Ensure storage is at the recommended temperature and protected from light. 3. Prepare Fresh Solutions: For sensitive experiments, prepare (S)-Doxylamine solutions fresh on the day of use.
Precipitate forms in the solution. Poor solubility at the current pH, temperature, or interaction with other components.1. Check pH and Solubility: (S)-Doxylamine succinate is freely soluble in water. If a precipitate forms, check the pH as it may have shifted. 2. Temperature Effects: Ensure the solution is at room temperature before use, especially if it has been refrigerated or frozen. 3. Review Formulation: If other components are present in the solution, consider potential interactions that could lead to precipitation.

Data Presentation

The following tables summarize quantitative data from forced degradation studies on doxylamine and stability data for structurally related ethanolamine (B43304) antihistamines. This data illustrates the impact of different stress conditions on stability.

Table 1: Forced Degradation of Doxylamine Succinate

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis1 N HCl24 hoursRoom Temp0.15%
Alkaline Hydrolysis1 N NaOH24 hoursRoom Temp0.25%
Oxidative Degradation3% H₂O₂24 hoursRoom Temp>80%

Data adapted from forced degradation studies. The high degradation under oxidative stress highlights its primary instability pathway.

Table 2: Thermal and Photodegradation of Diphenhydramine (an Ethanolamine Antihistamine) at Various pH Values

pHThermal Degradation (70°C for 35h) - % DegradationPhotodegradation (UV/VIS Light) - Half-life (t₀.₅) in hours
1>19%12.39
4>19%Not Reported
7<5%16.72
10<5%Not Reported
13<5%Not Reported

This data for diphenhydramine, a structurally similar compound, illustrates the general trend of increased thermal degradation in acidic conditions for some ethanolamine antihistamines, while photodegradation can occur across a range of pH values.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized (S)-Doxylamine Aqueous Stock Solution

This protocol describes the preparation of a 10 mM (S)-Doxylamine stock solution with enhanced stability for use in in-vitro experiments.

Materials:

  • (S)-Doxylamine succinate powder

  • HPLC-grade water

  • Citric acid

  • Sodium citrate dihydrate

  • Ascorbic acid

  • Disodium (B8443419) EDTA

  • Nitrogen or Argon gas

  • Sterile amber glass vials

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 5.0):

    • Dissolve 2.10 g of citric acid in 80 mL of HPLC-grade water.

    • Dissolve 2.94 g of sodium citrate dihydrate in a separate 80 mL of HPLC-grade water.

    • Add the citric acid solution to the sodium citrate solution while monitoring the pH. Adjust to pH 5.0 by adding small volumes of either solution.

    • Bring the final volume to 200 mL with HPLC-grade water.

  • Deoxygenate the Buffer:

    • Sparge the citrate buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.

  • Prepare the Stabilized Stock Solution:

    • Accurately weigh 38.8 mg of (S)-Doxylamine succinate (Molar Mass: 388.46 g/mol ) for a final concentration of 10 mM in 10 mL.

    • In a sterile environment, dissolve the (S)-Doxylamine succinate in 9 mL of the deoxygenated citrate buffer.

    • Add 1 mg of ascorbic acid (final concentration ~0.01% w/v).

    • Add 1 mg of disodium EDTA (final concentration ~0.01% w/v).

    • Gently mix until all components are fully dissolved.

    • Adjust the final volume to 10 mL with the deoxygenated citrate buffer.

  • Storage:

    • Filter the solution through a 0.22 µm sterile filter into sterile amber glass vials.

    • If desired, flush the headspace of the vials with nitrogen or argon before sealing.

    • Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Forced Degradation Study to Evaluate (S)-Doxylamine Stability

This protocol outlines a forced degradation study to identify the degradation products and assess the stability of (S)-Doxylamine under various stress conditions.

Materials:

  • (S)-Doxylamine succinate

  • HPLC-grade water

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 4.5)

  • Mobile Phase B: Acetonitrile

Procedure:

  • Prepare a 1 mg/mL Stock Solution: Dissolve 10 mg of (S)-Doxylamine succinate in 10 mL of HPLC-grade water.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Keep at 60°C for 24 hours. Neutralize with 1 mL of 1 N NaOH.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at 60°C for 24 hours. Neutralize with 1 mL of 1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.

  • Sample Preparation for HPLC Analysis:

    • For each stressed sample, dilute to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Use a gradient elution method, starting with a low percentage of Mobile Phase B and gradually increasing to elute all degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent (S)-Doxylamine peak.

Visualizations

cluster_degradation Degradation Pathways of (S)-Doxylamine cluster_oxidation Oxidative Degradation cluster_hydrolysis Alkaline Hydrolysis Doxylamine (S)-Doxylamine N_Oxide (S)-Doxylamine N-Oxide Doxylamine->N_Oxide Oxidation (O₂, metal ions, light) Cleavage_Product Ether Cleavage Product Doxylamine->Cleavage_Product High pH (OH⁻) Di_N_Oxide (S)-Doxylamine Dioxide N_Oxide->Di_N_Oxide Further Oxidation

Caption: Primary degradation pathways of (S)-Doxylamine in aqueous solutions.

cluster_workflow Experimental Workflow for Stabilization cluster_troubleshooting Stabilization Strategies start Start: Prepare (S)-Doxylamine Aqueous Solution check_degradation Observe Degradation? (e.g., color change, loss of potency) start->check_degradation no_degradation Solution is Stable. Proceed with Experiment. check_degradation->no_degradation No yes_degradation Troubleshoot Stability check_degradation->yes_degradation Yes ph_control Adjust pH to 4-6 using a buffer yes_degradation->ph_control antioxidant Add Antioxidant (e.g., Ascorbic Acid) ph_control->antioxidant chelator Add Chelating Agent (e.g., EDTA) antioxidant->chelator deoxygenate Deoxygenate Solvent chelator->deoxygenate end End: Stable Solution for Experimentation deoxygenate->end

Caption: Logical workflow for troubleshooting the stability of (S)-Doxylamine solutions.

References

Optimizing drug delivery systems for (S)-Doxylamine to enhance bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to navigate the challenges of enhancing the bioavailability of (S)-Doxylamine through advanced drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical properties of Doxylamine Succinate (B1194679) that affect its bioavailability?

A1: Doxylamine succinate is the salt form of doxylamine, an antihistamine.[1] Key properties influencing its bioavailability include:

  • Solubility: It is very soluble in water and freely soluble in ethanol.[1][2] A 1% aqueous solution has a pH of about 5.[2]

  • Bioavailability: The mean absolute oral bioavailability is relatively low, estimated at approximately 25%.[3]

  • Metabolism: As a first-generation antihistamine, it is metabolized by the liver's P450 cytochrome system.[4] Bypassing this first-pass metabolism is a key strategy for enhancing bioavailability.[5]

  • Classification: While not explicitly classified in the provided results, its high solubility and potential for metabolism-limited absorption suggest it may align with characteristics of BCS Class I or III drugs, where permeability and metabolism are key factors.

Q2: What are the most common strategies for enhancing the bioavailability of drugs like (S)-Doxylamine?

A2: Common strategies focus on overcoming its primary absorption barriers, such as first-pass metabolism. These include:

  • Novel Drug Delivery Routes: Bypassing the gastrointestinal tract through routes like buccal[3][5], transdermal[6], or intranasal delivery[6] can avoid initial liver metabolism.

  • Nanoparticle-Based Systems: Encapsulating the drug in systems like solid lipid nanoparticles (SLNs)[7], bilosomes[6], or polymeric nanoparticles can protect it from degradation, control its release, and enhance absorption.[8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve its dissolution rate and absorption.[9][10][11]

  • Fast-Dissolving Films: Formulations like fast-dissolving buccal films offer rapid drug release and absorption through the oral mucosa, which is rich in blood supply, providing a direct path to systemic circulation.[3][5]

Q3: My nanoparticle formulation shows high polydispersity. What could be the cause?

A3: High polydispersity index (PDI) indicates a wide range of particle sizes, which can affect stability and in vivo performance. Potential causes include:

  • Inadequate mixing energy or time during homogenization.

  • Poor choice of surfactant or stabilizer, or an incorrect concentration.

  • Aggregation or Oswald ripening during the formulation or storage process.

  • Issues with the solvent evaporation rate in solvent-based methods.

Q4: What are the critical quality attributes (CQAs) to monitor for a nanoparticle-based (S)-Doxylamine delivery system?

A4: For a robust and effective nanoparticle formulation, you should closely monitor the following CQAs:

  • Particle Size and PDI: Crucial for predicting in vivo distribution, cellular uptake, and stability.

  • Zeta Potential: Indicates the surface charge and is a key predictor of colloidal stability.

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Determines the amount of drug successfully incorporated into the nanoparticles, impacting dosage and efficacy.

  • In Vitro Drug Release Profile: Characterizes the rate and extent of drug release from the delivery system, which should correlate with the desired therapeutic effect.

  • Stability: Assessed under various conditions (e.g., temperature, pH) to ensure the formulation maintains its properties over time.[12]

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (%EE) of (S)-Doxylamine
Observation Potential Cause Suggested Solution
Less than 50% of the initial drug is encapsulated in the nanoparticles.Drug Solubility Issues: (S)-Doxylamine succinate's high water solubility can cause it to partition into the external aqueous phase during nanoparticle synthesis (e.g., in emulsion-based methods).[1][2]1. Optimize the Formulation: Modify the oil/water phase ratio to favor drug partitioning into the lipid or polymer phase. 2. Use a Different Method: Employ a method better suited for hydrophilic drugs, such as double emulsion (w/o/w) solvent evaporation. 3. Change the Salt Form: If feasible, consider using a more lipophilic salt or the free base form of (S)-Doxylamine to improve partitioning into the lipid/polymer matrix.
Significant drug loss is observed after the purification/washing step.Premature Drug Leakage: The nanoparticle matrix may not be dense enough to retain the highly water-soluble drug.1. Increase Polymer/Lipid Concentration: A higher concentration can create a more compact matrix, reducing drug leakage. 2. Incorporate a Cross-linking Agent: For polymeric nanoparticles, a cross-linker can strengthen the matrix and better retain the drug. 3. Optimize Washing Process: Use a gentle centrifugation speed or tangential flow filtration to minimize stress on the nanoparticles during purification.
Issue 2: Inconsistent In Vivo Pharmacokinetic Profile
Observation Potential Cause Suggested Solution
High variability in plasma concentration (AUC, Cmax) between subjects.[13]Formulation Instability in vivo: The drug delivery system may be prematurely releasing the drug or aggregating in the physiological environment.1. Assess Formulation Stability: Test the stability of the nanoparticles in simulated biological fluids (e.g., simulated gastric fluid, simulated intestinal fluid, plasma). 2. Surface Modification: Coat nanoparticles with polyethylene (B3416737) glycol (PEG) or other stealth agents to improve stability and circulation time.
No significant improvement in bioavailability compared to the free drug solution.Poor In Vitro-In Vivo Correlation (IVIVC): The in vitro release test may not be predictive of in vivo performance.[14][15]1. Refine In Vitro Release Method: Modify the release medium pH, composition, and agitation to better mimic the physiological conditions of the administration route. 2. Investigate Absorption Barriers: The delivery system may not be effectively overcoming the specific biological barrier (e.g., mucus layer, epithelial tight junctions). Consider adding permeation enhancers to the formulation.
Unexpectedly rapid clearance from circulation.Opsonization and Phagocytosis: The nanoparticles may be rapidly recognized and cleared by the reticuloendothelial system (RES).1. Optimize Particle Size: Ensure the particle size is within the optimal range (typically <200 nm) to avoid rapid clearance. 2. PEGylate the Surface: Surface modification with PEG ("PEGylation") is a well-established method to reduce opsonization and prolong circulation.[12]

Data Presentation

Table 1: Comparison of Nanoparticle-Based Formulations for Enhanced Drug Delivery (Note: This table is a representative summary based on typical data from cited literature for similar drug delivery systems, as specific comparative data for (S)-Doxylamine was not available in a single source.)

Formulation TypeActive DrugParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Bioavailability FindingReference
BilosomesSulpiride211.26 ± 10.84-80.08 ± 1.88Relative bioavailability was ~4x higher than plain drug suspension.[6]
Solid Lipid Nanoparticles (SLNs)Doxylamine / Gemfibrozil~150-200Negative> 80%Nanoencapsulation enhanced cellular uptake and minimized cytotoxicity.[7]
NanotransfersomesCarvedilol~200-300Negative> 70%Enhanced brain delivery and bioavailability compared to oral administration.[6]
Chitosan MicrospheresDoxylamine / Pyridoxine~2-5 µmPositive> 85%Chemical cross-linking prolonged the drug release profile.[6]

Experimental Protocols

Protocol 1: Formulation of (S)-Doxylamine Loaded Solid Lipid Nanoparticles (SLNs) via High-Shear Homogenization

Objective: To encapsulate (S)-Doxylamine within a solid lipid matrix to enhance its bioavailability.

Materials:

  • (S)-Doxylamine Succinate

  • Solid Lipid (e.g., Precirol® ATO 5, Compritol® 888 ATO)[7]

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Methodology:

  • Preparation of Lipid Phase: Melt the solid lipid by heating it to 5-10°C above its melting point.

  • Drug Incorporation: Disperse the accurately weighed (S)-Doxylamine Succinate into the molten lipid phase. Maintain stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under continuous stirring using a high-shear homogenizer (e.g., Ultra-Turrax®) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5-10 minutes). This forms a hot oil-in-water (o/w) emulsion.

  • Nanoparticle Formation: Quickly transfer the hot emulsion to an ice bath and continue stirring. The rapid cooling will cause the lipid to solidify, forming the SLNs and entrapping the drug.

  • Purification: Centrifuge the SLN dispersion to remove any un-encapsulated drug and excess surfactant. Resuspend the pellet in deionized water.

  • Characterization: Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method

Objective: To determine the release profile of (S)-Doxylamine from a nanoparticle formulation.

Materials:

  • (S)-Doxylamine-loaded nanoparticle dispersion

  • Dialysis membrane (with appropriate Molecular Weight Cut-Off, e.g., 12-14 kDa)

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Magnetic stirrer with a heating plate

  • Syringes and filters (0.22 µm)

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Preparation: Soak the dialysis membrane in the release medium as per the manufacturer's instructions to remove preservatives.

  • Sample Loading: Accurately pipette a known volume (e.g., 1 mL) of the nanoparticle dispersion into the dialysis bag and securely seal both ends.

  • Initiation of Study: Submerge the sealed dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL at 37°C).

  • Stirring: Place the beaker on a magnetic stirrer set to a constant, slow speed (e.g., 100 rpm) to ensure uniform mixing without disrupting the bag.

  • Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

  • Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Sample Analysis: Filter the collected samples and analyze the concentration of (S)-Doxylamine using a validated analytical method like UV-Vis spectrophotometry or HPLC.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point and plot the data to generate the drug release profile.

Visualizations

G cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Preclinical Studies cluster_analysis Phase 4: Data Analysis F1 Selection of Excipients (Lipid, Polymer, Surfactant) F2 Formulation Method Optimization (e.g., Homogenization, Sonication) F1->F2 F3 Physicochemical Characterization (Size, Zeta, %EE) F2->F3 IV1 In Vitro Drug Release Study F3->IV1 IV2 Cell Culture Studies (Cytotoxicity, Cellular Uptake) IV1->IV2 IV3 Stability Assessment IV2->IV3 PV1 Pharmacokinetic (PK) Study (Animal Model) IV3->PV1 PV2 Bioavailability Analysis (AUC, Cmax, Tmax) PV1->PV2 PV3 Biodistribution / Toxicity PV2->PV3 A1 In Vitro-In Vivo Correlation (IVIVC) PV2->A1 A2 Final Formulation Selection A1->A2

Caption: Experimental workflow for developing a nanoparticle drug delivery system.

G cluster_drug Drug Properties cluster_barriers Oral Bioavailability Barriers cluster_solutions Drug Delivery Solutions drug (S)-Doxylamine (High Solubility, Low Permeability/Metabolism) b1 GI Tract Degradation (Acidic pH, Enzymes) drug->b1 b2 Intestinal Mucus Barrier drug->b2 b3 Poor Permeation (Epithelial Tight Junctions) drug->b3 b4 First-Pass Metabolism (Liver) drug->b4 s1 Nanocarrier Encapsulation (e.g., SLNs, Liposomes) s1->b1 Protects Drug bioavailability Enhanced Bioavailability s1->bioavailability s2 Mucoadhesive Polymers (e.g., Chitosan) s2->b2 Overcomes s2->bioavailability s3 Permeation Enhancers s3->b3 Improves s3->bioavailability s4 Alternative Routes (Buccal, Nasal, Transdermal) s4->b4 Bypasses s4->bioavailability

References

Investigating false-positive urine drug screen results with doxylamine toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating false-positive urine drug screen (UDS) results associated with doxylamine (B195884) toxicity.

Frequently Asked Questions (FAQs)

Q1: Can doxylamine cause false-positive results on a urine drug screen?

A1: Yes, particularly at toxic or high concentrations, doxylamine has been reported to cause false-positive results for methadone and phencyclidine (PCP) on immunoassay-based urine drug screens.[1] The cross-reactivity is believed to be due to structural similarities between the doxylamine molecule and the target drugs of the immunoassay.[1]

Q2: Which specific drug screening assays are affected?

A2: The Enzyme Multiplied Immunoassay Technique (EMIT), specifically the EMIT-dau for methadone and EMIT-ST for opiates, has been identified in case reports as producing false-positive results in the presence of doxylamine.[2][3] It is plausible that other immunoassays with similar antibody specificity may also be affected.

Q3: At what concentration does doxylamine cause these false positives?

A3: The exact concentration of doxylamine that triggers a false positive can vary depending on the specific immunoassay and its cutoff levels. Reports indicate that false positives are more likely to occur in cases of doxylamine toxicity or overdose, where urinary concentrations of the drug are significantly elevated.[1][4] One study on doxylamine intoxication found that plasma concentrations in overdose patients could be 10 to 40 times higher than therapeutic levels.[4]

Q4: Are doxylamine's metabolites also known to interfere with urine drug screens?

A4: Doxylamine is metabolized in the liver to N-desmethyldoxylamine, N,N-didesmethyldoxylamine, and doxylamine N-oxide.[1] While the primary cause of interference is believed to be the parent drug, it is possible that metabolites, which retain some structural similarity, could also contribute to cross-reactivity.

Q5: How can a suspected false-positive result due to doxylamine be confirmed?

A5: A presumptive positive result from an immunoassay should be confirmed using a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] These techniques can definitively identify and quantify doxylamine and its metabolites, distinguishing them from methadone or PCP.[2]

Troubleshooting Guides

Issue: Unexpected Positive Methadone or PCP Result on an Immunoassay Screen

Step 1: Review Subject's Medication and Substance Use History

  • Inquire about the use of over-the-counter sleep aids or cold remedies, as many contain doxylamine.

  • Document all prescription and over-the-counter medications the subject has recently taken.

Step 2: Consider the Possibility of Doxylamine Ingestion

  • If doxylamine use is reported or suspected, a false-positive result is a possibility, especially if the subject exhibits symptoms of doxylamine toxicity (e.g., anticholinergic effects).[5]

Step 3: Specimen Re-analysis with a Confirmatory Method

  • Submit the urine sample for confirmatory testing using GC-MS or LC-MS/MS. This is the definitive step to rule out a false positive.[1]

Step 4: Interpretation of Confirmatory Results

  • If the confirmatory test is negative for methadone or PCP but positive for doxylamine, the initial immunoassay result can be classified as a false positive due to doxylamine interference.

Data Presentation

Table 1: Immunoassays Reported to Cross-React with Doxylamine

Immunoassay TargetSpecific Assay MentionedLevel of Evidence
MethadoneEMIT-dauCase Reports[2][3]
OpiatesEMIT-STCase Reports[2][3]
Phencyclidine (PCP)Immunoassay (unspecified)Case Reports & Reviews[1][6]

Table 2: Urinary Concentrations of Doxylamine in Different Scenarios

ScenarioDoxylamine Concentration Range in UrineNotes
Therapeutic UseNot well-defined in the literature, but lower than toxic levels.Peak plasma levels after a 25 mg dose are around 99 ng/mL.
Toxic Ingestion / OverdoseSignificantly elevated; plasma levels can be 10-40 times therapeutic levels.[4]A study of overdose patients showed a mean blood level of 3.15 µg/mL (3150 ng/mL). Urinary concentrations are expected to be high as 60% of the dose is excreted in urine.

Note: There is a lack of precise quantitative data in the literature correlating specific urinary doxylamine concentrations with false-positive results on methadone and PCP immunoassays.

Experimental Protocols

Protocol 1: GC-MS Confirmation of Doxylamine in Urine

This protocol is a representative method for the qualitative and quantitative analysis of doxylamine in urine to confirm suspected false-positive immunoassay results.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine, add an internal standard (e.g., Diphenhydramine-d5).
  • Add 200 µL of concentrated ammonium (B1175870) hydroxide (B78521) to basify the sample.
  • Add 5 mL of a hexane:ethyl acetate (B1210297) (9:1 v/v) extraction solvent.
  • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
  • Transfer the upper organic layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Optional but Recommended for Improved Chromatography)

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Cap the vial and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature.
  • Evaporate the derivatizing agent to dryness under nitrogen.
  • Reconstitute the final residue in 50 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp to 280°C at 20°C/minute.
  • Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MSD Transfer Line: 280°C.
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
  • SIM ions for Doxylamine-TMS derivative: To be determined based on fragmentation pattern.
  • SIM ions for Internal Standard: To be determined based on fragmentation pattern.

4. Quality Control

  • Analyze a blank urine sample to check for interferences.
  • Analyze a positive control (spiked urine with a known concentration of doxylamine) to verify system performance.
  • Analyze a negative control (urine from a subject with no doxylamine intake).

Protocol 2: LC-MS/MS Analysis of Doxylamine in Urine

This protocol is adapted from a validated method for plasma and is suitable for the sensitive and specific quantification of doxylamine in urine.[7][8]

1. Sample Preparation (Protein Precipitation/Dilution)

  • To 100 µL of urine, add 100 µL of methanol (B129727) containing a deuterated internal standard (e.g., doxylamine-d5).
  • Vortex for 1 minute.
  • Centrifuge at 13,000 rpm for 5 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Mass Spectrometer: Sciex QTRAP 5500 or equivalent.
  • Column: C18 column (e.g., 2.0 mm x 100 mm, 5 µm).
  • Mobile Phase A: 20 mM ammonium acetate with 0.2% formic acid in water.
  • Mobile Phase B: Methanol.
  • Flow Rate: 0.6 mL/min.
  • Gradient:
  • 0.0-1.2 min: 67% to 5% B.
  • 1.2-2.0 min: Hold at 5% B.
  • 2.0-2.1 min: 5% to 67% B.
  • 2.1-2.7 min: Hold at 67% B.
  • Injection Volume: 2.0 µL.
  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Doxylamine: m/z 271.0 → 182.0.[7]
  • Doxylamine-d5 (IS): m/z 276.2 → 187.3.[7]

3. Quality Control

  • Include calibration standards at multiple concentration levels.
  • Analyze quality control samples at low, medium, and high concentrations to ensure accuracy and precision.
  • Analyze blank and negative control samples.

Visualizations

Doxylamine_Metabolism Doxylamine Doxylamine Desmethyl N-desmethyldoxylamine Doxylamine->Desmethyl N-demethylation N_Oxide Doxylamine N-oxide Doxylamine->N_Oxide N-oxidation Didesmethyl N,N-didesmethyldoxylamine Desmethyl->Didesmethyl N-demethylation

Caption: Metabolic pathway of doxylamine.

False_Positive_Workflow start Urine Sample Received for Drug Screening immunoassay Immunoassay Screen (e.g., for Methadone/PCP) start->immunoassay positive_result Presumptive Positive Result immunoassay->positive_result negative_result Negative Result immunoassay->negative_result review_history Review Subject's Medication History (Suspect Doxylamine?) positive_result->review_history confirmatory_testing Confirmatory Testing (GC-MS or LC-MS/MS) review_history->confirmatory_testing confirm_positive True Positive for Target Drug confirmatory_testing->confirm_positive confirm_negative Negative for Target Drug, Positive for Doxylamine confirmatory_testing->confirm_negative report_false_positive Report as False Positive due to Doxylamine Interference confirm_negative->report_false_positive

Caption: Workflow for investigating a suspected false-positive UDS.

References

Enhancing the stability of doxylamine formulations for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term storage and stability of doxylamine (B195884) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for doxylamine?

A1: Doxylamine is primarily susceptible to degradation through two main pathways: oxidation and hydrolysis. Hydrolysis is particularly accelerated under alkaline conditions.[1] Forced degradation studies confirm that doxylamine degrades when exposed to basic and oxidative conditions, and to a lesser extent, under acidic, photolytic, and thermal stress.

Q2: What are the major known degradation products of doxylamine?

A2: The most commonly identified degradation products result from oxidation and alkaline hydrolysis.

  • Oxidative Degradation: Doxylamine N-oxide is a well-documented oxidative degradation product. Doxylamine dioxide (Doxylamine Di-N-Oxide) is another potential degradation product.[2]

  • Alkaline Degradation: Under strong alkaline conditions, the ether linkage in doxylamine can be cleaved, leading to the formation of other degradation products.[3]

Q3: How does pH affect the stability of doxylamine formulations?

A3: Doxylamine is significantly more susceptible to degradation in basic (alkaline) conditions.[1] It is relatively stable under acidic conditions, although some degradation can be induced under forced conditions like high temperature.[4] Therefore, maintaining a suitable pH is crucial for the stability of liquid formulations.

Q4: Is doxylamine sensitive to light and temperature?

A4: Doxylamine exhibits minimal sensitivity to light (photolytic degradation).[1] While high temperatures can cause some degradation in forced studies, thermal degradation is not considered a major pathway under typical long-term storage conditions.

Q5: Which excipients are known to be compatible or incompatible with doxylamine succinate (B1194679)?

A5: Excipient compatibility is critical for a stable formulation. Studies using techniques like Differential Scanning Calorimetry (DSC) have identified several compatible and incompatible excipients.[5][6][7]

Table 1: Excipient Compatibility with Doxylamine Succinate [5][7]

Compatible ExcipientsIncompatible Excipients
MannitolAcetaminophen
Aerosil® (Colloidal Silicon Dioxide)Dextromethorphan Hydrobromide
Calcium saltsCodeine Phosphate
StarchesPseudoephedrine Hydrochloride
Ac-Di-Sol® (Croscarmellose Sodium)Magnesium Stearate
Primojel® (Sodium Starch Glycolate)Stearic Acid
Avicel® (Microcrystalline Cellulose)P.V.P. (Polyvinylpyrrolidone)
Lactose

Q6: How does moisture impact the stability of solid doxylamine formulations?

A6: Moisture is a dominant factor affecting the stability of solid doxylamine succinate formulations.[8] The presence of moisture can accelerate degradation, and the specific excipients used can also influence this effect.[8] Therefore, controlling the moisture content within the packaging is critical for long-term stability.[9]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during the development and stability testing of doxylamine formulations.

Issue 1: Unexpected peaks appear in the chromatogram during stability testing.

  • Question: What are the potential causes of unexpected peaks in my HPLC chromatogram?

  • Answer: Unexpected peaks can arise from several sources:

    • Contamination of the sample, solvent, or the HPLC system itself.

    • The presence of unknown degradation products.

    • Co-elution of impurities with the active pharmaceutical ingredient (API) or other known peaks.

  • Question: How can I troubleshoot the appearance of these unexpected peaks?

  • Answer:

    • System Check: Run a blank gradient (mobile phase without sample) to check for system contamination.

    • Standard Verification: Verify the purity of your reference standard.

    • Method Optimization: Optimize your chromatographic method (e.g., change the mobile phase composition, gradient slope, or column) to improve the resolution between peaks.

    • Peak Purity Analysis: Perform peak purity analysis using a Photodiode Array (PDA) detector to determine if a peak represents a single compound.[3]

    • Identification: Use a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their identification.

Issue 2: The formulation shows significant degradation under accelerated stability conditions.

  • Question: My doxylamine formulation is failing accelerated stability testing. What are the likely causes?

  • Answer: Significant degradation under accelerated conditions (e.g., high temperature and humidity) points to inherent instability in the formulation. The primary culprits are often:

    • Inappropriate pH: For liquid formulations, a pH that is too high (alkaline) will accelerate hydrolysis.

    • Incompatible Excipients: Chemical interactions between doxylamine and certain excipients can lead to degradation.[6]

    • Moisture Content: For solid dosage forms, excessive moisture can be a critical factor in degradation.[8]

    • Oxidative Stress: The formulation may be susceptible to oxidation, which is exacerbated by elevated temperatures.

  • Question: What steps can I take to improve the stability of my formulation?

  • Answer:

    • pH Adjustment: For liquid formulations, adjust the pH to a more acidic range where doxylamine is more stable.

    • Excipient Review: Re-evaluate your excipient choices based on known compatibility data. Consider replacing incompatible excipients with those known to be compatible (see Table 1).

    • Moisture Control: For solid formulations, consider adding a desiccant to the packaging or using packaging with a higher moisture barrier.[9][10]

    • Antioxidants: For formulations susceptible to oxidation, the addition of an appropriate antioxidant may be beneficial.

    • Packaging: Ensure the primary packaging is suitable and provides adequate protection from environmental factors.[10][11]

Issue 3: Poor peak shape (tailing or fronting) is observed during HPLC analysis.

  • Question: What causes poor peak shape in the HPLC analysis of doxylamine?

  • Answer: Poor peak shape, such as tailing or fronting, can be caused by several factors:

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of doxylamine and its degradation products, leading to poor peak shape.

    • Column Overload: Injecting too much sample can lead to peak fronting.

    • Column Degradation or Contamination: Over time, the performance of the HPLC column can degrade, or it can become contaminated.

  • Question: How can I improve the peak shape?

  • Answer:

    • Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of doxylamine and its degradation products.

    • Reduce Sample Concentration: Reduce the concentration of the sample or the injection volume.

    • Column Maintenance: Use a new column or wash the existing column with a strong solvent to remove contaminants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on doxylamine succinate to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[3]

1. Acid Hydrolysis:

  • Dissolve a known concentration of doxylamine succinate in 1 N hydrochloric acid.
  • Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Neutralize the solution with an equivalent amount of 1 N sodium hydroxide.[3]
  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

2. Alkaline Hydrolysis:

  • Dissolve a known concentration of doxylamine succinate in 1 N sodium hydroxide.
  • Keep the solution at room temperature or heat to a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Neutralize the solution with an equivalent amount of 1 N hydrochloric acid.[3]
  • Dilute the sample with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve a known concentration of doxylamine succinate in a solution of hydrogen peroxide (e.g., 3-30%).
  • Keep the solution at room temperature for a specified time (e.g., 24 hours).[3]
  • Dilute the sample with the mobile phase for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solid or solution sample of doxylamine succinate to UV light (e.g., 254 nm) in a photostability chamber for a defined period (e.g., 48 hours).[3]
  • If a solid sample was used, dissolve it in the mobile phase for HPLC analysis.

5. Thermal Degradation:

  • Keep a solid sample of doxylamine succinate in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
  • Dissolve the heat-treated sample in the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate doxylamine from its degradation products. Method optimization will likely be required.

Table 2: Typical HPLC Method Parameters

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
Mobile Phase A 0.01 M Ammonium Acetate or Phosphate buffer (pH adjusted to a suitable value, e.g., 3.5-4.5)[1][12]
Mobile Phase B Acetonitrile or Methanol[12]
Gradient Program Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min[2][12]
Detection Wavelength 262 nm[2][12]
Column Temperature Ambient or controlled (e.g., 40°C)[2]
Injection Volume 10-20 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Table 3: Typical Validation Parameters for Doxylamine HPLC Method

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.999[3][12]
Accuracy (% Recovery) 98-102%[3][12]
Precision (% RSD) < 2%
LOD Reported as low as 0.96 µg/mL[3][12]
LOQ Reported as low as 3.28 µg/mL[3][12]

Visualizations

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_opt Optimization cluster_val Validation prep_standard Prepare Standard inject Inject into HPLC prep_standard->inject prep_sample Prepare Sample prep_sample->inject chromatogram Obtain Chromatogram inject->chromatogram evaluate Evaluate Peak Shape, Resolution, Tailing chromatogram->evaluate optimize Optimize Mobile Phase, Flow Rate, Column evaluate->optimize Not Acceptable validation Proceed to Validation evaluate->validation Acceptable optimize->inject

Caption: Workflow for HPLC Method Development and Optimization.

G cluster_stress Stress Conditions cluster_analysis Analysis doxylamine Doxylamine Formulation acid Acid Hydrolysis doxylamine->acid base Alkaline Hydrolysis doxylamine->base oxidation Oxidation doxylamine->oxidation photo Photolysis doxylamine->photo thermal Thermal doxylamine->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc characterization Characterization of Degradation Products (e.g., LC-MS) hplc->characterization

Caption: Overview of the Forced Degradation Study Protocol.

G start Instability Observed in Doxylamine Formulation check_pH Is it a liquid formulation? start->check_pH adjust_pH Adjust pH to a more acidic range. check_pH->adjust_pH Yes check_excipients Review excipient compatibility. (See Table 1) check_pH->check_excipients No adjust_pH->check_excipients replace_excipients Replace incompatible excipients. check_excipients->replace_excipients check_moisture Is it a solid formulation? replace_excipients->check_moisture control_moisture Control moisture content. (e.g., use desiccants, high-barrier packaging) check_moisture->control_moisture Yes check_oxidation Is oxidation suspected? check_moisture->check_oxidation No control_moisture->check_oxidation add_antioxidant Consider adding an antioxidant. check_oxidation->add_antioxidant Yes final_review Review packaging and storage conditions. check_oxidation->final_review No add_antioxidant->final_review

Caption: Troubleshooting Decision Tree for Doxylamine Formulation Instability.

References

Validation & Comparative

Enantioselective Antihistaminic Activity: A Comparative Analysis of (S)-Doxylamine and (R)-Doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoselective antihistaminic properties of doxylamine (B195884) enantiomers reveals a significant difference in their pharmacological activity. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals, highlighting the superior efficacy of the (R)-enantiomer.

Doxylamine, a first-generation antihistamine, is a chiral molecule that exists as two enantiomers: (S)-Doxylamine and (R)-Doxylamine. While the racemic mixture is commonly used, evidence indicates that the antihistaminic activity predominantly resides in one of the enantiomers. This comparison delves into the functional activity of each isomer, providing a basis for the potential development of a more potent and specific antihistaminic agent.

Data Presentation: Quantitative Comparison of Antihistaminic Activity

The primary functional measure of antihistaminic activity for the doxylamine enantiomers has been determined through ex vivo studies on isolated guinea pig ileum. This assay measures the ability of the compound to inhibit histamine-induced muscle contractions.

CompoundAntihistaminic Activity (% Inhibition of Histamine)[1][2]
(R)-(+)-Doxylamine Succinate95.83%
Racemic Doxylamine Succinate91.66%
(S)-(-)-Doxylamine Succinate87.5%

Note: While a comprehensive search was conducted, specific in vitro binding affinity data (e.g., Ki or IC50 values) for the individual (R)- and (S)-enantiomers of doxylamine to the histamine (B1213489) H1 receptor were not available in the reviewed literature. The data presented reflects functional antagonism in an ex vivo model. One study qualitatively noted that the (d) or (+) form of doxylamine has a higher binding affinity compared to its antipode[3].

Experimental Protocols: Isolated Guinea Pig Ileum Assay

The following is a detailed methodology for the isolated guinea pig ileum assay, a standard procedure for evaluating the efficacy of H1 receptor antagonists.

Objective: To assess the ability of (S)-Doxylamine and (R)-Doxylamine to inhibit histamine-induced contractions of the isolated guinea pig ileum.

Materials:

  • Guinea pig

  • Tyrode's solution (composition: NaCl, KCl, CaCl₂, MgCl₂, NaHCO₃, NaH₂PO₄, and glucose)

  • Histamine dihydrochloride (B599025) (agonist)

  • (S)-Doxylamine succinate

  • (R)-Doxylamine succinate

  • Organ bath with aeration

  • Isotonic transducer and recording system (e.g., kymograph or digital data acquisition system)

Procedure:

  • Tissue Preparation:

    • A guinea pig is euthanized by a humane method.

    • The abdomen is opened, and a segment of the ileum is isolated.

    • The ileum is placed in a petri dish containing fresh, oxygenated Tyrode's solution.

    • The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.

    • A 2-3 cm segment of the ileum is cut and prepared for mounting.

  • Tissue Mounting:

    • One end of the ileum segment is tied to a fixed hook at the bottom of the organ bath chamber.

    • The other end is attached to an isotonic transducer, which is connected to a recording system.

    • The organ bath is filled with Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (B8564812) (95% O₂ and 5% CO₂).

    • The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension of approximately 0.5-1.0 grams. During this time, the Tyrode's solution is changed every 15 minutes.

  • Histamine Concentration-Response Curve:

    • A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting muscle contraction.

    • This establishes the baseline response to the agonist.

  • Evaluation of Antihistaminic Activity:

    • The tissue is washed thoroughly with Tyrode's solution until the baseline is re-established.

    • A specific concentration of either (S)-Doxylamine or (R)-Doxylamine is added to the organ bath and allowed to incubate with the tissue for a predetermined period.

    • In the presence of the doxylamine enantiomer, the cumulative concentration-response curve for histamine is repeated.

    • The degree of inhibition of the histamine-induced contraction is calculated as a percentage.

Mandatory Visualizations

Histamine H1 Receptor Antagonism Signaling Pathway

Doxylamine acts as a competitive antagonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of histamine, doxylamine prevents the activation of downstream signaling cascades that lead to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq_protein Gq Protein H1R->Gq_protein Activates Histamine Histamine Histamine->H1R Binds & Activates Doxylamine (R)- or (S)-Doxylamine Doxylamine->H1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling (e.g., NF-κB) PKC->Downstream Activates Physiological_Response Physiological Response (e.g., Muscle Contraction) Downstream->Physiological_Response Leads to

Caption: Doxylamine blocks histamine binding to the H1 receptor, inhibiting the Gq/PLC signaling pathway.

Experimental Workflow for Isolated Guinea Pig Ileum Assay

The following diagram illustrates the key steps involved in the ex vivo assessment of antihistaminic activity using the isolated guinea pig ileum model.

G cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_assay Assay Procedure Sacrifice Humane Sacrifice of Guinea Pig Isolate Isolate Ileum Segment (2-3 cm) Sacrifice->Isolate Clean Clean Ileum Lumen Isolate->Clean Mount Mount Tissue in Organ Bath Clean->Mount Equilibrate Equilibrate in Tyrode's Solution (37°C, Aerated) Mount->Equilibrate Histamine_CRC Generate Histamine Concentration-Response Curve (Baseline) Equilibrate->Histamine_CRC Wash Wash Tissue Histamine_CRC->Wash Incubate Incubate with Doxylamine Enantiomer Wash->Incubate Repeat_CRC Repeat Histamine Concentration-Response Curve Incubate->Repeat_CRC Analyze Analyze Data & Calculate % Inhibition Repeat_CRC->Analyze

Caption: Workflow of the isolated guinea pig ileum assay for antihistamine activity assessment.

Conclusion

The available data strongly indicates that the antihistaminic activity of doxylamine is stereoselective, with the (R)-enantiomer demonstrating superior efficacy in inhibiting histamine-induced smooth muscle contraction compared to the (S)-enantiomer. This finding suggests that the development of an enantiomerically pure (R)-Doxylamine formulation could offer a more potent therapeutic agent with a potentially improved side-effect profile, warranting further investigation into its clinical benefits.

References

(S)-Doxylamine vs. Racemic Doxylamine: A Comparative Efficacy and Safety Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals distinct differences in the efficacy of the enantiomers of doxylamine (B195884), with the racemic mixture's properties being a composite of its individual stereoisomers. This guide synthesizes the current data on the comparative efficacy and safety of (S)-Doxylamine and racemic doxylamine, providing researchers, scientists, and drug development professionals with a concise overview supported by experimental evidence.

Doxylamine, a first-generation antihistamine, is a chiral molecule that exists as two enantiomers: (S)-doxylamine and (R)-doxylamine. The commercially available form is typically a racemic mixture of these two stereoisomers. While the racemic form has a long history of use for treating insomnia and morning sickness, emerging research into the distinct pharmacological properties of each enantiomer is paving the way for the development of more targeted and potentially safer therapeutics.

Comparative Efficacy

Experimental evidence suggests that the antihistaminic activity of doxylamine resides primarily in the (R)-enantiomer. A key in vitro study utilizing isolated guinea pig ileum and tracheal chain models demonstrated that R(+)-Doxylamine succinate (B1194679) possesses the highest antihistaminic activity, with a 95.83% inhibition of histamine-induced contractions. In contrast, the (S)-isomer showed the lowest activity at 87.5% inhibition, while the racemic mixture exhibited an intermediate activity of 91.66%.[1]

This indicates that (S)-doxylamine is a less potent antihistamine compared to both the (R)-enantiomer and the racemic mixture. The development of a single-enantiomer product would likely focus on the more active (R)-isomer to maximize therapeutic benefit.

CompoundAntihistaminic Activity (% Inhibition of Histamine)[1]
(S)-Doxylamine 87.5%
Racemic Doxylamine 91.66%
(R)-Doxylamine 95.83%

Comparative Safety and Tolerability

The known side effects of racemic doxylamine are primarily linked to its anticholinergic properties and its ability to cross the blood-brain barrier, leading to central nervous system effects.[2][3][4][5][6] Common adverse effects include:

  • Drowsiness and sedation

  • Dry mouth, nose, and throat

  • Blurred vision

  • Urinary retention

  • Constipation

  • Dizziness and impaired coordination

In cases of overdose, more severe toxicities can occur, including seizures, rhabdomyolysis (the breakdown of muscle tissue), and cardiorespiratory arrest.[2]

While it is plausible that the enantiomers contribute differently to the overall side-effect profile, with one potentially being responsible for more of the adverse effects, specific research to confirm this hypothesis is lacking. The principle of chirality in pharmacology suggests that one enantiomer may be responsible for the therapeutic effects while the other could be inactive or contribute to toxicity.[7] However, without direct comparative studies on the safety of (S)-doxylamine, any claims about its improved safety profile over the racemic mixture remain speculative.

Pharmacokinetics

Detailed pharmacokinetic data comparing (S)-doxylamine to the racemic mixture in humans is limited. The pharmacokinetic parameters of racemic doxylamine have been established in several studies. Following a single oral dose of 25 mg of racemic doxylamine succinate, the mean peak plasma concentration (Cmax) is approximately 99 ng/mL, reached at a Tmax of about 2.4 hours.[8] The elimination half-life is approximately 10.1 hours.[8] Doxylamine is metabolized in the liver by cytochrome P450 enzymes, and its metabolites are excreted in the urine.[2]

Studies have been conducted to develop methods for separating and quantifying the enantiomers of doxylamine in plasma, which is a prerequisite for detailed stereoselective pharmacokinetic studies.[9][10] However, published in vivo data directly comparing the absorption, distribution, metabolism, and excretion of (S)-doxylamine and racemic doxylamine in humans is not currently available.

Pharmacokinetic ParameterRacemic Doxylamine (25 mg oral dose)(S)-Doxylamine
Cmax ~99 ng/mL[8]Data not available
Tmax ~2.4 hours[8]Data not available
Elimination Half-life ~10.1 hours[8]Data not available
Bioavailability (Oral) ~24.7%[2]Data not available

Experimental Protocols

Antihistaminic Activity Assessment via Guinea Pig Ileum Assay

The primary efficacy data cited in this guide was obtained using an isolated guinea pig ileum preparation. This is a classic pharmacological method to assess the activity of H1 receptor antagonists.

Principle: Histamine (B1213489), when introduced to the isolated guinea pig ileum, binds to H1 receptors on the smooth muscle, causing a measurable contraction. An antihistamine will compete with histamine for these receptors, thus inhibiting the contraction. The degree of inhibition is proportional to the potency of the antihistamine.

Methodology:

  • Tissue Preparation: A segment of the ileum is isolated from a euthanized guinea pig and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

  • Tissue Mounting: One end of the ileum segment is attached to a fixed point in the organ bath, and the other end is connected to an isotonic force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath under a slight tension until a stable baseline is achieved.

  • Histamine-Induced Contraction: A standard concentration of histamine is added to the organ bath to induce a maximal contraction, which serves as a control response.

  • Antagonist Incubation: The tissue is then washed and allowed to return to baseline. Subsequently, the tissue is incubated with a specific concentration of the test compound ((S)-doxylamine, (R)-doxylamine, or racemic doxylamine) for a set period.

  • Challenge with Histamine: While the antagonist is present, the same standard concentration of histamine is added again to the organ bath, and the resulting contraction is recorded.

  • Data Analysis: The percentage inhibition of the histamine-induced contraction by the antagonist is calculated by comparing the amplitude of the contraction in the presence and absence of the antagonist.

Signaling Pathway and Mechanism of Action

Doxylamine exerts its effects primarily as an antagonist of the histamine H1 receptor. The binding of histamine to this G-protein coupled receptor initiates a signaling cascade that leads to the characteristic symptoms of an allergic response.

Doxylamine_Mechanism_of_Action Histamine Histamine H1_Receptor Histamine H1 Receptor (Gq-protein coupled) Histamine->H1_Receptor Binds to PLC Phospholipase C (PLC) H1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Doxylamine Doxylamine ((S)- and Racemic) Doxylamine->H1_Receptor Blocks

Caption: Doxylamine's mechanism of action as a histamine H1 receptor antagonist.

Conclusion

The available evidence strongly suggests that the antihistaminic efficacy of doxylamine is stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. Racemic doxylamine exhibits an intermediate level of activity. Consequently, from an efficacy standpoint, the development of an enantiopure product would favor (R)-doxylamine.

A significant knowledge gap exists regarding the comparative safety and pharmacokinetic profiles of the individual doxylamine enantiomers versus the racemic mixture. While the general side effects of racemic doxylamine are well-documented and are primarily anticholinergic in nature, it is unknown if one enantiomer contributes more to these adverse effects. Further preclinical and clinical studies are warranted to elucidate the stereoselective safety and pharmacokinetic properties of doxylamine. Such research is crucial for determining whether an enantiopure formulation, particularly of the more active (R)-isomer, could offer a tangible clinical advantage in terms of an improved therapeutic index over the currently marketed racemic mixture.

References

A Comparative Guide to the Validation of a Novel Chiral HPLC Method for (S)-Doxylamine Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of a novel chiral High-Performance Liquid Chromatography (HPLC) method for the quantification of (S)-Doxylamine against a traditional chiral HPLC method. The validation of both methods is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability for pharmaceutical analysis.[1][2][3] Doxylamine, an antihistamine, is a chiral compound, and its enantiomers, (R)- and (S)-Doxylamine, can exhibit different pharmacological and toxicological profiles.[4][5] Therefore, the accurate quantification of the desired enantiomer, in this case, (S)-Doxylamine, is critical for quality control and formulation development.[4][6]

Understanding ICH Q2(R1) for Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][7] The ICH Q2(R1) guideline outlines the validation characteristics needed to ensure the quality and reliability of analytical data.[1][2] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparison of a Novel vs. Traditional Chiral HPLC Method for (S)-Doxylamine

This section compares the performance of a hypothetical novel Ultra-High-Performance Liquid Chromatography (UHPLC) method with a traditional HPLC method for the analysis of (S)-Doxylamine. The data presented is representative of what would be expected from a validation study.

Validation ParameterTraditional Chiral HPLC MethodNovel Chiral UHPLC MethodICH Q2(R1) Acceptance Criteria
Specificity Resolution (Rs) between enantiomers > 1.5. No interference from placebo and known impurities.Resolution (Rs) between enantiomers > 2.0. No interference from placebo and known impurities.The method should be able to unequivocally assess the analyte in the presence of other components.
Linearity
Range1 - 50 µg/mL0.5 - 100 µg/mL-
Correlation Coefficient (r²)0.99850.9998≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%Typically 98.0% - 102.0%
Precision (% RSD)
Repeatability≤ 1.5%≤ 0.8%Typically ≤ 2%
Intermediate Precision≤ 1.8%≤ 1.0%Typically ≤ 2%
Limit of Detection (LOD) 0.3 µg/mL0.1 µg/mL-
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 µg/mL-
Robustness Minor variations in mobile phase composition and flow rate show significant impact on resolution.Stable resolution and retention times with minor variations in mobile phase composition and flow rate.The method should remain unaffected by small, deliberate variations in parameters.
Run Time ~ 20 minutes~ 5 minutes-

Experimental Protocols

Traditional Chiral HPLC Method
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 262 nm.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of racemic Doxylamine succinate (B1194679) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.

  • Sample Preparation: A sample containing Doxylamine is dissolved in the mobile phase to achieve a concentration within the calibration range.

Novel Chiral UHPLC Method
  • Instrumentation: UHPLC system with a Diode Array Detector (DAD).

  • Column: Chiralcel OJ-3R (150 mm x 2.1 mm, 1.6 µm).

  • Mobile Phase: Acetonitrile:0.1% Formic acid in water (70:30, v/v).

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 262 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Standard Preparation: A stock solution of (S)-Doxylamine is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 0.5 to 100 µg/mL.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a target concentration within the linear range.

Visualizing the Validation Process

The following diagrams illustrate the key workflows and logical relationships involved in the validation of a new analytical method according to ICH guidelines.

ICH_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Purpose Define Analytical Method Purpose Select_Parameters Select Validation Parameters (ICH Q2) Define_Purpose->Select_Parameters Set_Criteria Set Acceptance Criteria Select_Parameters->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity Write_Protocol->Specificity Linearity Linearity & Range Write_Protocol->Linearity Accuracy Accuracy Write_Protocol->Accuracy Precision Precision Write_Protocol->Precision LOD_LOQ LOD & LOQ Write_Protocol->LOD_LOQ Robustness Robustness Write_Protocol->Robustness Analyze_Data Analyze Experimental Data Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Compare_Criteria Compare with Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report ICH_Parameters_Relationship cluster_quantitative Quantitative Tests (Assay, Impurities) cluster_qualitative Identification Tests Method Analytical Method for (S)-Doxylamine Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity_Q Specificity Method->Specificity_Q Linearity Linearity Method->Linearity Range Range Method->Range LOQ Quantitation Limit Method->LOQ Specificity_I Specificity Method->Specificity_I

References

A Comparative Pharmacokinetic Analysis of Oral versus Intranasal (S)-Doxylamine Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of (S)-Doxylamine following oral and intranasal administration. The data presented is compiled from preclinical and clinical studies to support research and development in drug delivery and formulation.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Doxylamine (B195884) succinate (B1194679) administered orally and intranasally. The data highlights significant differences in absorption speed, peak plasma concentration, and overall bioavailability between the two routes.

Pharmacokinetic ParameterOral Administration (Rats)[1]Intranasal Administration (Rats)[2][1]Oral Administration (Humans)[3][4][5]Intranasal Administration (Humans)[6][3][4][5]
Dose 2 mg1 mg25 mg3.2, 6.3, 12.7 mg
Cmax (Maximum Concentration) 281.4 ng/mL (SD 24.6)887.6 ng/mL (SD 74.4)~99-137.9 ng/mL12.6, 18.7, 32.9 ng/mL
Tmax (Time to Maximum Concentration) 1.5 h0.5 h~2 h~2 h
AUC (Area Under the Curve) Lower than IntranasalHigher than OralHigher than Intranasal (at doses tested)Lower than Oral (at doses tested)
Bioavailability 24.7%70.8%-Lower than Oral (at doses tested)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for oral and intranasal administration in a rat model.

Oral Administration (Gavage) Protocol

This protocol outlines the standard procedure for oral administration of a test substance to a rat for pharmacokinetic analysis.

  • Animal Preparation: Healthy adult Sprague-Dawley rats are fasted overnight with free access to water to ensure an empty stomach, which minimizes variability in drug absorption.

  • Dose Preparation: The (S)-Doxylamine solution is prepared in a suitable vehicle, such as isotonic saline (0.9% w/v), at a precise concentration to achieve the target dose in a specific volume (e.g., 2 mg in a volume not exceeding 10 mL/kg).

  • Administration:

    • The rat is gently restrained.

    • A sterile, ball-tipped gavage needle of appropriate size is attached to a syringe containing the dose.

    • The length of the gavage needle to be inserted is predetermined by measuring from the corner of the rat's mouth to the last rib.

    • The needle is carefully inserted into the esophagus and advanced into the stomach.

    • The dose is administered slowly to prevent regurgitation.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Analysis: Plasma is separated by centrifugation and stored at -20°C or lower until analysis. Doxylamine concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with a suitable detector.[1]

Intranasal Administration Protocol

This protocol describes the method for administering a substance intranasally to a rat to evaluate its systemic absorption.

  • Animal Preparation: Rats are anesthetized to ensure they remain immobile and to facilitate accurate dose administration.

  • Dose Preparation: The (S)-Doxylamine solution is prepared in an isotonic vehicle at a concentration that allows for the desired dose to be delivered in a small volume (typically 5-10 µL per nostril) to avoid runoff into the pharynx.

  • Administration:

    • The anesthetized rat is placed in a supine position.

    • A micropipette or a microsyringe is used to instill the precise volume of the drug solution into each nostril.

    • The animal's head is kept in a tilted-back position for a short period after administration to allow for absorption across the nasal mucosa.

  • Blood Sampling: Blood collection follows the same procedure and time points as described for the oral administration protocol.

  • Plasma Analysis: Plasma separation, storage, and analysis are conducted using the same methods as for the oral study to ensure comparability of the results.

Mandatory Visualizations

Signaling Pathway of (S)-Doxylamine

(S)-Doxylamine primarily acts as an antagonist at the Histamine H1 receptor. The following diagram illustrates the mechanism of action.

G cluster_0 Cell Membrane H1R Histamine H1 Receptor (H1R) Gq_protein Gq Protein Activation H1R->Gq_protein Histamine Histamine Histamine->H1R Binds to Doxylamine (S)-Doxylamine Doxylamine->H1R Antagonizes Blocked Blocked PLC Phospholipase C (PLC) Activation Gq_protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Allergic/Inflammatory Response Ca_release->Cellular_Response PKC_activation->Cellular_Response Blocked->Gq_protein

Caption: Mechanism of action of (S)-Doxylamine as a Histamine H1 receptor antagonist.

Experimental Workflow for Comparative Pharmacokinetic Study

The logical flow of a comparative pharmacokinetic study is depicted below.

G cluster_oral Oral Administration Group cluster_intranasal Intranasal Administration Group start Study Initiation animal_prep Animal Model (e.g., Sprague-Dawley Rats) start->animal_prep grouping Randomization into Two Groups animal_prep->grouping oral_admin Oral Gavage of (S)-Doxylamine grouping->oral_admin Group 1 intranasal_admin Intranasal Instillation of (S)-Doxylamine grouping->intranasal_admin Group 2 oral_blood Serial Blood Sampling oral_admin->oral_blood analysis Plasma Sample Analysis (HPLC) oral_blood->analysis intranasal_blood Serial Blood Sampling intranasal_admin->intranasal_blood intranasal_blood->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_calc comparison Comparative Data Analysis pk_calc->comparison conclusion Conclusion on Bioavailability and Absorption Rate comparison->conclusion

Caption: Workflow for a comparative pharmacokinetic study of oral vs. intranasal administration.

Logical Comparison of Administration Routes

This diagram illustrates the key comparative aspects of oral and intranasal doxylamine administration based on the available data.

G cluster_oral Oral Administration cluster_intranasal Intranasal Administration doxylamine (S)-Doxylamine oral_char Slower Absorption (Higher Tmax) Lower Bioavailability (Rats) Subject to First-Pass Metabolism doxylamine->oral_char intranasal_char Rapid Absorption (Lower Tmax) Higher Bioavailability (Rats) Avoids First-Pass Metabolism doxylamine->intranasal_char

Caption: Key pharmacokinetic differences between oral and intranasal doxylamine.

References

Assessing the Side-Effect Profile of (S)-Doxylamine in Comparison to Other First-Generation Antihistamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, understanding the nuanced side-effect profiles of drug candidates is paramount. This guide provides a comparative analysis of (S)-Doxylamine against other common first-generation antihistamines, focusing on sedation, anticholinergic effects, and cognitive impairment. The information is supported by available experimental data and detailed methodologies to aid in preclinical and clinical research design.

First-generation antihistamines, while effective in managing allergic reactions and as hypnotics, are known for their significant side-effect profiles, primarily due to their ability to cross the blood-brain barrier and interact with various receptors.[1][2] Doxylamine (B195884), a member of the ethanolamine (B43304) class of first-generation antihistamines, is a chiral compound that exists as two enantiomers: (S)-Doxylamine and (R)-Doxylamine.[3][4] While commercially available doxylamine is a racemic mixture of both, research suggests that the antihistaminic activity primarily resides in the (R)-(+)-enantiomer, which exhibits higher potency than the (S)-(-)-enantiomer.[3] This guide will assess the known side-effect profile of doxylamine, largely based on data from the racemic mixture due to a lack of specific public data on the isolated (S)-enantiomer, and compare it to other prominent first-generation antihistamines such as diphenhydramine, chlorpheniramine, and promethazine.

Comparative Analysis of Side-Effect Profiles

The primary side effects associated with first-generation antihistamines are sedation, anticholinergic effects, and cognitive impairment. These effects stem from their action on histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors in the central nervous system.[5][6]

Sedation

Sedation is a hallmark of first-generation antihistamines and is a direct consequence of H1 receptor antagonism in the brain.[7]

Table 1: Comparison of Sedative Effects of First-Generation Antihistamines

AntihistamineReported Drowsiness/Sedation (User-Reported Data)Notes
Doxylamine (racemic) High (24.6% of users report drowsiness)[8]Generally considered more sedating than diphenhydramine.[3] May cause a "hangover effect" due to its longer half-life.[9]
Diphenhydramine High (16.1% of users report drowsiness)[8]Shorter half-life than doxylamine may lead to less next-day grogginess.[9]
Chlorpheniramine Moderate to High (20.4% of users report drowsiness)[10]Known to cause significant daytime drowsiness.[11]
Promethazine High (20.3% of users report drowsiness)[12]Also has strong antiemetic and antipsychotic properties, contributing to its sedative potential.[13]

Note: Data is derived from user-reported side effects on Drugs.com and should be interpreted with caution as it is not from controlled clinical trials. The percentages represent the proportion of users reporting the specific side effect.

Anticholinergic Effects

Anticholinergic activity results from the blockade of muscarinic acetylcholine receptors, leading to a range of side effects.[14]

Table 2: Comparison of Anticholinergic Side-Effect Profiles

AntihistamineCommon Anticholinergic EffectsAnticholinergic Burden Score (if available)
Doxylamine (racemic) Dry mouth, blurred vision, constipation, urinary retention.[15][16][17]High (Score of 3)[13]
Diphenhydramine Dry mouth, dizziness, constipation.[9]High (Score of 3)
Chlorpheniramine Dry mouth and eyes, constipation, urinary retention.[11]Moderate to High
Promethazine Dry mouth, blurred vision, constipation, urinary retention.[14]High

Anticholinergic Burden Score is a scale used to estimate the cumulative effect of taking one or more medications with anticholinergic activity. A higher score indicates a greater potential for adverse effects.[9][18]

Cognitive Impairment

The central nervous system effects of first-generation antihistamines can lead to impairments in cognitive functions such as memory, attention, and psychomotor performance.[2][19]

Table 3: Impact on Cognitive Function

AntihistamineReported Cognitive and Psychomotor Effects
Doxylamine (racemic) Impairment of cognitive and psychomotor performance.[12]
Diphenhydramine Significant deficits in divided attention, working memory, vigilance, and speed.[2]
Chlorpheniramine Deteriorating effects on cognitive and psychomotor performance.[20][21]
Promethazine Significant sedation and altered cognitive and psychomotor function.[22]

Experimental Protocols

To rigorously assess the side-effect profile of (S)-Doxylamine and other antihistamines, standardized experimental protocols are essential.

Assessment of Sedation

Methodology:

  • Subjective Assessment:

    • Stanford Sleepiness Scale (SSS): A self-report questionnaire where participants rate their level of sleepiness on a 7-point scale.

    • Visual Analogue Scales (VAS): Participants mark their level of alertness or sleepiness on a continuous line.

  • Objective Assessment:

    • Multiple Sleep Latency Test (MSLT): Measures the time it takes for a subject to fall asleep in a quiet environment during the day. It is a standardized test to objectively measure sleepiness.

    • Psychomotor Performance Tests:

      • Digit Symbol Substitution Test (DSST): Assesses processing speed, attention, and visuomotor coordination.

      • Choice Reaction Time (CRT): Measures the speed and accuracy of responding to a specific stimulus.

      • Critical Flicker Fusion (CFF) Test: Determines the frequency at which a flickering light is perceived as continuous, an indicator of CNS arousal.

Experimental Workflow for Sedation Assessment:

G cluster_0 Pre-dose cluster_1 Dosing cluster_2 Post-dose A Baseline Assessments (SSS, VAS, DSST, CRT, CFF) B Administer Test Compound ((S)-Doxylamine or Comparator) A->B C Serial Assessments at Pre-defined Time Points (e.g., 1, 2, 4, 8 hours) B->C D Data Analysis: Compare post-dose to baseline and between-group differences C->D

Caption: Workflow for assessing sedative effects of antihistamines.

Assessment of Anticholinergic Activity

Methodology:

  • In Vitro Radioligand Binding Assay:

    • Objective: To determine the binding affinity of the test compound for muscarinic acetylcholine receptors.

    • Protocol:

      • Prepare cell membrane homogenates expressing muscarinic receptors (e.g., from rat brain).

      • Incubate the membranes with a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

      • Add increasing concentrations of the test compound ((S)-Doxylamine or comparator).

      • Measure the displacement of the radioligand to determine the inhibitory concentration (IC50) and binding affinity (Ki).[1]

  • In Vivo Functional Assays:

    • Salivary Flow Measurement: In animal models (e.g., rats), measure the reduction in pilocarpine-induced salivation after administration of the test compound.

    • Mydriasis Measurement: In animal models, measure the pupillary dilation induced by the test compound.

Assessment of Cognitive and Psychomotor Function

Methodology:

  • PGI Memory Scale: A standardized tool to assess various aspects of memory, including remote and recent memory, attention, and concentration.[20]

  • Digit Letter Substitution Test: Measures processing speed and working memory.[20]

  • Six-Letter Cancellation Test: Assesses visual scanning, selective attention, and response speed.[20]

  • Hand Steadiness Test: Evaluates fine motor control.[20]

  • Brief Mood Introspection Scale (BMIS): A self-report scale to assess mood states.[20]

Signaling Pathways

First-generation antihistamines exert their therapeutic and adverse effects primarily through two signaling pathways:

  • Histamine H1 Receptor Inverse Agonism: In the central nervous system, histamine acts as a neurotransmitter promoting wakefulness. By blocking H1 receptors, first-generation antihistamines inhibit this wakefulness-promoting signal, leading to sedation.

  • Muscarinic Acetylcholine Receptor Antagonism: Acetylcholine is a key neurotransmitter in the parasympathetic nervous system and also plays a role in cognitive function in the CNS. Blockade of muscarinic receptors leads to the classic anticholinergic side effects and can contribute to cognitive impairment.

G cluster_0 First-Generation Antihistamine cluster_1 Receptor Interaction cluster_2 Cellular Response cluster_3 Physiological Effect A (S)-Doxylamine / Other FGAs B Histamine H1 Receptor (Inverse Agonist) A->B C Muscarinic Acetylcholine Receptor (Antagonist) A->C D Decreased Neuronal Firing (CNS) B->D E Inhibition of Acetylcholine Signaling C->E F Sedation / Drowsiness D->F G Anticholinergic Effects (Dry Mouth, Blurred Vision, etc.) E->G H Cognitive Impairment E->H

Caption: Signaling pathways of first-generation antihistamines.

Conclusion

While direct comparative data on the side-effect profile of isolated (S)-Doxylamine is limited, the available information on racemic doxylamine suggests a significant potential for sedation, anticholinergic effects, and cognitive impairment, consistent with other first-generation antihistamines. The provided experimental protocols offer a framework for conducting rigorous comparative studies to elucidate the specific profile of (S)-Doxylamine. Such research is crucial for the development of safer and more effective antihistamine therapies. Future studies should focus on enantiomer-specific side-effect profiling to better understand the contribution of each isomer to the overall adverse event profile of doxylamine.

References

An In Vivo Comparison of the Sedative Effects of Doxylamine Enantiomers and Diphenhydramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo sedative effects of the enantiomers of doxylamine (B195884) and the first-generation antihistamine, diphenhydramine (B27). The information is compiled from preclinical studies to assist researchers in understanding the pharmacological profiles of these compounds.

Executive Summary

Both doxylamine and diphenhydramine are ethanolamine-based, first-generation antihistamines known to cross the blood-brain barrier and induce sedation. Their primary mechanism of action is antagonism of the histamine (B1213489) H1 receptor in the central nervous system. Diphenhydramine also exhibits anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors, which contributes to its sedative effects.[1][2]

A critical consideration for doxylamine is its stereochemistry. Commercially available doxylamine is a racemic mixture of the R-(+)- and S-(-)-enantiomers. Preclinical evidence suggests that the sedative and antihistaminic activity is primarily associated with the R-(+)-doxylamine enantiomer, while the S-(-)-enantiomer may have opposing effects. This is a crucial point of clarification, as the topic of interest was specified as "(S)-Doxylamine."

Mechanism of Action: Signaling Pathways

The sedative effects of both doxylamine and diphenhydramine are primarily mediated through their action as inverse agonists at the histamine H1 receptor. By blocking the action of histamine, a key promoter of wakefulness in the CNS, these compounds lead to drowsiness.[1][3] Diphenhydramine's antagonism of muscarinic acetylcholine receptors further contributes to its sedative profile.[1][2]

cluster_0 Histaminergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Cholinergic Neuron cluster_3 Postsynaptic Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Wakefulness Wakefulness Ca_PKC->Wakefulness ACh Acetylcholine mAChR Muscarinic ACh Receptor (M1) ACh->mAChR Arousal Arousal mAChR->Arousal Doxylamine (R)-Doxylamine Doxylamine->Block1 Diphenhydramine Diphenhydramine Diphenhydramine->Block1 Diphenhydramine->Block2

Caption: Simplified signaling pathway for sedation.

Quantitative Data Summary

Doxylamine Enantiomers: Effect on Hexobarbital-Induced Sleep Time

The following data is derived from a study in guinea pigs, which investigated the stereoselective effects of doxylamine enantiomers on the duration of sleep induced by hexobarbital. This method is a common preclinical assay to screen for sedative-hypnotic activity.

CompoundDose (mg/kg)Change in Sleep Time
R-(+)-Doxylamine 1Increase
5Greater Increase
S-(-)-Doxylamine 1Decrease
5Greater Decrease
Data from German Patent DE2906239A1. The patent indicates a dose-dependent effect but does not provide specific quantitative values for sleep duration.

These findings suggest that the R-(+)-enantiomer possesses the sedative properties of doxylamine, while the S-(-)-enantiomer may have a stimulatory effect.[4] Further research confirms that R-(+)-Doxylamine succinate (B1194679) has greater antihistaminic activity than the S-(-)-enantiomer.[5][6][7]

Diphenhydramine: Effect on Sleep Architecture in Rodents

The sedative effects of diphenhydramine have been quantified in rodents using electroencephalography (EEG) to monitor changes in sleep stages.

Animal ModelDose (mg/kg, route)Effect on Sleep LatencyEffect on NREM SleepEffect on REM Sleep
RatNot specifiedDecreaseIncreaseDecrease
Cat3, oralNot specifiedIncrease (drowsiness)Depressed
Data compiled from multiple studies.[8][9]

These studies indicate that diphenhydramine promotes non-rapid eye movement (NREM) sleep and reduces the time it takes to fall asleep, while suppressing REM sleep.

Experimental Protocols

Hexobarbital-Induced Sleeping Time in Guinea Pigs (for Doxylamine)

This protocol is a standard method for evaluating the sedative-hypnotic effects of a compound.

cluster_0 Experimental Workflow A Acclimatize Guinea Pigs B Administer Doxylamine Enantiomer/Vehicle (i.p.) A->B C Administer Hexobarbital (i.p.) B->C D Record Latency to Loss of Righting Reflex C->D E Record Duration of Loss of Righting Reflex D->E F Data Analysis E->F

Caption: Workflow for hexobarbital-induced sleep time.
  • Animal Model: Guinea pigs, known for their high sensitivity to histamine.[4]

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Drug Administration: Guinea pigs are administered either the test compound ((+)-doxylamine, (-)-doxylamine, or racemic doxylamine) or a vehicle control, typically via intraperitoneal (i.p.) injection.

  • Induction of Sleep: After a set pretreatment time, animals are administered a sleep-inducing dose of hexobarbital.

  • Measurement of Sedative Effect: The primary endpoints measured are the latency to the loss of the righting reflex (time to fall asleep) and the duration of the loss of the righting reflex (total sleep time).

  • Data Analysis: The sleep latency and duration for the drug-treated groups are compared to the vehicle control group.

EEG Analysis of Sleep in Rats (for Diphenhydramine)

This protocol allows for a detailed analysis of a compound's effect on the different stages of sleep.

cluster_0 Experimental Workflow A Surgical Implantation of EEG/EMG Electrodes B Post-Operative Recovery A->B C Baseline Sleep Recording B->C D Administer Diphenhydramine/Vehicle C->D E Post-Treatment Sleep Recording D->E F Sleep Stage Scoring & Analysis E->F

Caption: Workflow for EEG analysis of sleep in rats.
  • Animal Model: Rats are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.

  • Recovery and Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the recording chambers.

  • Baseline Recording: Baseline sleep-wake patterns are recorded for a set period (e.g., 24 hours) before any treatment.

  • Drug Administration: Diphenhydramine or a vehicle control is administered at a specific time of the light/dark cycle.

  • Post-Treatment Recording: EEG and EMG are continuously recorded for a defined period following drug administration.

  • Data Analysis: The recorded data is scored for different vigilance states (e.g., wakefulness, NREM sleep, REM sleep). The duration and latency of each state in the drug-treated group are compared to the baseline and vehicle control.[8][10]

Conclusion

The available preclinical data indicates that both doxylamine and diphenhydramine induce sedation primarily through antagonism of the H1 histamine receptor. For doxylamine, this sedative effect is stereospecific, with the R-(+)-enantiomer being the active component. In contrast, the S-(-)-enantiomer may possess opposing, stimulatory properties. Diphenhydramine's sedative effects are well-documented in rodent models, where it has been shown to decrease sleep latency and increase NREM sleep.

References

A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of (S)-Doxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chiral molecules like (S)-Doxylamine is pivotal for pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of analytical methodology is critical to ensure data integrity and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques for the quantification of (S)-Doxylamine: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is a synthesis of validated methods and established bioanalytical guidelines to aid in the selection of the most appropriate technique for specific research needs.

Quantitative Performance Comparison

The selection between HPLC and LC-MS/MS often hinges on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally considered the gold standard for bioanalytical applications due to its superior sensitivity and specificity.[1][2] However, HPLC with UV detection remains a robust and cost-effective method for certain applications. The following table summarizes typical performance characteristics for the quantification of Doxylamine (B195884), based on published literature and regulatory standards.[3][4][5][6]

ParameterHPLC with UV DetectionLC-MS/MSCross-Validation Acceptance Criteria
Linearity (Correlation Coefficient, r²) >0.999[7]>0.99[8][9]The mean accuracy of QCs analyzed by both methods should not differ by more than 15%.
Linear Range 10 - 62.5 µg/mL[7]0.5 - 200 ng/mL[8][9]The precision of QCs analyzed by both methods should not exceed 15% RSD.
Limit of Quantification (LOQ) ~3.28 µg/mL[7]0.5 ng/mL[8][9]N/A
Limit of Detection (LOD) ~0.96 µg/mL[7]Not typically reported, LLOQ is the focusN/A
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10.6% to 3.7%[8]Within ±15% (±20% at LLOQ)
Precision (% RSD) <2%[10]<6.6%[8]≤15% (≤20% at LLOQ)
Recovery 98.0% - 103.0%Typically high and consistentN/A
Selectivity/Specificity Good, but susceptible to interference from co-eluting compounds.Excellent, based on mass-to-charge ratio, minimizing matrix effects.[1]No significant interfering peaks at the retention time of the analyte.

Experimental Workflow for Cross-Validation

The diagram below illustrates a typical workflow for the cross-validation of two distinct analytical methods to ensure the integrity and consistency of the data generated.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_data Data Comparison & Validation Sample_Collection Collect Biological Samples (e.g., Plasma) Spiking Spike with (S)-Doxylamine at Different QC Levels Sample_Collection->Spiking Aliquoting Aliquot Samples for Analysis by Each Method Spiking->Aliquoting HPLC_Extraction Sample Extraction (e.g., LLE/SPE) Aliquoting->HPLC_Extraction LCMS_Extraction Sample Extraction (e.g., Protein Precipitation) Aliquoting->LCMS_Extraction HPLC_Analysis Chromatographic Separation & UV Detection HPLC_Extraction->HPLC_Analysis HPLC_Quant Quantification using Calibration Curve HPLC_Analysis->HPLC_Quant Data_Comparison Compare Concentration Data from Both Methods HPLC_Quant->Data_Comparison LCMS_Analysis Chromatographic Separation & MS/MS Detection LCMS_Extraction->LCMS_Analysis LCMS_Quant Quantification using Calibration Curve LCMS_Analysis->LCMS_Quant LCMS_Quant->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman) Data_Comparison->Statistical_Analysis Validation_Report Generate Cross-Validation Report Statistical_Analysis->Validation_Report

Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Experimental Protocols

Below are representative experimental protocols for both HPLC and LC-MS/MS methods for (S)-Doxylamine quantification, synthesized from published literature.

Protocol 1: HPLC with UV Detection

This protocol is based on a reversed-phase HPLC method for the determination of Doxylamine in pharmaceutical dosage forms.[7]

1. Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Purospher® STAR RP-18 end-capped (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile (B52724):Water (70:30 v/v), with the pH adjusted to 3.4 using glacial acetic acid.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 250 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard (e.g., Diphenhydramine).

  • Add 100 µL of 1M NaOH to alkalinize the sample.

  • Add 5 mL of extraction solvent (e.g., a mixture of dichloromethane (B109758) and n-hexane).

  • Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.

4. Quantification:

  • A calibration curve is constructed by plotting the peak area ratio of Doxylamine to the internal standard against the nominal concentration of the calibration standards.

Protocol 2: LC-MS/MS

This protocol is based on a validated method for the determination of Doxylamine in human plasma.[8][9]

1. Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

  • Flow Rate: 0.6 mL/min using a gradient elution.[8]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[8][9]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8][9]

  • MRM Transitions:

    • Doxylamine: m/z 271.0 → 182.0.[8][9]

    • Internal Standard (Doxylamine-d5): m/z 276.2 → 187.3.[8][9]

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (Doxylamine-d5).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13000 rpm for 10 minutes.

  • Transfer a portion of the supernatant to an autosampler vial for injection.[9]

5. Quantification:

  • Quantification is achieved by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Conclusion

Both HPLC with UV detection and LC-MS/MS are powerful techniques for the quantification of (S)-Doxylamine. The choice between them should be guided by the specific requirements of the analysis. For routine quality control of pharmaceutical formulations where concentrations are high, a validated HPLC-UV method can be accurate, precise, and cost-effective.[7] However, for bioanalytical studies requiring high sensitivity to measure low concentrations in complex biological matrices, LC-MS/MS is the superior and recommended technique due to its enhanced selectivity and lower limits of detection.[1][8] When transitioning between these methods or comparing data from different studies, a thorough cross-validation as outlined by regulatory guidelines is mandatory to ensure data consistency and reliability.[11]

References

Comparative Efficacy of Doxylamine and Ondansetron in the Management of Uremia-Induced Nausea: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of doxylamine (B195884) and ondansetron (B39145) for the treatment of nausea and vomiting associated with uremia, a condition characterized by the accumulation of toxins in the blood due to kidney failure.[1][2][3] Uremic nausea significantly impacts the quality of life of patients with advanced chronic kidney disease (CKD).[4][5] This document synthesizes available experimental data, outlines detailed experimental protocols, and visualizes key biological pathways to offer a comprehensive resource for researchers and clinicians in the field.

Mechanism of Action: A Tale of Two Pathways

The antiemetic properties of doxylamine and ondansetron stem from their distinct mechanisms of action, targeting different signaling pathways involved in the complex process of nausea and vomiting.

Doxylamine , a first-generation antihistamine, primarily functions as a histamine (B1213489) H1 receptor antagonist.[6][7][8] It crosses the blood-brain barrier and blocks H1 receptors in the vomiting center within the medulla.[6] This action inhibits histaminergic signaling, which is a known pathway for triggering nausea and vomiting.

Ondansetron , on the other hand, is a highly selective serotonin (B10506) 5-HT3 receptor antagonist.[9][10] Its primary sites of action are the peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[9][11][12] Uremic toxins circulating in the bloodstream can stimulate the CTZ, which in turn activates the vomiting center.[13][14][15][16] Ondansetron effectively blocks the binding of serotonin to 5-HT3 receptors in these areas, thereby interrupting the emetic reflex.[10][11]

Data Presentation: Comparative Efficacy

A key comparative study by Sengupta et al. (2023) evaluated the effectiveness of a combination of doxylamine succinate (B1194679) and pyridoxine (B80251) hydrochloride versus ondansetron in non-dialyzed patients with chronic renal failure experiencing uremia-induced nausea and vomiting.[17] The study's findings are summarized below.

Table 1: Comparison of Visual Analog Scale (VAS) Scores for Nausea

Treatment GroupBaseline VAS Score (Mean ± SD)Day 7 VAS Score (Mean ± SD)Mean Difference in VAS Scorep-value
Doxylamine-Pyridoxine7.8 ± 1.22.1 ± 0.9-5.7<0.001
Ondansetron7.9 ± 1.14.2 ± 1.5-3.7<0.001

Data extracted from Sengupta et al. (2023).[17]

Table 2: Quality of Life Assessment using SF-36 Scores

SF-36 DomainDoxylamine-Pyridoxine (Mean Score)Ondansetron (Mean Score)Interpretation
Physical FunctionSignificantly ImprovedLess ImprovementDoxylamine-pyridoxine showed a greater positive impact on physical functioning.
Physical RoleSignificantly ImprovedLess ImprovementPatients on doxylamine-pyridoxine experienced fewer limitations in their daily activities due to physical health.
Social FunctionSignificantly ImprovedLess ImprovementDoxylamine-pyridoxine led to better social engagement and interaction.

Based on findings from Sengupta et al. (2023), which reported significant improvements in these domains for the doxylamine-pyridoxine group compared to the ondansetron group.[17]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative study.

Study Design: Randomized, Open-Label, Comparative Study

A randomized, open-label, comparative study was conducted with a total of 135 non-dialyzed chronic kidney disease patients suffering from uremia-induced nausea and vomiting.[17] Patients were randomly assigned to one of two treatment groups:

  • Group 1 (Doxylamine-Pyridoxine): Received a combination of doxylamine succinate (10 mg) and pyridoxine hydrochloride (10 mg).

  • Group 2 (Ondansetron): Received ondansetron (4 mg).

The treatment duration was 7 days.[17]

Efficacy Assessment: Visual Analog Scale (VAS) for Nausea

The severity of nausea was assessed using a Visual Analog Scale (VAS).

  • Instrument: A 100-mm horizontal line with "no nausea" at the 0-mm end and "nausea as bad as it could be" at the 100-mm end.

  • Procedure: Patients were asked to mark a point on the line that best represented the severity of their nausea at baseline and after 7 days of treatment. The score was determined by measuring the distance in millimeters from the "no nausea" end to the patient's mark.

  • Data Analysis: The mean difference in VAS scores from baseline to day 7 was calculated for each group to determine the treatment efficacy.

Quality of Life Assessment: SF-36 Questionnaire

The impact of treatment on the patients' quality of life was evaluated using the Short Form-36 (SF-36) questionnaire.

  • Instrument: A 36-item, patient-reported survey of health status. It assesses eight health domains: physical functioning, role limitations due to physical health, role limitations due to emotional problems, bodily pain, general health perceptions, vitality, social functioning, and mental health.

  • Procedure: Patients completed the SF-36 questionnaire at the beginning and end of the 7-day treatment period.

  • Scoring: Each domain is scored on a scale of 0 to 100, with higher scores indicating a better health state. The mean scores for each domain were compared between the two treatment groups.

Mandatory Visualizations

Signaling Pathways

Uremia_Nausea_Pathway cluster_blood Bloodstream cluster_ctz Chemoreceptor Trigger Zone (CTZ) (Area Postrema) cluster_vc Vomiting Center (Medulla) cluster_drugs Drug Intervention Uremic_Toxins Uremic Toxins CTZ_Receptors Dopamine D2 Receptors 5-HT3 Receptors Histamine H1 Receptors Uremic_Toxins->CTZ_Receptors Stimulation Vomiting_Center Vomiting Center CTZ_Receptors->Vomiting_Center Signal Transduction Nausea_Vomiting Nausea & Vomiting Vomiting_Center->Nausea_Vomiting Emetic Reflex Ondansetron Ondansetron Ondansetron->CTZ_Receptors Blocks 5-HT3 Receptors Doxylamine Doxylamine Doxylamine->Vomiting_Center Blocks H1 Receptors

Caption: Signaling pathway of uremia-induced nausea and drug intervention.

Experimental Workflow

Experimental_Workflow Start Patient Recruitment (n=135 CKD patients with uremic nausea) Baseline_Assessment Baseline Assessment (VAS & SF-36) Start->Baseline_Assessment Randomization Randomization Group_A Group A (n=70) Doxylamine-Pyridoxine Randomization->Group_A Group_B Group B (n=65) Ondansetron Randomization->Group_B Treatment 7-Day Treatment Period Group_A->Treatment Group_B->Treatment Baseline_Assessment->Randomization Follow_up_Assessment Follow-up Assessment (Day 7) (VAS & SF-36) Treatment->Follow_up_Assessment Data_Analysis Data Analysis (Comparison of VAS and SF-36 scores) Follow_up_Assessment->Data_Analysis

Caption: Workflow of the comparative clinical study.

Conclusion

The available evidence suggests that both doxylamine (in combination with pyridoxine) and ondansetron are effective in reducing uremia-induced nausea. However, the study by Sengupta et al. (2023) indicates that the doxylamine-pyridoxine combination may offer a superior improvement in nausea severity and quality of life for non-dialyzed CKD patients.[17] The choice of antiemetic should be guided by the individual patient's clinical profile, including the severity of symptoms and quality of life considerations. Further research, including double-blind, placebo-controlled trials, is warranted to corroborate these findings and to further elucidate the optimal management strategy for uremia-induced nausea.

References

A Comparative Guide to the Dose Proportionality and Bioavailability of (S)-Doxylamine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose proportionality and bioavailability of different (S)-Doxylamine formulations, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the pharmacokinetic profiles of various administration routes and formulations of this compound.

Executive Summary

(S)-Doxylamine, a potent antihistamine with sedative properties, is formulated for various delivery routes, primarily oral and intranasal. Understanding the dose proportionality and bioavailability of these formulations is critical for optimizing therapeutic efficacy and ensuring patient safety. This guide synthesizes data from multiple pharmacokinetic studies to compare oral tablets, intranasal sprays, and combination products.

The evidence indicates that for oral administration of (S)-Doxylamine succinate (B1194679) tablets, the exposure is proportional within the therapeutic dose range of 12.5 mg to 25 mg.[1][2] In contrast, intranasal formulations have demonstrated significantly higher bioavailability in preclinical models compared to oral administration, although this advantage has not been consistently replicated in human studies at the doses tested so far.[3][4] Delayed-release oral formulations in combination with pyridoxine, used for nausea and vomiting in pregnancy, exhibit unique pharmacokinetic profiles designed for sustained therapeutic effect.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of different (S)-Doxylamine formulations from various studies.

Table 1: Dose Proportionality of Oral (S)-Doxylamine Succinate Tablets in Healthy Volunteers [1]

DoseCmax (ng/mL)AUCt (ng·h/mL)Tmax (h)
12.5 mg61.94 (± 23.2%)817.33 (± 27.4%)1.5 - 2.5
25 mg124.91 (± 18.7%)1630.85 (± 22.8%)1.5 - 2.5

Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach maximum plasma concentration.

Table 2: Bioavailability and Pharmacokinetics of Different (S)-Doxylamine Formulations

FormulationDoseBioavailability (%)Cmax (ng/mL)Tmax (h)Study Population
Oral Tablet 25 mg24.7[3][5]99[4]1.5 - 2.5[5]Healthy Volunteers
Intranasal Spray 1 mg70.8[3][5]887.6 (± 74.4)0.5[3]Rats
Intranasal Spray 3.2 mgNot Reported12.6Not ReportedHealthy Volunteers[4]
Intranasal Spray 6.3 mgNot Reported18.7Not ReportedHealthy Volunteers[4]
Intranasal Spray 12.7 mgNot Reported32.9Not ReportedHealthy Volunteers[4]
Delayed-Release Oral Tablet (with Pyridoxine) 20 mgNot ReportedNot Reported3-6 times longer than oral solution[6]Healthy Female Volunteers

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are detailed descriptions of the key experimental protocols.

Dose Proportionality Study of Oral Tablets

This type of study aims to determine if the systemic exposure to a drug is proportional to the administered dose.

  • Study Design: A typical design is a single-center, randomized, single-dose, open-label, two-period crossover study.[1][2]

  • Subjects: Healthy adult volunteers are recruited. Key inclusion criteria often include age within a specific range (e.g., 18-55 years), a body mass index (BMI) within a healthy range, and no clinically significant abnormalities in medical history, physical examination, or laboratory tests. Exclusion criteria typically include a history of alcohol or drug abuse, use of any medication that could interfere with the study drug's pharmacokinetics, and pregnancy or lactation.

  • Drug Administration: Subjects receive a single oral dose of different strengths of (S)-Doxylamine succinate tablets (e.g., 12.5 mg and 25 mg) in each study period, separated by a washout period of at least 7 days.[1] The drug is usually administered with a standardized volume of water after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored frozen until analysis.

  • Analytical Method: Plasma concentrations of (S)-Doxylamine are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters, Cmax, AUCt, and Tmax, are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Statistical Analysis: Dose proportionality is assessed by analyzing the dose-normalized Cmax and AUC values. The power model is a commonly used statistical method to evaluate the relationship between dose and exposure.[4]

Bioavailability Study of Intranasal vs. Oral Formulations

These studies compare the rate and extent of drug absorption from different routes of administration.

  • Study Design: Preclinical studies often use a parallel-group design in animal models (e.g., rats), with different groups receiving intravenous (IV), oral, and intranasal formulations.[3] Human studies may employ a crossover design where subjects receive different formulations in separate periods.[4]

  • Subjects: For preclinical studies, specific strains of animals (e.g., Sprague-Dawley rats) are used.[3] For clinical studies, healthy volunteers are recruited based on criteria similar to those in dose proportionality studies.

  • Drug Administration:

    • Intravenous (IV): A single dose is administered as a bolus injection to establish the absolute bioavailability.[3]

    • Oral: A single dose is given as a tablet or solution.[3][4]

    • Intranasal: A metered-dose spray delivers a precise amount of the drug into the nasal cavity.[3][4]

  • Blood Sampling and Analysis: Similar to dose proportionality studies, serial blood samples are collected, and plasma concentrations are measured using a validated analytical method.

  • Pharmacokinetic and Statistical Analysis: Bioavailability (F) is calculated as the ratio of the dose-normalized AUC of the extravascular route (oral or intranasal) to the dose-normalized AUC of the IV route. Relative bioavailability compares the AUCs of two different extravascular formulations.

Visualizations

The following diagrams illustrate the typical workflows for the described experimental studies.

Dose_Proportionality_Workflow cluster_enrollment Subject Enrollment cluster_period1 Period 1 cluster_period2 Period 2 cluster_analysis Analysis Screening Screening of Healthy Volunteers Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Pass Randomization Randomization Inclusion->Randomization Dose_A Administer Dose A (e.g., 12.5 mg) Randomization->Dose_A Sampling1 Serial Blood Sampling Dose_A->Sampling1 Washout Washout Period (>= 7 days) Sampling1->Washout Dose_B Administer Dose B (e.g., 25 mg) Washout->Dose_B Sampling2 Serial Blood Sampling Dose_B->Sampling2 Plasma_Analysis Plasma Sample Analysis (HPLC-MS/MS) Sampling2->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Tmax) Plasma_Analysis->PK_Analysis Stat_Analysis Statistical Analysis (Dose Proportionality) PK_Analysis->Stat_Analysis

Dose Proportionality Study Workflow

Bioavailability_Study_Workflow cluster_subjects Study Subjects cluster_administration Drug Administration (Crossover Design) cluster_sampling Data Collection cluster_analysis Data Analysis Subjects Recruitment of Subjects (e.g., Healthy Volunteers or Rats) Oral Oral Formulation Intranasal Intranasal Formulation IV Intravenous Formulation (for Absolute Bioavailability) Blood_Sampling Serial Blood Sampling Oral->Blood_Sampling Intranasal->Blood_Sampling IV->Blood_Sampling Plasma_Quantification Quantification of Doxylamine (B195884) in Plasma Blood_Sampling->Plasma_Quantification PK_Parameters Calculation of PK Parameters (AUC, Cmax) Plasma_Quantification->PK_Parameters Bioavailability_Calc Bioavailability Calculation (F = (AUCoral/Doseoral) / (AUCiv/Doseiv)) PK_Parameters->Bioavailability_Calc

Bioavailability Study Workflow

References

Re-evaluation of Doxylamine Safety Data for Nausea and Vomiting of Pregnancy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive re-analysis of the safety and efficacy data for doxylamine (B195884) in the treatment of nausea and vomiting of pregnancy (NVP). It offers an objective comparison with alternative treatments, supported by experimental data, to inform further research and clinical decision-making.

Comparative Efficacy and Safety of Doxylamine and Alternatives

The combination of doxylamine and pyridoxine (B80251) (vitamin B6) is a first-line pharmacological treatment for NVP.[1] However, a re-analysis of historical data and comparison with other antiemetics is crucial for a complete understanding of its therapeutic profile.

Doxylamine with Pyridoxine

The combination of doxylamine succinate (B1194679) and pyridoxine hydrochloride is the only medication with FDA Pregnancy Category A status, indicating that controlled studies have not shown a risk to the fetus.[2] The efficacy of this combination has been demonstrated in multiple studies. A pivotal randomized, double-blind, multicenter, placebo-controlled trial in 2010 involving 261 pregnant women between 7 and 14 weeks of gestation showed a significant improvement in NVP symptoms compared to placebo.[2][3]

Table 1: Summary of Quantitative Data for Doxylamine +/- Pyridoxine in NVP

Study Type/EndpointDoxylamine +/- PyridoxinePlacebo/ControlStatisticReference
Efficacy
2010 RCT: PUQE Score Improvement-4.8 ± 2.7-3.9 ± 2.6P=0.006[2][8]
2010 RCT: Continued Compassionate Use48.9%32.8%P=0.009[2]
2018 Re-analysis of 2010 RCT: PUQE Score Improvement0.73 point greater improvement-95% CI 0.21 to 1.25 (with last observation carried forward)[5]
2018 Re-analysis of 2010 RCT: PUQE Score Improvement0.38 point greater improvement-95% CI -0.08 to 0.84 (with complete data)[5]
Observational Study vs. Metoclopramide: Efficacy69% (20/29)72% (18/25)P=0.65[9]
Safety (Congenital Malformations)
1988 Meta-analysis--Odds Ratio: 1.01 (95% CI 0.66–1.55)[2]
1993 Meta-analysis--Relative Risk: 0.95 (95% CI 0.88–1.04)[2]
Re-analysis of 1997 Meta-analysis (Doxylamine Exposure)--Summary Relative Risk (Cohort): 0.94 (95% CI: 0.80-1.10)[6][7]
Re-analysis of 1997 Meta-analysis (Doxylamine Exposure)--Summary Odds Ratio (Case-Control): 1.07 (95% CI: 0.93-1.23)[6][7]

PUQE: Pregnancy-Unique Quantification of Emesis and Nausea score

Alternative Treatments for NVP

Several other medications are used off-label to treat NVP, with varying degrees of evidence for their safety and efficacy.

Table 2: Comparison of Alternative Treatments for NVP

Medication ClassExamplesEfficacy HighlightsSafety ConsiderationsReference
Other Antihistamines Diphenhydramine, Meclizine, DimenhydrinateConsidered effective in controlling NVP symptoms.Generally considered safe at appropriate doses; common side effects include drowsiness and dizziness.[10][11]
Dopamine Antagonists Metoclopramide, Promethazine (B1679618)Considered second-choice options. Metoclopramide showed no difference in efficacy compared to promethazine in one trial for hyperemesis gravidarum.Metoclopramide has been studied in a large cohort with no increased risk of major congenital malformations. Promethazine can cause sedation.[2][10]
Serotonin Antagonists OndansetronMay be more effective than other treatments but is typically reserved for when first-line options fail.Some studies suggest a small increased risk of cleft palate and cardiovascular malformations with first-trimester exposure.[1][10]
Vitamin B6 (Pyridoxine) alone -A randomized trial showed efficacy over placebo at a dose of 25 mg three times a day.Considered safe.[2]

Experimental Protocols

Protocol for the 2010 Randomized Controlled Trial of Doxylamine/Pyridoxine (Diclegis®)
  • Study Design: Randomized, double-blind, multicenter, placebo-controlled trial.

  • Participants: 261 pregnant women between 7 and 14 weeks of gestation with NVP.

  • Intervention: Participants were randomized to receive either a delayed-release combination of doxylamine succinate 10 mg and pyridoxine hydrochloride 10 mg (Diclegis®) or a placebo. The dosage was titrated based on symptoms, ranging from two to four tablets daily for 14 days.

  • Primary Outcome: The primary efficacy endpoint was the change in the Pregnancy-Unique Quantification of Emesis (PUQE) score from baseline to Day 15. The PUQE score is a 13-point scale that assesses the severity of nausea, vomiting, and retching.

  • Additional Outcome Measures: Global assessment of well-being, rates of compassionate use continuation after the trial, and time lost from work.

  • Safety Assessment: Adverse events were monitored throughout the study.[2][8][12]

Methodology for the Re-analysis of the 1997 Meta-analysis on Antihistamine Safety
  • Objective: To re-evaluate the data from the 24 primary studies cited in a 1997 meta-analysis by Seto et al., which had concluded that antihistamine use for NVP was safe.

  • Data Extraction: The re-analysis involved a detailed examination of the original 22 studies (out of 24) that could be retrieved. The number of participating women, the number of women exposed to antihistamines (specifically doxylamine), and the outcomes (congenital malformations) were recounted.

  • Statistical Analysis: The summary relative risk for cohort studies and the summary odds ratio for case-control studies for congenital malformations following antihistamine and specifically doxylamine exposure were recalculated. This re-analysis clarified that the number of women studied was substantially lower than the "more than 200,000" previously reported.[6][7][13]

Visualizing Pathways and Workflows

Proposed Mechanism of Action for Doxylamine in NVP

Doxylamine is a first-generation antihistamine that acts as an H1 receptor antagonist. Its antiemetic effect is believed to stem from its action on the vestibular system and the chemoreceptor trigger zone (CTZ) in the brainstem, which are involved in the nausea and vomiting reflex.[14]

Doxylamine_Mechanism Doxylamine Doxylamine H1_Receptor H1 Receptor Doxylamine->H1_Receptor Antagonizes Vestibular_System Vestibular System CTZ Chemoreceptor Trigger Zone (CTZ) H1_Receptor->Vestibular_System Mediates signals from H1_Receptor->CTZ Mediates signals from Vomiting_Center Vomiting Center Vestibular_System->Vomiting_Center Signals to CTZ->Vomiting_Center Signals to NVP_Symptoms Nausea & Vomiting of Pregnancy (NVP) Vomiting_Center->NVP_Symptoms Induces

Caption: Proposed mechanism of action of doxylamine in NVP.

Clinical Trial Workflow for NVP Treatment Evaluation

The evaluation of a new treatment for NVP typically follows a structured clinical trial workflow to assess its efficacy and safety.

NVP_Trial_Workflow Screening Patient Screening (Pregnant women with NVP, 7-14 weeks gestation) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Group (e.g., Doxylamine/Pyridoxine) Randomization->Treatment_Arm Arm A Placebo_Arm Placebo Group Randomization->Placebo_Arm Arm B Follow_Up Follow-up Period (e.g., 14 days) - Daily PUQE Score - Adverse Event Monitoring Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis - Compare change in PUQE scores - Assess safety profiles Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized workflow of a randomized controlled trial for NVP.

NVP Treatment Algorithm

The management of NVP often follows a stepwise approach, starting with conservative measures and progressing to pharmacological interventions if symptoms persist.

NVP_Treatment_Algorithm NVP_Diagnosis Diagnosis of NVP Conservative Step 1: Conservative Measures (Dietary changes, lifestyle modification) NVP_Diagnosis->Conservative Persistent_Symptoms Symptoms Persist? Conservative->Persistent_Symptoms First_Line Step 2: First-Line Pharmacotherapy (Doxylamine/Pyridoxine, Vitamin B6) Persistent_Symptoms2 Symptoms Persist? First_Line->Persistent_Symptoms2 Second_Line Step 3: Second-Line Pharmacotherapy (Other Antihistamines, Dopamine Antagonists) Persistent_Symptoms3 Symptoms Persist? Second_Line->Persistent_Symptoms3 Third_Line Step 4: Third-Line Pharmacotherapy (Serotonin Antagonists, Corticosteroids) Resolution Symptom Resolution Third_Line->Resolution Persistent_Symptoms->First_Line Yes Persistent_Symptoms->Resolution No Persistent_Symptoms2->Second_Line Yes Persistent_Symptoms2->Resolution No Persistent_Symptoms3->Third_Line Yes Persistent_Symptoms3->Resolution No

Caption: Stepwise treatment algorithm for Nausea and Vomiting of Pregnancy.

References

Safety Operating Guide

Proper Disposal of Doxylamine, (S)-enantiomer: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the (S)-enantiomer of Doxylamine. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. While Doxylamine is a widely used compound, its disposal requires careful consideration to minimize environmental impact and potential harm.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols. In the event of a spill, immediately contain the material. For dry spills, use a dry clean-up procedure to avoid generating dust. Dampen the spilled solid with water before sweeping it into a suitable container for disposal. For liquid spills, absorb the material with an inert substance and place it into a sealed container. Following any spill cleanup, wash the affected area thoroughly.

Step-by-Step Disposal Procedures

The primary principle for the disposal of Doxylamine, (S)- is to adhere to all federal, state, and local environmental control regulations. These regulations can vary significantly, so it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

  • Waste Identification and Segregation :

    • Pure, unused (S)-Doxylamine should be treated as chemical waste.

    • Contaminated materials, such as PPE, empty containers, and cleaning materials, should also be disposed of as hazardous waste.

    • Do not mix Doxylamine waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Preferred Disposal Method: Take-Back Programs :

    • The most environmentally responsible method for disposing of unwanted pharmaceuticals is through a licensed drug take-back program or a certified hazardous waste disposal company. These programs are equipped to handle and dispose of chemical waste in a compliant and safe manner.

  • Alternative Disposal Method (if take-back is not available) :

    • If a take-back program is not accessible, the following procedure for disposal in a landfill may be permissible, subject to local regulations. This method is not preferred and should only be used as a last resort.

      • Remove the (S)-Doxylamine from its original container.

      • Mix the compound with an unpalatable substance such as cat litter, used coffee grounds, or dirt. This step makes the drug less appealing to prevent accidental ingestion by wildlife or humans.

      • Place the mixture in a sealable container, such as a plastic bag or an empty tub with a lid, to prevent leakage.

      • Dispose of the sealed container in the regular trash.

      • Scratch out or remove all personal and chemical identification from the original container before recycling or discarding it.

  • Prohibited Disposal Methods :

    • Do not flush (S)-Doxylamine down the drain or toilet. This practice is prohibited by the EPA as it can contaminate water supplies.

    • Do not dispose of the pure compound directly into the trash without following the alternative disposal method described above.

Enantiomer-Specific Considerations

Current research and safety data do not indicate a requirement for different disposal procedures for the (S)-enantiomer of Doxylamine compared to the racemic mixture. One study noted that the R(+)-enantiomer possesses higher antihistaminic activity; however, this does not translate to different disposal requirements based on available information. Therefore, the disposal procedures outlined in this document are applicable to Doxylamine, (S)-.

Quantitative Data and Degradation

There are no universally established permissible concentration limits for the disposal of Doxylamine. These limits are determined by local and national regulatory bodies. It is the responsibility of the generator of the waste to ensure compliance with these specific regulations.

Doxylamine is known to be susceptible to degradation under certain conditions. This information is primarily from stability studies rather than established disposal protocols.

Degradation PathwayConditionsStability of Doxylamine
Oxidation Exposure to oxidizing agents (e.g., hydrogen peroxide)Susceptible
Hydrolysis Primarily under alkaline (basic) conditionsSusceptible
Acidic Conditions Exposure to acidic solutionsRelatively stable
Photolysis Exposure to UV lightRelatively stable
Thermal Stress Elevated temperaturesRelatively stable

While chemical degradation through oxidation or alkaline hydrolysis could theoretically be a method of neutralization, there are no standardized, validated protocols for this purpose in a laboratory disposal context. Attempting to neutralize the compound without a validated protocol could result in unknown byproducts and is not recommended.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Doxylamine, (S)-.

DoxylamineDisposal start Start: Have Doxylamine, (S)- for Disposal check_regs Consult Institutional EHS and Local, State, & Federal Regulations start->check_regs is_take_back Is a licensed take-back program or hazardous waste vendor available? check_regs->is_take_back prohibited Prohibited Methods: - Do NOT flush down the drain. - Do NOT dispose of pure compound in trash. check_regs->prohibited use_take_back Package waste according to regulations and transfer to the licensed vendor. is_take_back->use_take_back Yes landfill_disposal Follow Alternative Disposal Procedure: 1. Mix with unpalatable substance. 2. Seal in a container. 3. Dispose of in trash. is_take_back->landfill_disposal No end End: Disposal Complete use_take_back->end landfill_disposal->end

Caption: Decision workflow for the proper disposal of Doxylamine, (S)-.

Personal protective equipment for handling Doxylamine, (S)-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Doxylamine (B195884)

Note: This guide provides safety and handling information for Doxylamine Succinate (B1194679), the most common form of doxylamine used in research and pharmaceutical applications. The user's request specified Doxylamine, (S)-, a specific stereoisomer. While the safety protocols for the (S)-enantiomer are expected to be very similar to the racemic mixture (Doxylamine Succinate), this document is based on data available for the succinate salt of the racemate. Researchers handling the pure (S)-enantiomer should treat it with at least the same level of precaution.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Doxylamine. It includes operational procedures and disposal plans to ensure a safe laboratory environment.

Quantitative Data Summary

The following tables summarize key quantitative data for Doxylamine Succinate. This information is critical for risk assessment and the implementation of appropriate safety measures.

Exposure Limits and Toxicity

ParameterValueReference
Occupational Exposure Limit (OEL) 25 µg/m³ TWA (Perrigo OEL)[1]
Acute Oral Toxicity (LD50) 470 mg/kg (Mouse)[2]
600 mg/kg (Rat)[3]
Acute Subcutaneous Toxicity (LD50) 440 mg/kg (Rat)[3]
Acute Intravenous Toxicity (LD50) 62 mg/kg (Mouse)[2]

Physical and Chemical Properties

PropertyValueReference
Appearance White or creamy-white powder[4]
Molecular Formula C₂₁H₂₈N₂O₅[5]
Molecular Weight 388.46 g/mol [2]
Melting Point 100–104 °C[4]
Solubility Soluble in water and alcohol[6]
pKa 5.8 and 9.3[6]

Operational Plans: Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimizing exposure and ensuring laboratory safety.

Personal Protective Equipment (PPE)

Engineering controls such as fume hoods and proper ventilation should be the primary means of exposure control. When handling Doxylamine, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or glasses with side shields.[7]

  • Hand Protection: Impervious gloves (e.g., nitrile, neoprene).[8]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.[1][9]

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of spillage, additional protective clothing may be necessary.[7]

Handling Procedures
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[10]

    • Ensure that an eyewash station and safety shower are readily accessible.[11]

    • Gather all necessary equipment and materials before starting work.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If weighing, do so in a ventilated enclosure or fume hood.

    • Use appropriate tools to handle the material, avoiding direct contact.

  • Solution Preparation:

    • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

    • If the solvent is volatile, ensure adequate ventilation.

  • General Practices:

    • Avoid all personal contact, including inhalation and ingestion.[10]

    • Do not eat, drink, or smoke in the laboratory.[10]

    • Wash hands thoroughly with soap and water after handling.[10]

    • Keep containers tightly closed when not in use.[7]

Storage Procedures
  • Store in a cool, dry, and well-ventilated area.[7]

  • Keep containers tightly sealed.[10]

  • Protect from light by using light-resistant containers.[9][12]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][11]

Emergency and Disposal Plans

Proper planning for emergencies and waste disposal is a critical component of laboratory safety.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill and Leak Procedures
  • Minor Spills:

    • Wear appropriate PPE.

    • Dampen the spilled solid with water to prevent dusting.[9]

    • Carefully sweep or vacuum up the material and place it in a sealed container for disposal.[7]

    • Clean the spill area with a soap and water solution.[9]

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert emergency responders.

    • Ensure adequate ventilation.

    • Follow the guidance for minor spills, using appropriate respiratory protection.

Disposal Plan

Dispose of all Doxylamine waste in accordance with federal, state, and local regulations.

  • Waste Collection:

    • Collect all waste material (including contaminated PPE) in a clearly labeled, sealed container.

  • Disposal Method:

    • Do not dispose of down the drain or in the regular trash.

    • Arrange for disposal through a licensed professional waste disposal service.[2]

    • Alternatively, some institutions may have a chemical waste program for proper disposal.

Visualizations

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don PPE (Goggles, Gloves, Lab Coat) prep2 Work in Fume Hood prep1->prep2 weigh Weigh Doxylamine prep2->weigh Proceed to Handling transfer Transfer to Container weigh->transfer dissolve Add Solvent transfer->dissolve clean Clean Work Area dissolve->clean Proceed to Cleanup store Store in Cool, Dry, Light-Resistant Container clean->store dispose_waste Dispose of Waste clean->dispose_waste

Caption: Workflow for the safe handling of Doxylamine.

First Aid Decision Tree

cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Event eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eye Flush with water for 15 min eye->flush_eye wash_skin Wash with soap and water skin->wash_skin fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do NOT induce vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eye->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.